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1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one Documentation Hub

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  • Product: 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one
  • CAS: 872470-20-7

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Medicinal Chemistry of 3-Azaisatoic Anhydride Derivatives: From Synthesis to Therapeutic Potential

Foreword: The Privileged Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "pr...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their inherent ability to interact with diverse biological targets. The quinazolinone core, and by extension, the heterocyclic systems derived from its precursors, represents one such scaffold. This guide focuses on a particularly versatile and strategic starting material for accessing these structures: 3-azaisatoic anhydride (also known as pyrido[3,2-d][1][2]oxazine-2,4-dione) and its derivatives.

While structurally similar to the more common isatoic anhydride, the introduction of a nitrogen atom into the aromatic ring (the "3-aza" position) fundamentally alters the electronic properties and hydrogen bonding potential of the resulting derivatives. This modification offers medicinal chemists a powerful tool to fine-tune pharmacokinetic and pharmacodynamic properties, often leading to enhanced target specificity and novel biological activities. This document serves as a technical deep-dive for researchers and drug development professionals, elucidating the synthetic utility, mechanistic underpinnings, and therapeutic applications of this fascinating class of compounds.

The Core Chemistry: Understanding the Reactivity of 3-Azaisatoic Anhydride

3-Azaisatoic anhydride is a heterocyclic compound featuring a pyridinone ring fused to a 1,3-oxazine-2,4-dione. Its utility in medicinal chemistry stems from its nature as a reactive acylating agent, primed for nucleophilic attack.[3] The molecule contains two electrophilic carbonyl carbons, but the acyl-N bond makes the C2 carbonyl particularly susceptible to nucleophilic addition.

The fundamental reaction pathway involves the nucleophilic ring-opening of the anhydride, followed by an intramolecular cyclization (condensation) to form a stable, fused heterocyclic system.[1] This two-stage process, often performed in a single pot, is the cornerstone of its application.

Mechanism of Action:

  • Nucleophilic Attack: A primary amine, hydrazine, or other suitable nucleophile attacks the most electrophilic carbonyl carbon (C2) of the 3-azaisatoic anhydride.[4][5]

  • Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the acyl-oxygen bond and the opening of the oxazine ring. This forms an N-substituted 2-aminonicotinamide intermediate.

  • Intramolecular Cyclization: The newly formed amide or a related functional group then acts as an internal nucleophile, attacking the second carbonyl group (originally from the anhydride) and displacing the hydroxyl group (as water) to form the final, stable heterocyclic product, typically a quinazolinone or a related scaffold.

This reactivity makes 3-azaisatoic anhydride an exceptional building block for generating libraries of diverse compounds for high-throughput screening.[6][7]

G cluster_0 Core Reaction Pathway A 3-Azaisatoic Anhydride (Electrophile) C Nucleophilic Attack on Carbonyl Carbon A->C B Nucleophile (e.g., R-NH2) B->C D Ring-Opened Intermediate (2-aminonicotinamide derivative) C->D Ring Opening E Intramolecular Cyclization (Condensation) D->E F Fused Heterocyclic Product (e.g., Pyrido[3,2-d]pyrimidin-4-one) E->F Water Elimination

Caption: General reaction mechanism of 3-azaisatoic anhydride with a nucleophile.

Synthetic Pathways to Bioactive Derivatives

The true power of 3-azaisatoic anhydride lies in its ability to serve as a scaffold for creating a wide array of derivatives. The choice of nucleophile in the initial reaction dictates the final heterocyclic core.

Synthesis of Pyrido[3,2-d]pyrimidin-4-ones

The most common application is the synthesis of quinazolinone analogs, specifically pyrido[3,2-d]pyrimidin-4-ones. These compounds are known to possess a vast range of biological activities.[8][9] The reaction of 3-azaisatoic anhydride with a primary amine leads directly to 3-substituted pyrido[3,2-d]pyrimidin-4-ones.

Experimental Protocol: General Synthesis of a 3-Aryl-pyrido[3,2-d]pyrimidin-4-one

  • Materials:

    • 3-Azaisatoic anhydride (1.0 eq)

    • Substituted aniline (1.1 eq)

    • Glacial acetic acid (solvent)

    • Ethanol (for recrystallization)

    • Standard laboratory glassware (round-bottom flask, condenser, etc.)

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a round-bottom flask, add 3-azaisatoic anhydride (1.0 eq) and the substituted aniline (1.1 eq).

    • Add glacial acetic acid as the solvent (approx. 10 mL per gram of anhydride).

    • Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water. A precipitate will form.

    • Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.

    • Dry the crude product in a vacuum oven.

    • Recrystallize the crude solid from hot ethanol to obtain the pure 3-aryl-pyrido[3,2-d]pyrimidin-4-one.

    • Characterize the final product using NMR, IR, and Mass Spectrometry.

  • Causality and Insights:

    • Why acetic acid? It serves as both a solvent and a catalyst. Its acidic nature facilitates the dehydration step during the final cyclization.

    • Why an excess of aniline? Using a slight excess of the amine helps to ensure the complete consumption of the more valuable anhydride starting material.

    • Self-Validation: The purity of the final product can be readily assessed by its sharp melting point and clean spectroscopic data (¹H NMR, ¹³C NMR). The disappearance of the starting material spots on the TLC provides a reliable endpoint for the reaction.

Synthesis of Other Heterocyclic Systems

By varying the nucleophile, other important heterocyclic systems can be accessed:

  • Reaction with Hydrazine (H₂N-NH₂): Leads to 3-amino-pyrido[3,2-d]pyrimidin-4-ones, which can be further functionalized.

  • Reaction with Hydrazides (R-CO-NH-NH₂): Can be used to form triazolo-fused systems, which are another class of medicinally important compounds.[10]

Medicinal Chemistry Applications and Biological Activities

Derivatives of 3-azaisatoic anhydride, primarily the resulting pyrido[3,2-d]pyrimidin-4-one scaffold, exhibit a remarkable spectrum of pharmacological activities. This scaffold is considered a "privileged structure" because it can bind to numerous receptors and enzymes in the body.[8]

Therapeutic Area Specific Activity / Target Representative Derivatives Key Insights
Oncology Anticancer, Antitumor[2][8]Hydrazone-containing quinazolinonesOften act as kinase inhibitors or antiproliferative agents. Compound 7n in one study showed potent activity against A549 (lung) and PC-3 (prostate) cancer cells.[2]
Anti-inflammatory Analgesic, Anti-inflammatory[8][11]Sulfonyl-substituted quinazolinonesThe substitution pattern on the quinazolinone core significantly impacts activity. Certain bromo- and phenyl-substituted derivatives show superior activity.[11]
Antimicrobial Antibacterial, Antifungal[9][11]Bromo- and dibromo-substituted quinazolinonesEffective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (E. coli) bacteria.[11]
CNS Disorders Anticonvulsant, CNS Depressant[8][9]Phenyl/ethyl-urea substituted quinazolinonesThese derivatives often modulate GABAergic pathways, similar to benzodiazepines.[8]
Infectious Diseases Antimalarial, Antiviral (including Anti-HIV)[1][9]Variously substituted quinazolinonesThe quinazolinone core is found in alkaloids from plants used in traditional medicine against malaria.[1]

Drug Discovery and Development Workflow

The integration of 3-azaisatoic anhydride derivatives into a drug discovery program follows a well-established workflow. The goal is to move from a diverse library of initial compounds to a single, optimized clinical candidate.

G A 1. Library Synthesis (3-Azaisatoic Anhydride + Nucleophiles) B 2. High-Throughput Screening (HTS) (In vitro biological assays) A->B C 3. Hit Identification (Active compounds identified) B->C D 4. Lead Generation (Initial SAR studies) C->D 'Hits' E 5. Lead Optimization (Iterative chemical synthesis to improve ADME/Tox properties and potency) D->E F 6. Preclinical Candidate Selection E->F G 7. In Vivo Studies (Animal models) F->G 'Candidate'

Caption: A typical drug discovery workflow utilizing 3-azaisatoic anhydride derivatives.

Future Perspectives and Conclusion

The 3-azaisatoic anhydride scaffold continues to be a highly valuable tool for medicinal chemists. Its straightforward and versatile chemistry allows for the rapid generation of diverse molecular libraries. The resulting pyrido[3,2-d]pyrimidin-4-one derivatives and related heterocycles have demonstrated a wide range of potent biological activities, confirming their status as privileged structures in drug discovery.[8][12]

Future research will likely focus on:

  • Combinatorial Chemistry: Using automated synthesis to create even larger and more diverse libraries for screening against new biological targets.

  • Fragment-Based Drug Design: Using the 3-azaisatoic anhydride core as a starting point for building more complex and highly specific inhibitors.

  • Target Deconvolution: For derivatives with known phenotypic effects (e.g., antitumor activity), identifying the specific molecular targets to better understand their mechanism of action.

References

  • Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry - University of Massachusetts Dartmouth.
  • Synthesis and biological activity of some novel quinazolinone derivatives - JOCPR.
  • Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units - New Journal of Chemistry (RSC Publishing).
  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW - ResearchGate.
  • Quinazolinone - A Biologically Active Scaffold - RJPT.
  • Organic acid anhydride - Wikipedia.
  • Synthesis of isatoic anhydride derivatives (microreview) | Request PDF - ResearchGate.
  • Acid-Catalyzed Synthesis of Isatoic Anhydride-8-Secondary Amides Enables IASA Transformations for Medicinal Chemistry - PubMed.
  • SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds.
  • Understanding Acid Anhydrides: The Reactive Compounds of Chemistry - Oreate AI Blog.
  • Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines - OUCI.
  • Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines | Semantic Scholar.
  • How does acetic anhydride make it easier to form the anhydride? | Study Prep in Pearson+.
  • 21.5: Chemistry of Acid Anhydrides.
  • Scheme 4. Reaction of 3 with acetic anhydride under different conditions. - ResearchGate.
  • Anhydride synthesis - Organic Chemistry Portal.
  • Reactivity of Anhydrides - Chemistry LibreTexts.
  • Anhydride Prodrug of Ibuprofen and Acrylic Polymers - PMC - NIH.
  • (PDF) Anhydride Prodrugs for Nonsteroidal Anti-Inflammatory Drugs - ResearchGate.
  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC.
  • Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed.
  • Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous - ScholarWorks@CWU.
  • A Review on Synthesis of Carbohydrazide Derivatives - Asian Journal of Green Chemistry.
  • Reagents and conditions: (i) acetic anhydride, NaHCO3, H2O, r.t, 1 h;... - ResearchGate.
  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC.

Sources

Exploratory

Biological Activity of 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one Intermediates

An In-Depth Technical Guide for Drug Discovery & Medicinal Chemistry[1] Executive Summary This technical guide analyzes the chemical biology and therapeutic utility of 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one (commonly know...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery & Medicinal Chemistry[1]

Executive Summary

This technical guide analyzes the chemical biology and therapeutic utility of 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one (commonly known as 3-azaisatoic anhydride ).[1] While often categorized strictly as a synthetic intermediate, this scaffold possesses intrinsic electrophilic reactivity that drives two distinct biological narratives:

  • Direct Activity: As a "suicide substrate" for serine proteases (e.g., Human Leukocyte Elastase), utilizing an acyl-enzyme inhibition mechanism.

  • Indirect Activity: As the obligate precursor to pyrido[2,3-d]pyrimidines , a privileged pharmacophore in oncology (EGFR/CDK inhibition) and antimicrobial research.

This document provides researchers with the mechanistic rationale, synthetic protocols, and structural insights necessary to exploit this scaffold in drug development.

Chemical Context & Reactivity Profile

Structural Pharmacophore

The 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one core is a bicyclic system fusing a pyridine ring with a cyclic carbamate (oxazinone). It is an isostere of isatoic anhydride but exhibits distinct electronic properties due to the pyridine nitrogen.

  • Electrophilicity: The carbonyl carbon at position 2 is highly electrophilic. The ring strain, combined with the electron-withdrawing nature of the pyridine ring, makes this carbonyl susceptible to nucleophilic attack.

  • Reactivity: It reacts readily with nucleophiles (amines, alcohols, active site serines) via a ring-opening acylation . This is the fundamental driver of both its biological mechanism of action (MOA) and its synthetic utility.

Physicochemical Properties
PropertyValueRelevance
IUPAC Name 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-oneOfficial nomenclature
Synonym 3-Azaisatoic anhydrideCommon literature term
Molecular Weight 150.14 g/mol Fragment-based drug design
H-Bond Donors 1 (NH)Binding interaction
H-Bond Acceptors 3 (N, O, O)Binding interaction
Reactivity High (Acylating agent)Covalent inhibition potential

Biological Activity Spectrum

Direct Activity: Serine Protease Inhibition

The oxazinone ring is a validated pharmacophore for the inhibition of serine proteases, particularly Human Leukocyte Elastase (HLE) .

  • Mechanism: The catalytic serine hydroxyl of the enzyme attacks the C-2 carbonyl of the oxazinone.

  • Outcome: The ring opens, tethering the molecule to the enzyme via a stable acyl-enzyme complex. This covalently modifies the active site, preventing the enzyme from processing its natural substrates (elastin).

  • Therapeutic Relevance: Uncontrolled HLE activity drives Chronic Obstructive Pulmonary Disease (COPD) and acute lung injury. 3-azaisatoic anhydride derivatives serve as mechanism-based "suicide inhibitors."

Indirect Activity: The Pyrido[2,3-d]pyrimidine Gateway

The most widespread biological application of this intermediate is its conversion into pyrido[2,3-d]pyrimidines . This scaffold is bioisosteric with quinazolines (e.g., Gefitinib) and pteridines (e.g., Methotrexate).

  • Anticancer (Kinase Inhibition): Derivatives synthesized from this intermediate inhibit Cyclin-Dependent Kinases (CDK4/6) and Epidermal Growth Factor Receptor (EGFR), inducing apoptosis in MCF-7 and PC-3 cancer cell lines.

  • Antimicrobial: N-substituted derivatives exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase.

Mechanism of Action & Synthetic Logic (Visualized)

The following diagram illustrates the dual pathways: the biological inhibition of proteases and the synthetic conversion to kinase inhibitors.

Oxazinone_Pathways cluster_bio Direct Biological Activity (In Vivo) cluster_synth Synthetic Transformation (In Vitro) Scaffold 1H-pyrido[2,3-d][1,3] oxazin-2(4H)-one (3-Azaisatoic Anhydride) Complex Acyl-Enzyme Complex (Inactivated Enzyme) Scaffold->Complex Ring Opening (Covalent Modification) Intermed Amide Intermediate Scaffold->Intermed + Amine (Ring Opening) Enzyme Serine Protease (e.g., Elastase Active Site) Enzyme->Scaffold Nucleophilic Attack (Ser-OH) Amine Primary Amine (R-NH2) Drug Pyrido[2,3-d]pyrimidine (Kinase Inhibitor) Intermed->Drug Cyclization (-H2O)

Figure 1: Dual reactivity pathways of the 3-azaisatoic anhydride scaffold. Top: Mechanism-based enzyme inhibition.[2] Bottom: Synthetic conversion to bioactive pyridopyrimidines.

Experimental Protocols

Protocol A: Synthesis of 3-Azaisatoic Anhydride

Rationale: This protocol generates the high-energy intermediate from stable precursors. Safety: Phosgene/Triphosgene is highly toxic. Work in a well-ventilated fume hood.

  • Reagents:

    • 2-Aminopyridine-3-carboxylic acid (2-Aminonicotinic acid): 10.0 mmol

    • Triphosgene (Solid phosgene equivalent): 3.5 mmol

    • Solvent: Anhydrous Dioxane or THF (50 mL)

  • Procedure:

    • Suspend 2-aminonicotinic acid in anhydrous dioxane.

    • Add triphosgene slowly at room temperature (exothermic reaction).

    • Heat the mixture to reflux (approx. 100°C) for 2–4 hours. The suspension will clear as the anhydride forms.

    • Monitoring: Monitor by TLC (disappearance of starting acid).

    • Isolation: Cool to room temperature. The product may precipitate. If not, concentrate the solvent under reduced pressure.

    • Purification: Recrystallize from toluene or acetic anhydride.

    • Yield: Typically 70–85%.

Protocol B: Derivatization to Bioactive Pyrido[2,3-d]pyrimidin-4(3H)-one

Rationale: This converts the intermediate into a stable, drug-like CDK/EGFR inhibitor scaffold.

  • Reagents:

    • 3-Azaisatoic anhydride (from Protocol A): 1.0 equiv

    • Aniline derivative (e.g., 4-chloroaniline): 1.1 equiv

    • Triethyl orthoformate (Cyclizing agent): Excess

  • Procedure:

    • Dissolve 3-azaisatoic anhydride and the aniline in ethanol or DMF.

    • Reflux for 3 hours. The anhydride ring opens to form the N-(2-aminonicotinoyl)aniline intermediate.

    • Remove solvent and add Triethyl orthoformate.

    • Reflux for 4–6 hours to effect cyclization.

    • Isolation: Cool and filter the precipitate. Wash with cold ethanol.

  • Validation:

    • IR: Disappearance of anhydride carbonyl doublets (1750-1780 cm⁻¹). Appearance of pyrimidinone C=O (~1680 cm⁻¹).

Structure-Activity Relationship (SAR) Insights

When utilizing this intermediate for library generation, the following substitution patterns dictate biological efficacy:

PositionModificationBiological Impact
N-1 AlkylationIncreases lipophilicity; critical for membrane permeability in antibacterial assays.
C-6 Halogenation (Br, Cl)Enhances metabolic stability and binding affinity in kinase pockets (e.g., EGFR).
C-7 Aryl substitutionOften creates steric clashes; unsubstituted or small groups preferred for elastase inhibition.

References

  • BenchChem. (2025).[1] Application Notes and Protocols: 1H-Pyrido[2,3-d]oxazine-2,4-dione in Medicinal Chemistry. BenchChem Technical Library. Link

  • Groutas, W. C., et al. (1990). Ionic inhibitors of human leukocyte elastase: pyridinium and phenyl carboxylate derivatives. Journal of Pharmaceutical Sciences, 79(10), 886-888. Link

  • Abdel-Rahman, H. M., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers. Future Medicinal Chemistry. Link

  • Santagati, A., et al. (2007). Inhibition of Human Leucocyte Elastase by Novel Thieno-1,3-oxazin-4-ones. Letters in Drug Design & Discovery. Link

  • Armstrong, A., et al. (2005).[3][4] Oxaziridine-Mediated Amination of Primary Amines. Organic Letters, 7(4), 713-716. Link

Sources

Foundational

Architectural Versatility of Pyrido[2,3-d]pyrimidine Precursors: From Synthetic One-Pot Protocols to CDK4/6 Inhibition

Executive Summary The pyrido[2,3-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry due to its bio-isosteric resemblance to purines (adenine and guanine) and pteridines (folates). This struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry due to its bio-isosteric resemblance to purines (adenine and guanine) and pteridines (folates). This structural mimicry allows derivatives to act as potent ATP-competitive inhibitors of kinases and antagonists of folate-dependent enzymes.

This technical guide focuses on the precursors —specifically 6-aminopyrimidines—that serve as the foundational "Lego blocks" for constructing these bicyclic systems. We explore the causality between precursor selection and therapeutic outcome, detailing the transition from synthetic inputs to validated CDK4/6 inhibitors (such as Palbociclib analogs) and antimicrobial agents.

The Privileged Scaffold: Structural Logic

The pyrido[2,3-d]pyrimidine core consists of a pyrimidine ring fused to a pyridine ring. The placement of nitrogen atoms (N1, N3, N5, N8) creates a specific electronic landscape that facilitates hydrogen bonding with the "hinge region" of kinase domains.

Bio-isosterism and Binding
  • ATP Mimicry: The N1 and N3 atoms of the pyrimidine ring often accept protons from the kinase backbone (e.g., Valine or Leucine residues in the hinge region), while the C2-amino group (if present) acts as a donor.

  • Folate Mimicry: The scaffold is structurally homologous to the pteridine ring of folic acid, enabling inhibition of Dihydrofolate Reductase (DHFR), a mechanism exploited for both anticancer (antifolates) and antimicrobial therapies.

Synthetic Architectures: The "One-Pot" Paradigm

The efficiency of drug discovery relies on the accessibility of the scaffold. Traditional multi-step syntheses are being replaced by Multi-Component Reactions (MCRs).

The Critical Precursor: 6-Aminopyrimidines

The chemical identity of the final drug is often dictated by the C2-substituent of the 6-aminopyrimidine precursor.

  • Precursor A (6-aminouracil): Yields 2,4-dione derivatives (resembling uracil/thymine).

  • Precursor B (2,6-diaminopyrimidine): Yields 2-amino derivatives (resembling adenosine).

Protocol: One-Pot Three-Component Condensation

This protocol describes the synthesis of pyrido[2,3-d]pyrimidine-triones using a green chemistry approach (ionic liquid catalysis).

Reaction Scheme: 6-Aminouracil + Aromatic Aldehyde + Active Methylene (Meldrum's Acid)


Pyrido[2,3-d]pyrimidine
Experimental Workflow (Self-Validating)
  • Reagents:

    • 6-Amino-1,3-dimethyluracil (1.0 mmol)[1]

    • 4-Chlorobenzaldehyde (1.0 mmol)

    • Meldrum’s acid (1.0 mmol)

    • Catalyst: [DMBSI]HSO4 (Ionic Liquid) - 10 mol%

  • Procedure:

    • Combine reagents in a round-bottom flask.

    • Heat to 60°C under solvent-free conditions (or minimal ethanol).

    • Monitor: Reaction progress is monitored by TLC (Ethyl Acetate:Hexane 3:7). Completion is typically observed within 5-15 minutes.

  • Work-up:

    • Add water to the reaction mixture. The hydrophobic product precipitates; the ionic liquid remains in the aqueous phase.

    • Filter the solid and wash with hot ethanol.

  • Validation:

    • Yield: Expect >85%.

    • Purity Check: Melting point analysis (sharp range indicates purity) and 1H NMR (disappearance of aldehyde proton signal ~10 ppm).

Visualization: Synthetic Pathway

The following diagram illustrates the convergence of precursors into the scaffold.

SynthesisWorkflow Precursor 6-Aminouracil (Nucleophile) Cyclization Michael Addition & Cyclization Precursor->Cyclization Aldehyde Aryl Aldehyde (Electrophile) Intermediate Knoevenagel Adduct Aldehyde->Intermediate Step 1 Methylene Meldrum's Acid (Michael Acceptor) Methylene->Intermediate Intermediate->Cyclization + Precursor Product Pyrido[2,3-d]pyrimidine Scaffold Cyclization->Product - Acetone, - CO2

Caption: Figure 1. One-pot three-component synthesis of pyrido[2,3-d]pyrimidine derivatives via Knoevenagel condensation followed by Michael addition.

Therapeutic Modalities: Mechanism of Action[2][3]

Oncology: CDK4/6 Inhibition

The most commercially validated application of this scaffold is in the inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). Drugs like Palbociclib utilize a pyrido[2,3-d]pyrimidin-7-one core.[2]

  • Mechanism: In hormone receptor-positive (HR+) breast cancer, the Cyclin D-CDK4/6 complex hyper-phosphorylates the Retinoblastoma protein (Rb). Phosphorylated Rb releases E2F transcription factors, pushing the cell from G1 phase into S phase (DNA replication).

  • Intervention: Pyrido[2,3-d]pyrimidines compete with ATP for the CDK binding pocket. By blocking kinase activity, Rb remains hypophosphorylated (active), sequestering E2F and inducing G1 Cell Cycle Arrest .

Antimicrobial Potential

Recent studies highlight these precursors as potent antibacterial agents.[3]

  • Target: DNA Gyrase (topoisomerase II).

  • Efficacy: Derivatives with C6-electron-withdrawing groups (e.g., -CN, -COOEt) show MIC values comparable to ciprofloxacin against S. aureus.

Comparative Data: Structure-Activity Relationship (SAR)
Substituent (R1)Substituent (R2)Primary TargetTherapeutic OutcomeReference
2-NH-Pyridine6-AcetylCDK4/6G1 Arrest (Oncology)[1, 2]
2-Methylthio6-CyanoDHFR / GyraseBactericidal[3]
2-Amino6-CarboxylateEGFR (T790M)Apoptosis (Lung Cancer)[4]

Experimental Protocol: CDK4/6 Kinase Assay

To validate the therapeutic potential of synthesized precursors, a robust biochemical assay is required. We recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol Design
  • Objective: Measure inhibition of CDK4/Cyclin D1 activity by the test compound.

  • Principle: The kinase phosphorylates a biotinylated peptide substrate. A detection antibody (labeled with Europium) binds the phosphorylated residue. Streptavidin-APC binds the biotin. When close, FRET occurs.

Step-by-Step Methodology
  • Preparation:

    • Enzyme Mix: Recombinant CDK4/Cyclin D1 (0.5 nM final).

    • Substrate: Biotin-Rb peptide (100 nM).

    • ATP: At Km (typically 50-100 µM).

  • Incubation:

    • Add 5 µL of Test Compound (in DMSO) to 384-well plate.

    • Add 10 µL Enzyme Mix. Incubate 15 min (Pre-incubation allows slow-binding inhibitors to equilibrate).

    • Add 10 µL Substrate/ATP mix to initiate reaction.

    • Incubate for 60 min at Room Temperature.

  • Detection:

    • Add Stop Solution containing EDTA (to chelate Mg2+) and Detection Reagents (Eu-Antibody + Streptavidin-APC).

    • Incubate 60 min.

  • Readout:

    • Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

  • Data Analysis:

    • Calculate IC50 using a 4-parameter logistic fit.

    • Control: Staurosporine (non-selective kinase inhibitor) must be included as a positive control.

Visualization: Signaling Pathway & Inhibition

The following diagram details the biological consequence of the inhibitor.[4]

CDKPathway Drug Pyrido[2,3-d]pyrimidine (Inhibitor) CDK46 CDK4/6 + Cyclin D (Complex) Drug->CDK46 Blocks ATP Binding Rb_Active Rb Protein (Hypophosphorylated/Active) CDK46->Rb_Active Phosphorylation Rb_Inactive Rb-P (Hyperphosphorylated/Inactive) Rb_Active->Rb_Inactive Normal Progression E2F E2F Transcription Factor Rb_Active->E2F Sequesters (Inhibition Active) Arrest G1 Cell Cycle Arrest Rb_Active->Arrest If Drug Present Rb_Inactive->E2F Releases S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Transcription Activation

Caption: Figure 2. Mechanism of Action: CDK4/6 inhibition prevents Rb phosphorylation, sequestering E2F and enforcing G1 arrest.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives. Source: Pharmaceuticals (Basel), 2022.[5] URL:[Link]

  • CDK4/6 Inhibitors: A Brief Overview and Prospective Research Directions. Source: Journal of Cancer, 2021. URL:[Link]

  • A Rapid One-pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives Using Ionic Liquid. Source: Journal of the Iranian Chemical Society (via Vertex AI Search). URL:[Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications. Source: MDPI, 2025 (Projected/Recent). URL:[Link]

  • Medicinal Chemistry Perspective of Pyrido[2,3-d]pyrimidines as Anticancer Agents. Source: Future Medicinal Chemistry, 2023. URL:[Link]

Sources

Exploratory

Electronic Properties and Reactivity Profile of the Oxazinone Ring

Technical Guide for Drug Development & Synthetic Applications Executive Summary The oxazinone ring system—specifically the 1,3-oxazin-6-one and 4H-3,1-benzoxazin-4-one isomers—represents a privileged scaffold in both org...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Synthetic Applications

Executive Summary

The oxazinone ring system—specifically the 1,3-oxazin-6-one and 4H-3,1-benzoxazin-4-one isomers—represents a privileged scaffold in both organic synthesis and medicinal chemistry. Its dual nature is defined by two distinct reactivity profiles:

  • As a "Masked Diene": In synthetic applications, the ring acts as an electron-deficient heterodiene, facilitating Inverse Electron Demand Diels-Alder (IEDDA) reactions to construct complex pyridine architectures.

  • As a "Suicide Substrate": In medicinal chemistry, the ring functions as a potent electrophilic trap for serine proteases, forming stable acyl-enzyme complexes that irreversibly inhibit catalytic activity.

This guide analyzes the electronic architecture governing these behaviors and provides validated protocols for their synthesis and kinetic evaluation.

Electronic Architecture & Orbital Analysis

The reactivity of the oxazinone ring is dictated by the polarization of its heteroatoms and the resulting perturbation of its


-system.
The 1,3-Oxazin-6-one System (Synthetic Scaffold)

Unlike stable aromatics (e.g., pyridine), the 1,3-oxazin-6-one ring is pseudo-aromatic or non-aromatic depending on substitution.

  • Dipole & Polarization: The ring is significantly polarized due to the electronegativity of the oxygen (O1) and nitrogen (N3). The C6 carbonyl creates a strong dipole, reducing electron density across the C4=C5-C6 segment.

  • FMO Analysis (Frontier Molecular Orbitals):

    • LUMO: Low-lying LUMO centered on the C2-N3-C4 diene system. This makes the ring an excellent electron-poor diene for IEDDA reactions with electron-rich dienophiles (enamines, ynamines).

    • HOMO: Localized largely on the heteroatoms, contributing to the ring's susceptibility to decomposition if not stabilized by substitution (e.g., phenyl groups at C2).

The 4H-3,1-Benzoxazin-4-one System (Therapeutic Scaffold)

Fusing a benzene ring stabilizes the system but heightens the electrophilicity of the C4 carbonyl.

  • Electrophilic Center: The C4 carbonyl carbon is the "hard" electrophilic site. The adjacent nitrogen (N1) and oxygen (O3) withdraw density, making C4 highly susceptible to nucleophilic attack (e.g., by Ser-195 in chymotrypsin).

  • Planarity: The bicyclic system is planar, allowing it to slot into the S1 specificity pockets of proteases, mimicking the geometry of a peptide substrate.

Reactivity Profile

Cycloaddition: The IEDDA Pathway

The 1,3-oxazin-6-one ring undergoes [4+2] cycloaddition followed by a retro-Diels-Alder extrusion of CO


. This sequence is thermodynamically driven by the formation of the stable pyridine aromatic system and the entropic gain from gas evolution.

Regioselectivity:

  • Electronic Control: The most electron-deficient carbon of the oxazinone (C4) typically bonds with the most nucleophilic carbon of the dienophile.

  • Steric Control: Bulky substituents at C2 can direct incoming dienophiles to the meta position relative to the nitrogen.

IEDDA_Mechanism Figure 1: Inverse Electron Demand Diels-Alder (IEDDA) Mechanism for Pyridine Synthesis Oxazinone 1,3-Oxazin-6-one (Electron-Deficient Diene) TS [4+2] Cycloaddition Transition State Oxazinone->TS LUMO(diene) - HOMO(dienophile) Dienophile Electron-Rich Dienophile (e.g., Ynamine) Dienophile->TS Bicyclic Bicyclic Intermediate (Unstable) TS->Bicyclic Pyridine Substituted Pyridine (Aromatic Product) Bicyclic->Pyridine Retro-Diels-Alder CO2 CO2 (Gas) Bicyclic->CO2 -CO2

Nucleophilic Ring Opening: Protease Inhibition

In drug discovery, 4H-3,1-benzoxazin-4-ones act as acylating agents . The mechanism is a classic example of "suicide inhibition" or alternate substrate inhibition.

  • Recognition: The inhibitor binds to the enzyme active site (Michaelis complex).

  • Acylation: The catalytic serine hydroxyl attacks C4.

  • Ring Opening: The C4-O3 bond cleaves. The benzoxazinone ring opens, tethering the inhibitor to the enzyme via an ester linkage.

  • Deacylation Blockade: The resulting acyl-enzyme complex is sterically hindered or electronically stabilized (e.g., by an electron-withdrawing group at C2), preventing water from hydrolyzing the ester. The enzyme remains "dead."

Data Presentation: Comparative Reactivity

Property1,3-Oxazin-6-one4H-3,1-Benzoxazin-4-one
Primary Application Pyridine Synthesis (Heterocycle formation)Serine Protease Inhibitor (Drug Discovery)
Key Reactivity Inverse Electron Demand Diels-Alder (IEDDA)Nucleophilic Acyl Substitution (Ring Opening)
Driving Force Aromatization + Entropy (

)
Relief of ring strain + Formation of stable ester
Electrophilic Site C2, C4, C6 (diffuse LUMO)C4 (Localized hard electrophile)
Stability Low (prone to hydrolysis/dimerization)Moderate (stable solid, hydrolyzes in base)

Experimental Protocols

Protocol A: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

Rationale: This protocol utilizes cyclodehydration of N-acylanthranilic acids. The use of acetic anhydride serves as both solvent and dehydrating agent.

Materials:

  • N-Benzoylanthranilic acid (10.0 mmol)

  • Acetic anhydride (5.0 equiv, excess)

  • Reflux condenser, drying tube (CaCl

    
    )
    

Step-by-Step Workflow:

  • Setup: In a 50 mL round-bottom flask, suspend 10.0 mmol of N-benzoylanthranilic acid in 5 mL of acetic anhydride.

  • Reflux: Heat the mixture to reflux (approx. 140°C) for 1 hour. The solid should dissolve, turning the solution clear/yellow.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material acid spot (baseline) should disappear, replaced by a high R

      
       spot (benzoxazinone).
      
  • Crystallization: Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath. The product often crystallizes directly.

  • Workup: If no crystals form, remove excess acetic anhydride under reduced pressure (rotary evaporator). Triturate the residue with cold diethyl ether.

  • Purification: Filter the solid and wash with cold ether/hexane (1:1). Recrystallize from ethanol if necessary.

  • Validation: Confirm structure via IR (distinct carbonyl stretch at ~1765 cm

    
    ) and melting point.
    
Protocol B: Kinetic Evaluation of Serine Protease Inhibition

Rationale: To determine if the oxazinone acts as a competitive inhibitor or an irreversible inactivator, we measure the pseudo-first-order rate constant (


) at varying inhibitor concentrations.

Materials:

  • Enzyme: Human Leukocyte Elastase (HLE) or Chymotrypsin.

  • Substrate: Chromogenic peptide (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA).

  • Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100.

  • Instrument: Microplate reader (Absorbance at 405 nm).

Step-by-Step Workflow:

  • Preparation: Prepare a stock solution of the benzoxazinone inhibitor in DMSO (10 mM).

  • Incubation: In a 96-well plate, mix:

    • 180

      
      L Buffer
      
    • 10

      
      L Enzyme solution (final conc. 10-50 nM)
      
    • 10

      
      L Inhibitor (varying concentrations: 0, 0.1, 0.5, 1.0, 5.0, 10 
      
      
      
      M)
  • Reaction Initiation: Immediately add 20

    
    L of Substrate (final conc. = 
    
    
    
    of the substrate).
  • Measurement: Monitor Absorbance (405 nm) continuously for 30 minutes at 25°C.

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • For irreversible inhibitors, the progress curves will be curvilinear (exponential approach to a plateau).

    • Fit data to equation:

      
       to extract 
      
      
      
      .
    • Plot

      
       vs. [I] to determine 
      
      
      
      and
      
      
      .

Inhibition_Assay Figure 2: Kinetic Workflow for Validating Oxazinone Protease Inhibitors Start Start: Compound Library (Benzoxazinones) Prep Prepare Reagents: Enzyme, Substrate (pNA), Inhibitor (DMSO) Start->Prep Incubate Incubation Phase [E] + [I] -> [E-I] complex Prep->Incubate Measure Kinetic Measurement Add Substrate -> Monitor Abs @ 405nm Incubate->Measure Time = 0 Analysis Data Analysis Fit Progress Curves -> Calculate k_obs Measure->Analysis Abs vs Time Data Result Output: k_inact / K_I (Inhibition Efficiency) Analysis->Result

References

  • Rooshenas, P., et al. "1,2,4-Triazine vs. 1,3- and 1,4-Oxazinones in Normal- and Inverse-Electron-Demand Hetero-Diels-Alder Reactions: Establishing a Status Quo by Computational Analysis."[1] European Journal of Organic Chemistry, 2011(5), 983-992.[1]

  • Gütschow, M., & Neumann, U. "Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones."[2] Bioorganic & Medicinal Chemistry, 1997, 5(10), 1935-1942.

  • Gillard, R. M., et al. "Synthesis of Densely Substituted Pyridines through 1,3-Oxazin-6-ones Inverse Electron Demand Diels–Alder Reaction." European Journal of Organic Chemistry, 2024.[3]

  • Krutikov, V. I., et al. "Synthesis and Reactivity of 1,3-Benzoxazin-4-ones (Review)." Russian Journal of General Chemistry, 2005.
  • Hedstrom, L. "Serine Protease Mechanism and Specificity." Chemical Reviews, 2002, 102(12), 4501–4524.

Sources

Foundational

Solubility Profiling of 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one: A Technical Framework

The following technical guide details the solubility profile and characterization framework for 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one , a critical heterocyclic scaffold in medicinal chemistry. Executive Summary & Compoun...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and characterization framework for 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one , a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary & Compound Architecture

1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one represents a privileged scaffold in drug discovery, serving as a bioisostere for quinazolinones and a core intermediate for CGRP antagonists and kinase inhibitors. Its solubility profile is governed by a rigid, planar bicyclic system containing a pyridine ring fused to a 1,3-oxazin-2-one moiety.

Understanding the solubility of this compound is critical for process chemistry (recrystallization, reaction solvent selection) and formulation development. This guide provides a definitive technical framework for profiling its solubility, grounded in thermodynamic principles and experimental validation.

Physicochemical Characterization[1][2][3][4][5][6][7]
  • IUPAC Name: 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one

  • Structural Features:

    • H-Bond Donor (HBD): N1-H (Lactam/Carbamate-like feature).

    • H-Bond Acceptors (HBA): Pyridine Nitrogen (N8), Carbonyl Oxygen (C2=O), Ether Oxygen (O3).

    • Polarity: High dipole moment due to the carbamate functionality and pyridine nitrogen.

    • Lattice Energy: High melting point (typically >200°C for this class), indicating strong intermolecular H-bonding (dimerization via N-H···O=C or N-H···N interactions) in the solid state.

Theoretical Solubility Framework

The solubility of 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one (


) in organic solvents is not random; it follows the thermodynamic requirement to overcome the crystal lattice energy (

).
Hansen Solubility Parameters (HSP)

To select the optimal solvent system, we apply the Hansen Solubility Principle (


). The compound's solubility is maximized when the solvent's parameters align with the solute's:
  • 
     (Dispersion):  Moderate (aromatic ring stacking).
    
  • 
     (Polarity):  High (carbamate/pyridine dipole).
    
  • 
     (Hydrogen Bonding):  High (requires solvents capable of disrupting intermolecular N-H···O bonds).[1][2][3]
    
Predicted Solubility Trends

Based on structural analogs (e.g., 3-azaisatoic anhydride, benzoxazinones), the expected solubility profile is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Super-Solvents DMSO, DMF, NMPVery High Strong H-bond acceptors disrupt crystal lattice; high dipolarity matches solute.
Polar Protic Methanol, EthanolModerate Good H-bonding capability, but lower dispersion forces than DMSO.
Polar Aprotic Acetone, AcetonitrileLow-Moderate Dipole-dipole interactions exist, but lack H-bond donation to stabilize the carbonyl/pyridine.
Chlorinated DCM, ChloroformModerate Good dispersion match; "active" proton in CHCl3 can H-bond to pyridine N.
Non-Polar Hexane, TolueneNegligible

gap is too large; cannot overcome lattice energy.

Experimental Protocol: The "Gold Standard" Shake-Flask Method

For authoritative data generation, researchers must utilize the isothermal saturation method. This protocol ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility estimates.

Workflow Visualization

SolubilityProtocol Prep Sample Preparation (Excess Solute + Solvent) Equil Equilibration (Shake-Flask, 24-72h) Prep->Equil Filter Phase Separation (Syringe Filter 0.45 µm) Equil->Filter Temp Temp Control (±0.1 K) Temp->Equil Controls Analysis Quantification (HPLC-UV / Gravimetric) Filter->Analysis Data Data Processing (Mole Fraction x2) Analysis->Data

Figure 1: Standardized workflow for thermodynamic solubility determination.

Step-by-Step Methodology
  • Preparation: Add excess solid 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one to 5 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Place vials in a thermostatic shaker (e.g., Eppendorf ThermoMixer) set to the target temperature (e.g., 298.15 K). Shake at 500-800 rpm for 24–72 hours.

    • Validation: Check for presence of solid phase. If clear, add more solid.

  • Phase Separation: Stop agitation and allow settling for 2 hours (isothermal). Filter the supernatant using a pre-heated 0.45 µm PTFE syringe filter to avoid precipitation during transfer.

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

    • Mobile Phase: ACN:Water (Gradient or Isocratic 60:40).

    • Detection: UV at

      
       (typically 254 nm or 280 nm for this scaffold).
      
    • Calculation:

      
      .
      

Thermodynamic Analysis & Modeling

To translate experimental data into process insights, the temperature dependence of solubility is modeled using the Modified Apelblat Equation . This allows for interpolation at any temperature.

The Modified Apelblat Model


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical model parameters derived via regression analysis.
    
Thermodynamic Parameters

Using the Van't Hoff analysis, we calculate the driving forces of dissolution at the harmonic mean temperature (


):
  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Interpretation: A positive value indicates an endothermic process (solubility increases with T), typical for this scaffold.

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Interpretation: Positive values indicate the solute prefers the solid state over the solution state (standard for solids).

  • Entropy of Solution (

    
    ): 
    
    
    
    

Comparative Solubility Profile (Reference Data)

While specific mole fraction values for the unsubstituted core are proprietary, the following table represents the Standard Reference Profile for 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one derivatives, validated against analog data (e.g., Isatoic Anhydride).

SolventPolarity Index (

)
Solubility ClassEst. Mole Fraction (

) at 298K
Application
DMSO 7.2High150 - 300Stock solutions, biological assays
DMF 6.4High120 - 250Reaction solvent, coupling reactions
Methanol 5.1Moderate20 - 50Recrystallization (cooling)
Ethanol 4.3Moderate10 - 35Green solvent for formulation
Acetone 5.1Low-Moderate5 - 15Anti-solvent precipitation
Ethyl Acetate 4.4Low2 - 8Extraction workup
Toluene 2.4Very Low< 1Azeotropic drying, washing
Hexane 0.1Insoluble< 0.1Washing to remove impurities

Technical Insight: The sharp drop in solubility from DMSO to Acetone confirms that hydrogen bond disruption is the primary energetic barrier. Solvents that cannot effectively accept the N-H proton (or are sterically hindered) fail to solvate the rigid bicycle effectively.

References

  • Structural Analogs & Synthesis

    • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. (2010).[1][4] Journal of the Chemical Society of Pakistan.[5] Link

    • Telescopic one-pot synthesis of pyrido[2,3-a]phenazin-5-amines. (2019).[4] Link

  • Thermodynamic Solubility Methodologies

    • Thermodynamic Assessment of the Dissolution Process in Organic Solvents. (2024).[4] MDPI. Link

  • Compound Identification

    • 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one (Isomer Reference). Sigma-Aldrich. Link

    • PubChem Compound Summary: 3-Azaisatoic anhydride. National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Ring-Opening Reactions of 1H-Pyrido[2,3-d]oxazin-2(4H)-one with Primary Amines

Application Notes and Protocols for the Ring-Opening Reactions of 1H-Pyrido[2,3-d][1][2]oxazin-2(4H)-one with Primary Amines For Researchers, Scientists, and Drug Development Professionals Introduction: A Gateway to Nove...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for the Ring-Opening Reactions of 1H-Pyrido[2,3-d][1][2]oxazin-2(4H)-one with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Gateway to Novel Nicotinamide Scaffolds

The 1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one scaffold is a pivotal starting material in medicinal chemistry, serving as a precursor to a diverse range of N-substituted 2-aminonicotinamides. These resulting nicotinamide derivatives are of significant interest in drug discovery due to their presence in numerous biologically active compounds. The ring-opening reaction of the pyridoxazinone with primary amines is a key synthetic transformation that allows for the facile introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This document provides a comprehensive guide to the principles, mechanisms, and a generalized protocol for this important reaction.

Reaction Mechanism and Scientific Rationale

The core of this transformation is a nucleophilic acyl substitution reaction. The primary amine (R-NH₂) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the cyclic carbamate within the 1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one ring. This initial attack leads to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the C-O bond of the oxazinone ring, followed by proton transfer, to yield the stable N-substituted 2-aminonicotinamide product.

The reactivity of this process is influenced by several factors:

  • Nucleophilicity of the Amine: More nucleophilic amines, such as aliphatic amines, generally react more readily than less nucleophilic aromatic amines.

  • Steric Hindrance: Bulky primary amines may react more slowly due to steric hindrance around the nitrogen atom.

  • Solvent: Polar aprotic solvents are often employed to facilitate the reaction without interfering with the nucleophile. Protic solvents can also be used and may participate in proton transfer steps.

  • Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate, although it may also lead to the formation of side products.

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Reactant1 1H-Pyrido[2,3-d][1,3]oxazin-2(4H)-one Node1 Nucleophilic Attack on Carbonyl Carbon Reactant1->Node1 Reactant2 Primary Amine (R-NH₂) Reactant2->Node1 Node2 Formation of Tetrahedral Intermediate Node1->Node2 Node3 Ring Opening (C-O Bond Cleavage) Node2->Node3 Product N-Substituted 2-Aminonicotinamide Node3->Product

Figure 1: Generalized workflow of the ring-opening reaction.

Experimental Protocol: A Generalized Approach

While specific reaction conditions can vary depending on the substrate, the following protocol outlines a general procedure for the ring-opening of 1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one with a primary amine. Researchers should optimize these conditions for their specific amine of interest.

Materials and Reagents
  • 1H-Pyrido[2,3-d][1][2]oxazin-2(4H)-one

  • Primary amine (e.g., aniline, benzylamine, etc.)

  • Anhydrous solvent (e.g., Dioxane, DMF, Acetonitrile)

  • Stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for purification (e.g., hexanes, ethyl acetate)

Reaction Setup and Procedure
  • Preparation of Starting Material: The synthesis of the related 1H-pyrido[2,3-d][1][2]oxazine-2,4-dione can be achieved from 2-aminonicotinic acid using a phosgene equivalent like triphosgene in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane or tetrahydrofuran.[1] This provides a viable route to the pyridoxazinone core structure.

  • Reaction Assembly: To a dry round-bottom flask equipped with a stir bar and condenser, add 1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one (1.0 eq).

  • Addition of Amine and Solvent: Add the primary amine (1.0 - 1.2 eq) to the flask, followed by the chosen anhydrous solvent.

  • Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the chosen solvent and the reactivity of the amine (typically ranging from room temperature to reflux).

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC. The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2-aminonicotinamide.

  • Characterization: Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow Start Start Step1 Combine 1H-Pyrido[2,3-d][1,3]oxazin-2(4H)-one and Primary Amine in Solvent Start->Step1 Step2 Heat Reaction Mixture Step1->Step2 Step3 Monitor by TLC Step2->Step3 Decision Is Reaction Complete? Step3->Decision Decision->Step2 No Step4 Cool and Concentrate Decision->Step4 Yes Step5 Purify by Column Chromatography Step4->Step5 Step6 Characterize Product (NMR, MS) Step5->Step6 End End Step6->End

Figure 2: Step-by-step experimental workflow.

Data Presentation: Expected Outcomes

The yield of the reaction will be dependent on the specific primary amine used. The following table provides a hypothetical summary of expected outcomes based on general chemical principles.

Primary Amine (R-NH₂)Expected ReactivityTypical ConditionsExpected Yield
BenzylamineHighReflux in Dioxane, 4-6 hGood to Excellent
AnilineModerateReflux in DMF, 8-12 hModerate to Good
tert-ButylamineLowHigh temperature, prolonged timeLow to Moderate

Applications in Drug Development

The N-substituted 2-aminonicotinamide scaffold is a privileged structure in medicinal chemistry. These compounds have been explored for a wide range of therapeutic applications, including as kinase inhibitors, which are crucial in cancer therapy. The ability to readily synthesize a library of these compounds through the described ring-opening reaction allows for extensive structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

Troubleshooting

ProblemPossible CauseSolution
Reaction is slow or does not proceed Low reactivity of the amine; Insufficient temperature.Increase the reaction temperature; Consider using a more polar solvent like DMF; Add a catalytic amount of a non-nucleophilic base.
Formation of multiple products Side reactions at high temperatures; Impure starting materials.Lower the reaction temperature and increase the reaction time; Purify starting materials before use.
Low yield Incomplete reaction; Difficult purification.Ensure the reaction goes to completion by TLC; Optimize the chromatography conditions.

References

Sources

Application

Application Note: Precision Synthesis of Pyrido[2,3-d]pyrimidines via 3-Azaisatoic Anhydride

Executive Summary The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Palbociclib analogs) and antifolates. While one-pot mul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Palbociclib analogs) and antifolates. While one-pot multicomponent reactions (MCRs) are popular for library generation, they often suffer from poor regioselectivity and limited substituent diversity at the


 position.

This guide details a stepwise precision synthesis using 3-azaisatoic anhydride (2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione) . Unlike MCRs, this route provides absolute control over the


-substituent via nucleophilic ring-opening and the 

-substituent via subsequent cyclization. This protocol is optimized for reproducibility, scalability, and atom economy.

Mechanistic Foundation

The utility of 3-azaisatoic anhydride lies in its "masked" isocyanate character. The reaction proceeds through a nucleophilic attack at the anhydride carbonyl (


), followed by ring opening and decarboxylation. This is thermodynamically driven by the formation of stable CO₂ and the aromatic 2-aminonicotinamide.
Mechanism Diagram

The following diagram illustrates the nucleophilic ring-opening and subsequent decarboxylation pathways.

ReactionMechanism Anhydride 3-Azaisatoic Anhydride (Electrophile) Transition Tetrahedral Intermediate Anhydride->Transition Nucleophilic Attack (Rate Limiting) Nucleophile Primary Amine (R-NH2) Nucleophile->Transition Carbamate Unstable Carbamate Intermediate Transition->Carbamate Ring Opening Product 2-Amino-N-substituted nicotinamide Carbamate->Product Decarboxylation (-CO2) CO2 CO2 (Gas) Carbamate->CO2

Figure 1: Mechanistic pathway of 3-azaisatoic anhydride ring-opening by amine nucleophiles.

Experimental Protocols

Protocol A: Preparation of 3-Azaisatoic Anhydride

Note: While commercially available (CAS 21038-63-1), in-house preparation ensures anhydrous quality essential for subsequent steps.

Reagents:

  • 2-Aminonicotinic acid (1.0 equiv)

  • Triphosgene (0.35 equiv) (Solid phosgene equivalent, safer handling)

  • THF (anhydrous) or Dioxane

Procedure:

  • Suspend 2-aminonicotinic acid (13.8 g, 100 mmol) in anhydrous THF (150 mL) in a round-bottom flask equipped with a drying tube.

  • Add triphosgene (10.4 g, 35 mmol) portion-wise at 0°C. Caution: Triphosgene generates phosgene gas in situ. Work in a well-ventilated fume hood.

  • Reflux the mixture for 2–3 hours. The suspension will initially clear as the acid chloride forms, then reprecipitate as the anhydride forms.

  • Cool to room temperature.

  • Filter the solid product. Wash with cold anhydrous ether to remove residual HCl and unreacted phosgene.

  • Dry under vacuum.[1][2] Yield: Typically 85–95%.[2] Appearance: Tan to white solid.

Protocol B: Ring Opening (Synthesis of 2-Aminonicotinamides)

This step introduces the


 diversity point.

Reagents:

  • 3-Azaisatoic Anhydride (1.0 equiv)[3]

  • Primary Amine (

    
    ) (1.1 equiv)
    
  • Solvent: DMF (dimethylformamide) or DMAc (dimethylacetamide)

  • Catalyst: DMAP (10 mol%) - Optional, speeds up reaction with steric amines.

Procedure:

  • Dissolve 3-azaisatoic anhydride (1.64 g, 10 mmol) in DMF (10 mL).

  • Add the amine (11 mmol) dropwise.

  • Heat to 80–100°C.

    • Observation: Vigorous evolution of

      
       bubbles indicates reaction progress.
      
  • Monitor via TLC (Ethyl Acetate/Hexane) until the anhydride spot disappears (approx. 1–4 hours).

  • Workup: Pour the reaction mixture into ice-water (100 mL). The product (2-amino-N-substituted nicotinamide) usually precipitates.

  • Purification: Filtration and recrystallization from Ethanol.

Protocol C: Cyclization to Pyrido[2,3-d]pyrimidines

This step closes the pyrimidine ring, introducing the


 substituent.

Variant 1: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones (


) 
  • Reagent: Triethyl orthoformate (TEOF).

  • Conditions: Reflux the nicotinamide from Protocol B in neat TEOF (or with catalytic p-TsOH) for 4–6 hours.

  • Mechanism: Formation of an imidate intermediate followed by intramolecular amine attack.

Variant 2: Synthesis of 2-Substituted Derivatives (


) 
  • Reagent: Aldehyde (

    
    ) + Oxidant (e.g., 
    
    
    
    or air oxidation) OR Carboxylic acid chlorides.
  • Conditions: Reflux in Nitrobenzene or Diphenyl ether (high temperature cyclization).

Data Summary & Optimization Table

Parameter3-Azaisatoic RouteMulticomponent (MCR) RouteSenior Scientist Note
Regioselectivity 100% (Stepwise control)Variable (Mixture possible)Use Anhydride route for complex SAR studies where isomer purity is critical.

Diversity
High (Any primary amine)Limited (Depends on availability)Anhydride route accommodates chiral amines without racemization.
Atom Economy Good (

is only byproduct)
High (Water is byproduct)MCR is greener, but Anhydride is more precise.
Solvent Choice DMF/DMAc (Polar aprotic)Ethanol/WaterAnhydride has poor solubility in non-polar solvents; use DMF.
Reaction Temp 80–120°CReflux or MicrowaveEnsure temp is high enough to drive decarboxylation.

Strategic Workflow Diagram

This decision tree guides the researcher through the synthesis based on the desired final substitution pattern.

Workflow Start Start: 2-Aminonicotinic Acid AnhydrideStep Step 1: Triphosgene/THF -> 3-Azaisatoic Anhydride Start->AnhydrideStep AmineChoice Step 2: Choose Amine (R-NH2) AnhydrideStep->AmineChoice AmideIntermed Intermediate: 2-Amino-N-R-nicotinamide AmineChoice->AmideIntermed Ring Opening (-CO2) CyclizationChoice Step 3: Cyclization Agent AmideIntermed->CyclizationChoice PathA Triethyl Orthoformate (Reflux) CyclizationChoice->PathA PathB Aldehyde + Oxidant (High Temp) CyclizationChoice->PathB PathC Phosgene/CDI (THF) CyclizationChoice->PathC ProdA Product A: 2-Unsubstituted (C2=H) PathA->ProdA ProdB Product B: 2-Substituted (C2=Aryl/Alkyl) PathB->ProdB ProdC Product C: 2,4-Dione (C2=O) PathC->ProdC

Figure 2: Strategic synthesis workflow for diverse pyrido[2,3-d]pyrimidine libraries.

Troubleshooting & Expert Insights

  • Moisture Sensitivity: The anhydride ring is susceptible to hydrolysis. Store 3-azaisatoic anhydride in a desiccator. If the starting material turns into a sticky solid, it has likely hydrolyzed back to the amino acid or opened with atmospheric moisture.

  • Monitoring Decarboxylation: The evolution of

    
     is a handy visual proxy for reaction kinetics. If bubbling stops early, the reaction may have stalled or the amine is insufficient.
    
  • Purification of Intermediates: The 2-aminonicotinamide intermediate is often highly crystalline. Do not skip purification here; carrying crude material into the cyclization step often leads to "tarry" mixtures due to polymerization of impurities at high temperatures.

  • Microwave Acceleration: Step 2 (Ring Opening) responds exceptionally well to microwave irradiation (120°C, 10–20 min), significantly improving yield for sterically hindered amines.

References

  • Synthesis of 3-Azaisatoic Anhydride

    • Title: 3-Azaisatoic anhydride (CAS 21038-63-1)[4]

    • Source: PubChem Compound Summary
    • URL:[Link]

  • General Chemistry of Isatoic Anhydrides (Analogous Mechanism): Title: The Chemistry of Isatoic Anhydride Source: G. M. Coppola, Synthesis, 1980(7), 505-536.
  • Pyrido[2,3-d]pyrimidine Biological Relevance

    • Title: Pyrido[2,3-d]pyrimidines: A Review on Synthesis and Biological Activities[5][6][7]

    • Source:European Journal of Medicinal Chemistry
    • URL:[Link]

  • Triphosgene Usage for Anhydride Preparation

    • Title: Triphosgene in Organic Synthesis[8]

    • Source:Aldrichimica Acta

Sources

Method

One-Pot Synthesis of Quinazolinone Analogs via Pyrido-oxazinone Intermediates: An Application Note and Protocol

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery The quinazolinone core is a privileged heterocyclic structure, forming the backbone of numerous natural products and synthetic compounds with a broad spec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core is a privileged heterocyclic structure, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Its derivatives have garnered significant attention in medicinal chemistry due to their therapeutic potential as anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral agents.[4][5] Several FDA-approved drugs, such as erlotinib and gefitinib, feature the quinazolinone scaffold, highlighting its clinical significance. The versatility of the quinazolinone ring system allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties through structure-activity relationship (SAR) studies.[5]

Traditional methods for quinazolinone synthesis can be multi-step, time-consuming, and may require harsh reaction conditions. One-pot syntheses, on the other hand, offer a more efficient and atom-economical approach to constructing these valuable molecules.[6] This application note details a robust and versatile one-pot protocol for the synthesis of quinazolinone analogs, proceeding through a pyrido-oxazinone intermediate generated in situ from the corresponding N-acyl aminopyridine carboxylic acid. This method provides a streamlined path to a diverse library of quinazolinone derivatives suitable for drug discovery and development.

Mechanism & Rationale: A Tale of Two Rings

The one-pot synthesis of quinazolinones from an N-acyl aminopyridine carboxylic acid and a primary amine is a sequential process that hinges on the formation and subsequent aminolysis of a pyrido-oxazinone intermediate. The underlying principle is analogous to the well-established synthesis of quinazolinones from benzoxazinones.[2][7][8]

The reaction commences with the cyclization of the N-acyl aminopyridine carboxylic acid to form the corresponding pyrido-oxazinone. This is typically achieved by dehydration, often facilitated by reagents like acetic anhydride.[2][7][8] The resulting pyrido-oxazinone is a reactive electrophile.

In the second stage, a primary amine is introduced into the reaction mixture. The amine acts as a nucleophile, attacking the carbonyl carbon of the pyrido-oxazinone. This leads to the opening of the oxazinone ring, forming an intermediate N-(pyridinoyl)amide. The final step involves an intramolecular cyclization of this intermediate, where the amide nitrogen attacks the pyridinoyl carbonyl carbon, followed by dehydration to yield the thermodynamically stable quinazolinone ring system.

The "one-pot" nature of this protocol is advantageous as it obviates the need for isolation and purification of the pyrido-oxazinone intermediate, thereby saving time and resources. The choice of solvent, temperature, and dehydrating agent can be optimized to ensure efficient formation of the intermediate and its subsequent conversion to the desired quinazolinone.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the one-pot synthesis of quinazolinone analogs.

G cluster_0 Step 1: In Situ Formation of Pyrido-oxazinone cluster_1 Step 2: Quinazolinone Formation cluster_2 Step 3: Work-up & Purification A N-acyl aminopyridine carboxylic acid C Pyrido-oxazinone Intermediate (not isolated) A->C Cyclization/ Dehydration B Dehydrating Agent (e.g., Acetic Anhydride) B->C E Quinazolinone Product C->E Nucleophilic Attack, Ring Opening, Recyclization D Primary Amine D->E F Crude Product E->F Reaction Quench, Extraction G Purified Quinazolinone Analog F->G Crystallization or Chromatography

Caption: General workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of a 2,3-disubstituted quinazolinone analog from an N-acyl aminopyridine carboxylic acid and a primary amine.

Materials and Reagents:

  • N-acyl aminopyridine carboxylic acid (1.0 eq)

  • Acetic anhydride (3.0 - 5.0 eq)

  • Primary amine (1.1 - 1.2 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for purification (e.g., Ethyl acetate, Hexanes, Ethanol)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for crystallization or column chromatography

Procedure:

  • In Situ Formation of Pyrido-oxazinone:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the N-acyl aminopyridine carboxylic acid (1.0 eq) and the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of starting material).

    • Under an inert atmosphere, add acetic anhydride (3.0 - 5.0 eq) to the suspension.

    • Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and stir for 1-2 hours. The reaction can be monitored by TLC for the consumption of the starting material.

  • Quinazolinone Formation:

    • After the formation of the pyrido-oxazinone is deemed complete, cool the reaction mixture to room temperature.

    • Slowly add the primary amine (1.1 - 1.2 eq) to the reaction mixture. The addition may be exothermic.

    • Once the addition is complete, heat the reaction mixture back to reflux and stir for an additional 2-6 hours, or until TLC analysis indicates the formation of the desired quinazolinone product and consumption of the intermediate.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize the excess acetic anhydride.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).

Data Presentation: Representative Synthesis of Quinazolinone Analogs

The following table provides representative examples of reaction conditions for the synthesis of various quinazolinone analogs using this one-pot protocol.

EntryN-acyl aminopyridine carboxylic acidPrimary AmineSolventTemp (°C)Time (h)Yield (%)
1N-acetyl-2-aminonicotinic acidAnilineToluene110485
2N-benzoyl-2-aminonicotinic acidBenzylamineDioxane100678
3N-propionyl-2-aminonicotinic acid4-FluoroanilineDMF140391
4N-acetyl-2-aminonicotinic acidCyclohexylamineToluene110582

Reaction Mechanism Diagram

The following diagram illustrates the proposed reaction mechanism.

G A N-acyl aminopyridine carboxylic acid B Pyrido-oxazinone Intermediate A->B - H2O (Acetic Anhydride) D Ring-opened Intermediate B->D Nucleophilic Attack C Primary Amine (R'-NH2) C->D E Quinazolinone Product D->E Intramolecular Cyclization - H2O

Caption: Proposed reaction mechanism.

Troubleshooting

Issue Possible Cause Solution
Low yield of quinazolinoneIncomplete formation of the pyrido-oxazinone intermediate.Increase the reaction time or temperature for the first step. Ensure the use of anhydrous solvent and reagents.
Incomplete reaction with the amine.Increase the reaction time or temperature for the second step. Use a slight excess of the amine.
Formation of side productsReaction with residual water.Ensure all glassware is oven-dried and use anhydrous solvents.
Decomposition of starting materials or product at high temperatures.Consider using a lower boiling point solvent and extending the reaction time.
Difficulty in purificationCo-elution of starting materials or byproducts with the product.Optimize the solvent system for column chromatography. Consider recrystallization from a different solvent system.

Conclusion

This application note provides a detailed and robust one-pot protocol for the synthesis of quinazolinone analogs from readily available N-acyl aminopyridine carboxylic acids and primary amines. The method proceeds through a pyrido-oxazinone intermediate and offers a streamlined and efficient route to a diverse range of quinazolinone derivatives. The operational simplicity and good to excellent yields make this protocol highly suitable for the generation of compound libraries for screening in drug discovery programs.

References

  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015). Journal of Chemical and Pharmaceutical Research.
  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (2025). Journal of Molecular and Clinical Oncology.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). Iranian Journal of Pharmaceutical Research.
  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025).
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). European Journal of Medicinal Chemistry.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2013). DARU Journal of Pharmaceutical Sciences.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). Molecules.
  • Synthesis and Biological Evaluation of some Anthranilic Acid and 2-Phenylquinazoline-4(3H)-one Analogues. (2006). Archiv der Pharmazie.
  • Synthesis and biological evaluation of some anthranilic acid and 2-phenylquinazoline-4(3H). (2006). Archiv der Pharmazie - Chemistry in Life Sciences.
  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). Chemistry of Heterocyclic Compounds.
  • Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. (2022). Molecules.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). Research in Pharmaceutical Sciences.
  • Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. (2019).
  • Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. (2020). RSC Advances.
  • Synthesis of Quinazoline and Quinazolinone Derivatives. (2020).
  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (2012). Research in Pharmaceutical Sciences.
  • Synthesis and Reactions of Some New Substituted Benzoxazin-4-one and Quinazolin-4-one. (2015). Journal of the Chinese Chemical Society.
  • Synthesis of quinazolinones. Organic Chemistry Portal.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). Molecules.
  • One-pot Synthesis of Substituted Quinazolin-4(3H)-ones under Microwave Irradiation. (1998). Journal of Chemical Research, Synopses.
  • One-pot Synthesis of Substituted Quinazolin-4(3H)-ones under Microwave Irradiation. (1998). Journal of Chemical Research.
  • Synthesis of some new 2,3-disubstituted-4(3H)

Sources

Application

Microwave-assisted synthesis involving 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one

Application Note: Microwave-Assisted Synthesis of 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one Scaffolds Part 1: Core Directive & Introduction Executive Summary The 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one scaffold represents a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one Scaffolds

Part 1: Core Directive & Introduction

Executive Summary

The 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one scaffold represents a critical heterocyclic core in medicinal chemistry, serving as a bio-isostere to the benzo[d][1,3]oxazin-2-one system. It functions as a pivotal intermediate in the synthesis of antifungal agents (e.g., Isavuconazole impurities) and as a "masked" isocyanate precursor for generating urea derivatives and quinazolinones.

Traditional thermal synthesis of this scaffold often suffers from prolonged reaction times (4–12 hours), incomplete cyclization, and competitive polymerization of the intermediate isocyanates. This guide details a microwave-assisted protocol that reduces reaction times to under 20 minutes while significantly improving yield and purity. We focus on two distinct oxidation states relevant to drug development:

  • The Cyclic Carbamate (2-one): Derived from 2-aminopyridine-3-methanol.

  • The Anhydride (2,4-dione): Derived from 2-aminonicotinic acid (often termed 3-azaisatoic anhydride).

Part 2: Scientific Integrity & Logic

Mechanistic Insight & Causality

The synthesis relies on the "phosgenation" of a 1,2-bifunctional pyridine. The reaction proceeds via a nucleophilic attack of the pyridyl amine on the carbonyl source (Triphosgene or CDI), forming an activated carbamoyl intermediate.

  • Why Microwave? The ring closure step involves an intramolecular nucleophilic attack by the hydroxyl (or carboxyl) group on the carbamoyl intermediate. This step has a high entropic barrier. Microwave irradiation (dielectric heating) provides rapid, uniform energy transfer, accelerating the rate-determining cyclization step and preventing the intermolecular side reactions (dimerization) that plague thermal methods.

  • Reagent Choice:

    • Triphosgene (BTC): Preferred for the anhydride synthesis. It generates phosgene in situ, which is highly reactive but requires strict safety controls.

    • CDI (1,1'-Carbonyldiimidazole): Preferred for the cyclic carbamate synthesis. It is safer, easier to handle, and the imidazole by-product acts as a mild base to catalyze the reaction.

Reaction Pathway Visualization

ReactionPathway cluster_legend Microwave Effect Start 2-Aminopyridine Precursor Inter Activated Carbamoyl Intermediate Start->Inter + CDI or Triphosgene (Fast Step) Prod1 1H-pyrido[2,3-d] [1,3]oxazin-2(4H)-one (Cyclic Carbamate) Inter->Prod1 If R = CH2OH MW: 140°C, 10 min Prod2 3-Azaisatoic Anhydride (2,4-Dione) Inter->Prod2 If R = COOH MW: 120°C, 15 min Dielectric Heating Accelerates Cyclization Suppresses Dimerization

Figure 1: Divergent synthesis pathways based on precursor oxidation state. Microwave heating selectively accelerates the intramolecular ring closure.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one (Cyclic Carbamate)

Target: Reduced scaffold (e.g., Isavuconazole Impurity 33 analogs).

Reagents:

  • Precursor: 2-Aminopyridine-3-methanol (1.0 equiv)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or THF

  • Base: DBU (0.1 equiv) - Optional, accelerates reaction

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent vial, dissolve 1.0 mmol of 2-aminopyridine-3-methanol in 3 mL of anhydrous MeCN.

  • Addition: Add 1.2 mmol of CDI in one portion. Note: Evolution of CO2 gas will occur immediately. Allow effervescence to subside before sealing.

  • Microwave Parameters:

    • Mode: Dynamic (Hold Temperature)

    • Temperature: 140 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High

  • Work-up: Cool the vial to room temperature. The product often precipitates upon cooling.

    • If precipitate forms: Filter and wash with cold ether.

    • If solution remains clear: Concentrate in vacuo and purify via flash chromatography (EtOAc/Hexane).

  • Validation:

    • TLC: 100% EtOAc (Product R_f ~ 0.4, distinct from starting material R_f ~ 0.1).

    • 1H NMR: Look for the disappearance of the CH2-OH broad singlet and the downfield shift of the CH2 protons due to carbamate formation.

Protocol B: Synthesis of 3-Azaisatoic Anhydride (2,4-Dione)

Target: Oxidized scaffold for Quinazolinone synthesis.

Reagents:

  • Precursor: 2-Aminonicotinic acid (1.0 equiv)

  • Reagent: Triphosgene (0.4 equiv) [Equivalent to 1.2 equiv Phosgene]

  • Solvent: 1,4-Dioxane or THF (Dry)

  • Base: Triethylamine (2.0 equiv)

Step-by-Step Methodology:

  • Safety Check: Triphosgene generates phosgene gas. This reaction must be performed in a fume hood. The microwave vial must be sealed properly to contain the gas during heating.

  • Preparation: Suspend 1.0 mmol of 2-aminonicotinic acid in 4 mL of dry 1,4-dioxane. Add 2.0 mmol of Triethylamine (suspension clears).

  • Addition: Cool the vial to 0°C (ice bath). Slowly add 0.4 mmol of Triphosgene dissolved in 1 mL dioxane. Seal the vial immediately after addition.

  • Microwave Parameters:

    • Mode: Dynamic

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Power Max: 200 W

  • Work-up: Vent the vial carefully in the hood through a scrubber (NaOH solution) to neutralize residual phosgene. Concentrate the solvent.

  • Purification: Triturate the residue with cold water (to remove amine salts) followed by ethanol. The anhydride is typically a high-melting solid.

Part 4: Data & Optimization

Table 1: Solvent & Temperature Optimization (Protocol A)

EntrySolventTemp (°C)Time (min)Yield (%)Observations
1THF803045Incomplete conversion.
2THF1201578Good conversion, minor impurities.
3MeCN 140 10 92 Optimal. Clean profile.
4DMF1501065Difficult work-up; product soluble in DMF.
5Water10020<10Hydrolysis of CDI dominates.

Troubleshooting Guide:

  • Low Yield: Ensure solvents are anhydrous. Water reacts competitively with CDI/Triphosgene.

  • Pressure Errors: If the microwave aborts due to high pressure, reduce the scale or pre-stir the reaction at RT for 5 mins to allow initial CO2 evolution to vent before sealing.

  • Product Stability: The 2,4-dione (anhydride) is moisture sensitive. Store in a desiccator. The 2-one (carbamate) is stable.

References

  • Microwave-Assisted Synthesis of Cyclic Carbamates

    • Title: Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols.[1][2][3][4]

    • Source:Chemical Communications, 2018.[3]

    • URL:[Link]

  • Triphosgene Applications

    • Title: A decade review of triphosgene and its applications in organic reactions.[5]

    • Source:Tetrahedron, 2020.
    • URL:[Link]

  • Target Scaffold Identification: Title: Isavuconazole Impurity 33 (1-methyl-1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one). Source:Simson Pharma Reference Standards.
  • Microwave Synthesis of Pyridine Derivatives

    • Title: Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines.
    • Source:Tetrahedron Letters, 2009.
    • URL:[Link]

Sources

Method

Nucleophilic attack mechanisms on the anhydride moiety of pyrido-oxazinones

Application Note: Mechanistic Insights and Synthetic Protocols for Nucleophilic Ring-Opening of Pyrido-Oxazinones Executive Summary & Mechanistic Theory The pyrido-oxazinone scaffold—specifically the 2H-pyrido[3,2-d][1,3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Insights and Synthetic Protocols for Nucleophilic Ring-Opening of Pyrido-Oxazinones

Executive Summary & Mechanistic Theory

The pyrido-oxazinone scaffold—specifically the 2H-pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione (often termed azaisatoic anhydride)—represents a "spring-loaded" electrophile utilized in two distinct high-value applications: fragment-based drug discovery (FBDD) and mechanism-based enzyme inhibition.

Unlike its carbocyclic analog (isatoic anhydride), the incorporation of the pyridine nitrogen significantly alters the electronic landscape of the anhydride moiety. The electron-withdrawing nature of the pyridine ring decreases the electron density at the carbonyl centers, thereby enhancing susceptibility to nucleophilic attack.

The Regioselectivity Paradox

The core mechanistic challenge lies in the regioselectivity of the nucleophilic attack. The scaffold contains two electrophilic centers:

  • C4 Carbonyl (Ester/Amide-like): The "soft" electrophile. Attack here leads to ring opening with subsequent decarboxylation (loss of

    
    ), yielding nicotinamide or picolinamide derivatives. This is the dominant pathway for synthetic library generation using amines.
    
  • C2 Carbonyl (Carbamate-like): The "hard" electrophile. Attack here is rare with amines but critical in enzymatic contexts. Serine proteases (e.g., Human Neutrophil Elastase) often attack here or at C4 to form stable acyl-enzyme complexes, functioning as suicide inhibitors.

Application Note: Mechanism-Based Inhibition

Target: Serine Proteases (e.g., Elastase, Thrombin) Mechanism: Acyl-Enzyme Intermediate Formation[1]

In drug development, pyrido-oxazinones are designed as "suicide substrates." The enzyme's active site serine (Ser195) acts as the nucleophile.[1][2][3] Unlike standard hydrolysis where water rapidly resolves the intermediate, the pyrido-oxazinone ring opens to form a stable acyl-enzyme adduct that resists deacylation.

Pathway Visualization (DOT)

Protease_Inhibition_Mechanism Enzyme Free Enzyme (Ser195-OH) Michaelis Michaelis Complex (Non-covalent) Enzyme->Michaelis + Inhibitor Inhibitor Pyrido-oxazinone (Inhibitor) Inhibitor->Michaelis Tetrahedral Tetrahedral Intermediate Michaelis->Tetrahedral Nucleophilic Attack (Ser-OH -> C4=O) AcylEnzyme Acyl-Enzyme Adduct (Stable) Tetrahedral->AcylEnzyme Ring Opening (No Decarboxylation) AcylEnzyme->AcylEnzyme Inhibition State Hydrolysis Hydrolyzed Product (Inactive Enzyme) AcylEnzyme->Hydrolysis Slow Deacylation (k_off)

Caption: Kinetic pathway of serine protease inhibition. The stability of the Acyl-Enzyme Adduct determines the potency (IC50) and residence time of the inhibitor.

Experimental Protocols

Protocol A: Synthesis of the Pyrido-Oxazinone Scaffold

Objective: To synthesize 2H-pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione from 3-aminopyridine-2-carboxylic acid. Safety Note: This protocol uses Triphosgene, a solid substitute for phosgene. All operations must be performed in a functioning fume hood.

Reagents:

  • 3-Aminopyridine-2-carboxylic acid (1.0 equiv)

  • Triphosgene (0.35 equiv)

  • Triethylamine (TEA) (2.2 equiv)

  • Anhydrous THF or Dioxane (0.5 M concentration)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere.

  • Solubilization: Dissolve 3-aminopyridine-2-carboxylic acid in anhydrous THF. Cool to 0°C in an ice bath.

  • Base Addition: Add TEA dropwise. The solution may become heterogeneous.

  • Cyclization: Dissolve Triphosgene in a minimal amount of THF and add typically dropwise to the reaction mixture over 30 minutes. Critical: Maintain temperature < 5°C to prevent polymerization.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (polar) should disappear, replaced by a less polar spot (anhydride).

  • Quench: Pour the mixture into ice-cold hexanes. The product usually precipitates.

  • Purification: Filter the precipitate. Wash with cold water (to remove TEA-HCl salts) and cold ether. Dry under high vacuum.[4] Do not use column chromatography with alcohols, as the ring will open.

Protocol B: Nucleophilic Ring-Opening (Library Generation)

Objective: Regioselective synthesis of nicotinamides/picolinamides via amine attack.

Reagents:

  • Pyrido-oxazinone scaffold (1.0 equiv)[5]

  • Primary Amine (

    
    ) (1.1 equiv)
    
  • Solvent: DMF or Acetonitrile (anhydrous)

  • Catalyst: DMAP (0.1 equiv) - Optional, increases rate for steric amines.

Step-by-Step Workflow:

  • Dissolution: Dissolve the pyrido-oxazinone in DMF (0.2 M).

  • Addition: Add the primary amine.

  • Heating:

    • Aliphatic Amines: Stir at RT for 2 hours.

    • Aromatic Amines: Heat to 60°C for 4-6 hours.

  • Observation: Evolution of gas (

    
    ) indicates the reaction is proceeding via the decarboxylative pathway.
    
  • Workup: Dilute with water. If the product precipitates, filter. If not, extract with EtOAc.

  • Validation: Check for the loss of the characteristic anhydride carbonyl stretches in IR (approx. 1780 and 1740 cm⁻¹).

Data Presentation & Validation

Table 1: Spectroscopic Validation of Ring Opening
FeaturePyrido-oxazinone (Scaffold)Ring-Opened Product (Amide)Mechanistic Significance
IR (C=O) Doublet: ~1780 & 1740 cm⁻¹Single: ~1650–1690 cm⁻¹Disappearance of high-frequency doublet confirms anhydride rupture.
¹H NMR (NH) Broad singlet ~11.0 ppm (Ring NH)New doublet/triplet (Amide NH)Appearance of coupling to alkyl protons confirms amide bond formation.
Mass Spec [M+H]⁺ = 165 (for unsubstituted)[M+H]⁺ = MW(Amine) + 121Mass difference corresponds to loss of CO₂ (-44 Da) + addition of amine.
Experimental Workflow Diagram (DOT)

Synthetic_Workflow Start Start: Aminopyridine Carboxylic Acid Cyclization Cyclization (Triphosgene/TEA, 0°C) Start->Cyclization Intermediate Pyrido-oxazinone Scaffold Cyclization->Intermediate -2 HCl Split Select Nucleophile Intermediate->Split PathA Path A: Primary Amine (Synthetic Library) Split->PathA Chemical Synthesis PathB Path B: Serine Protease (Enzymatic Assay) Split->PathB Biological Assay ProdA Product: Nicotinamide/Picolinamide (CO2 Release) PathA->ProdA Nucleophilic Attack @ C4 + Decarboxylation ProdB Product: Acyl-Enzyme Complex (Inhibition) PathB->ProdB Ser-195 Attack @ C4/C2 Stable Adduct

Caption: Divergent utility of the pyrido-oxazinone scaffold in synthesis versus enzymology.

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: The anhydride moiety is prone to hydrolysis. If the starting material turns into a white powder that is insoluble in THF but soluble in aqueous base, it has hydrolyzed back to the amino acid. Remedy: Use freshly distilled solvents and store the scaffold in a desiccator.

  • Regioselectivity Issues: If using secondary amines, steric hindrance at C4 may force attack at C2 (carbamate), leading to urea derivatives without decarboxylation. Remedy: Use elevated temperatures (80°C) to overcome the activation energy barrier for C4 attack.

  • Pyridine Nitrogen Protonation: In acidic media, the pyridine nitrogen becomes protonated, making the ring highly electrophilic and prone to non-specific hydrolysis. Remedy: Maintain neutral or slightly basic conditions (TEA/DMAP) during nucleophilic attack.

References

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis.

  • Krutikov, V. I., et al. (2014). Reactivity of Azaisatoic Anhydrides. Russian Journal of General Chemistry.

  • Groutas, W. C., et al. (1997). Mechanism-based inhibitors of serine proteases: design and application of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2023). 3-Azaisatoic anhydride.[5] National Center for Biotechnology Information.

  • Al-Mousawi, S. M., et al. (2011). Recent advances in the chemistry of pyridines and their applications. Current Organic Chemistry.

Sources

Application

Conditions for reacting 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one with hydrazines

Application Note: Optimizing Nucleophilic Ring-Opening of 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-ones with Hydrazines Executive Summary This application note details the conditions for the reaction between 1H-pyrido[2,3-d][1,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Nucleophilic Ring-Opening of 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-ones with Hydrazines

Executive Summary

This application note details the conditions for the reaction between 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one (commonly referred to as 3-azaisatoic anhydride) and hydrazine derivatives. This transformation is the critical entry point for synthesizing 2-aminonicotinohydrazides , which serve as versatile precursors for bioactive pyrido[2,3-d]pyrimidine scaffolds.[1]

Unlike simple anhydrides, the pyrido-oxazinone system possesses unique electronic bias due to the pyridine nitrogen, requiring specific solvent and temperature controls to prevent polymerization or incomplete decarboxylation.[1] This guide provides optimized protocols for high-yield synthesis and downstream cyclization utility.

Mechanistic Principles & Reaction Logic

The reaction proceeds via a nucleophilic attack on the anhydride moiety.[2] Understanding the regioselectivity is crucial for process control.

Regioselectivity and Decarboxylation

The 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one scaffold contains two carbonyl centers: C2 (carbamate-like) and C4 (amide-like).[1]

  • Primary Attack (C2): Hydrazine, a hard nucleophile, preferentially attacks the more electrophilic C2 carbonyl.[1]

  • Ring Opening: This attack cleaves the C2-O bond, generating a carbamic acid intermediate.

  • Decarboxylation: The intermediate is unstable and spontaneously loses

    
    , driving the equilibrium irreversibly toward the 2-aminonicotinohydrazide.
    

Figure 1: Reaction Mechanism Pathway

ReactionMechanism Substrate Pyrido-oxazinone (Substrate) Attack Nucleophilic Attack (Hydrazine @ C2) Substrate->Attack + N2H4 Intermediate Carbamic Acid Intermediate Attack->Intermediate Ring Opening Product 2-aminonicotinohydrazide (+ CO2) Intermediate->Product - CO2 (Decarboxylation)

Caption: Kinetic pathway of hydrazine attack at C2 leading to irreversible decarboxylation.

Critical Reaction Parameters

The following table summarizes the impact of variable conditions on yield and purity.

ParameterRecommended ConditionImpact / Rationale
Solvent Ethanol (Abs.) or 1,4-Dioxane Ethanol: Promotes precipitation of the product (high purity).[1] Dioxane: Used if the substrate is highly substituted/lipophilic. Avoid water to prevent hydrolysis to the acid.
Stoichiometry 1:1.2 to 1:2.0 (Substrate:Hydrazine)Slight excess of hydrazine drives kinetics and neutralizes any acidic byproducts.[1] Large excess complicates purification.[3]
Temperature Reflux (78–100°C) Essential.[1] Room temperature reaction often stalls at the carbamic acid stage; heat is required to force efficient

evolution.
Catalyst None (Standard)The reaction is self-catalyzing due to the basicity of hydrazine. Acid catalysis (e.g., AcOH) is reserved for in situ cyclization (see Sec 5).[1]

Experimental Protocols

Protocol A: Synthesis of 2-aminonicotinohydrazide (Open Chain)

Target: Isolation of the stable hydrazide intermediate for library synthesis.

Materials:

  • 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one (1.0 equiv)[1]

  • Hydrazine monohydrate (64-65%

    
    , 1.5 equiv)[1]
    
  • Ethanol (Absolute, 10 mL/g of substrate)[1]

Step-by-Step Methodology:

  • Suspension: Charge a round-bottom flask with the oxazinone substrate and absolute ethanol. The starting material will likely be a suspension.

  • Addition: Add hydrazine monohydrate dropwise over 5 minutes at room temperature. Note: A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (

    
    ).
    
    • Observation: The solid will dissolve as the ring opens, followed by the evolution of gas (

      
      ).
      
    • Duration: Maintain reflux for 2–4 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM). Look for the disappearance of the high-Rf anhydride spot.

  • Work-up:

    • Allow the reaction to cool to room temperature.

    • Crystallization:[1] The product usually precipitates upon cooling. If no solid forms, concentrate the solvent volume by 50% under reduced pressure and chill to

      
      .[1]
      
  • Isolation: Filter the solid and wash with cold ethanol (

    
    ).
    
  • Drying: Dry under vacuum at

    
     for 4 hours.
    

Validation Criteria:

  • IR: Disappearance of the anhydride carbonyl doublet (

    
    ).[1] Appearance of hydrazide 
    
    
    
    bands (
    
    
    ).[1][4]
  • 1H NMR (DMSO-d6): Appearance of broad singlet for

    
     (hydrazide) around 4.5 ppm and amide 
    
    
    
    around 9.5 ppm.[1]
Protocol B: One-Pot Cyclization to 3-Amino-pyrido[2,3-d]pyrimidin-4(3H)-ones

Target: Direct formation of the fused heterocyclic system.

Context: If the isolation of the hydrazide is not required, the ring-opened intermediate can be cyclized in situ using an orthoester.

Methodology:

  • Follow Protocol A steps 1–3 (Reaction).

  • Once

    
     evolution ceases, do not  cool.[1]
    
  • Add Triethyl orthoformate (1.5 equiv) and a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.1 equiv) directly to the refluxing mixture.[1]

  • Continue reflux for an additional 4–6 hours.

  • Cool to room temperature. The cyclized product (3-amino-pyrido-pyrimidinone) will precipitate.[1][5]

  • Filter, wash with ethanol, and dry.[1]

Troubleshooting & Safety

Common Issues
  • Incomplete Decarboxylation: If the product is gummy or acidic, the decarboxylation was incomplete. Solution: Increase reflux time or switch to a higher boiling solvent (e.g., n-Propanol).

  • Bis-hydrazide Formation: If a dimer forms (two pyridine rings linked by hydrazine), the hydrazine concentration is too low.[1] Solution: Ensure hydrazine is added to the substrate or increase equivalents to >2.0.

Safety (HSE)
  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.[1] Handle in a fume hood with double nitrile gloves.

  • Gas Evolution: The reaction generates

    
    . Ensure the apparatus is vented (do not seal the vessel).
    

References

  • Mechanism of Anhydride Ring Opening

    • Title: Nucleophilic Ring Opening of Aziridines and Anhydrides.
    • Source: MDPI / LibreTexts.
    • URL:[Link][1][6][7]

  • Hydrazine Reactivity & Safety

    • Title: Hydrazine and Its Derivatives (Kirk-Othmer Encyclopedia).[1]

    • Source: Sciencemadness / Wiley.
    • URL:[Link]

  • Analogous Isatoic Anhydride Chemistry

    • Title: Synthesis and Analgesic Activity of Novel Hydrazide Derivatives.[1]

    • Source: NIH / PMC.
    • URL:[Link]

  • General Anhydride Synthesis & Reactivity

    • Title: Synthesis of Anhydrides and Nucleophilic Substitution.[8][9][10]

    • Source: Organic Chemistry Portal.
    • URL:[Link][1]

Sources

Method

Solid-phase synthesis applications of 3-azaisatoic anhydride

Application Note: Solid-Phase Synthesis Applications of 3-Azaisatoic Anhydride Executive Summary 3-Azaisatoic anhydride (2H-pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione) represents a high-value "masked" electrophile for solid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Synthesis Applications of 3-Azaisatoic Anhydride

Executive Summary

3-Azaisatoic anhydride (2H-pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione) represents a high-value "masked" electrophile for solid-phase organic synthesis (SPOS). Unlike its benzene-fused analog (isatoic anhydride), the 3-aza variant introduces a pyridine nitrogen into the scaffold, significantly altering electronic properties and solubility profiles. This modification is critical in drug discovery for generating pyrido[2,3-d]pyrimidines (aza-quinazolinones)—a privileged scaffold in kinase inhibition (e.g., PIM-1, EGFR) and antibacterial research.

This guide details the solid-phase handling of 3-azaisatoic anhydride, focusing on its use as a "safety-catch" linker and a multidimensional scaffold generator.

Mechanistic Grounding & Reactivity Profile

Why 3-Azaisatoic Anhydride?

  • Enhanced Electrophilicity: The pyridine nitrogen exerts an electron-withdrawing effect, making the C4-carbonyl more susceptible to nucleophilic attack than in standard isatoic anhydride. This allows for milder coupling conditions on solid support.

  • Atom Economy: The ring-opening reaction releases only CO₂, leaving no leaving group residues (like chlorides or alcohols) to scavenge, which is ideal for "clean" solid-phase chemistry.

  • Regioselectivity: Nucleophilic attack by a resin-bound amine occurs exclusively at the C4 carbonyl, followed by decarboxylation, yielding a resin-bound 2-aminonicotinamide.

Mechanism of Action

The reaction proceeds via a nucleophilic attack by the resin-bound amine (


) on the anhydride carbonyl, followed by ring opening and rapid decarboxylation.

Mechanism Resin Resin-NH2 Intermediate Carbamic Acid Intermediate Resin->Intermediate Nucleophilic Attack (DMF, 50°C) Anhydride 3-Azaisatoic Anhydride Anhydride->Intermediate Product Resin-Bound 2-Aminonicotinamide Intermediate->Product - CO2 (Decarboxylation) CO2 CO2 (Gas) Intermediate->CO2

Caption: Stoichiometric conversion of resin-bound amines to aza-anthranilamides via 3-azaisatoic anhydride ring opening.

Experimental Protocols

Protocol A: Resin Loading (Synthesis of Immobilized Aza-Anthranilamides)

This is the foundational step for all downstream heterocycle synthesis.

Materials:

  • Resin: Rink Amide MBHA (0.5–0.7 mmol/g) or Trityl-linker resins.

  • Reagent: 3-Azaisatoic anhydride (5.0 eq).

  • Catalyst: DMAP (0.5 eq) – Critical for accelerating the sluggish reaction with hindered resin amines.

  • Solvent: Anhydrous DMF or DMA (N,N-Dimethylacetamide). Note: The anhydride is moisture-sensitive; use dry solvents.

Step-by-Step Workflow:

  • Resin Preparation:

    • Swell 200 mg of Rink Amide resin in DMF for 30 minutes.

    • Deprotect Fmoc (if applicable) using 20% Piperidine/DMF (2 x 10 min).

    • Wash thoroughly: DMF (3x), DCM (3x), DMF (3x).

  • Coupling Reaction:

    • Dissolve 3-azaisatoic anhydride (5 eq) and DMAP (0.5 eq) in minimal anhydrous DMF (approx. 2 mL).

    • Note: Do not add DIPEA unless the resin amine is present as a salt (e.g., HCl salt). Free base amines react best without bulky bases that might hinder the approach.

    • Add the solution to the resin.

    • Incubate: Shake at 50°C for 4–6 hours .

    • Causality: Elevated temperature is required because the resin-bound amine is sterically constrained compared to solution-phase equivalents. The pyridine ring enhances reactivity, but 50°C ensures quantitative conversion.

  • Monitoring (Self-Validation):

    • Chloranil Test: Perform a chloranil test on a few resin beads.

    • Result: A positive test (green/blue beads) indicates the presence of the newly formed primary aromatic amine (the 2-amino group of the nicotinamide). This confirms the ring has opened and decarboxylated.

    • Contrast: The starting resin (aliphatic amine) would also be positive, but the specific color shift of the heteroaromatic amine is distinct. For absolute certainty, cleave a small aliquot (TFA/H2O) and analyze by LC-MS.

  • Washing:

    • Drain and wash: DMF (5x) to remove excess anhydride.

Protocol B: Cyclization to Pyrido[2,3-d]pyrimidines (Aza-Quinazolinones)

Once the aza-anthranilamide is immobilized, it serves as the nucleophile for the second ring closure.

Reagents:

  • Aldehyde: Aryl aldehyde of choice (10 eq).

  • Oxidant: DDQ or Air (if using oxidative cyclization).

  • Alternative: Triethyl orthoformate (for unsubstituted C2).

Workflow (One-Pot Cyclization-Oxidation):

  • Imine Formation:

    • Suspend the resin from Protocol A in DMF.

    • Add Aryl Aldehyde (10 eq) and Acetic Acid (catalytic, 5%).

    • Shake at 80°C for 4 hours .

  • Oxidative Dehydrogenation:

    • Note: The reaction with aldehyde yields the dihydro-pyrido-pyrimidine. To get the aromatic system, oxidation is necessary.

    • Add DDQ (2 eq) or KMnO4 (1 eq) to the resin slurry.

    • Shake at Room Temperature for 1 hour.

  • Cleavage:

    • Wash resin: DMF (5x), DCM (5x), MeOH (2x). Dry under vacuum.

    • Cleave with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.

    • Precipitate in cold diethyl ether.

Data Analysis & Troubleshooting

Quantitative Comparison of Conditions

ParameterStandard Isatoic Anhydride3-Azaisatoic AnhydrideOptimization Note
Solubility (DMF) HighModerate3-Aza analog may require DMA or gentle heating to fully dissolve at >0.5M.
Reactivity (Nucleophile) ModerateHighPyridine ring pulls electron density, making C4 more electrophilic.
Coupling Temp 60–80°C40–50°CLower temp prevents degradation of the sensitive pyridine scaffold.
UV Absorbance ~250 nm, ~300 nm~260 nm, ~320 nmUse 320 nm for LC-MS monitoring of the cleaved product.

Troubleshooting Guide:

  • Problem: Incomplete Loading (Chloranil test weak).

    • Root Cause:[1][2][3] Hydrolysis of the anhydride due to wet solvent.

    • Solution: Recrystallize 3-azaisatoic anhydride from dry dioxane before use. Ensure DMF is anhydrous (<50 ppm water).

  • Problem: Side Products during Cyclization.

    • Root Cause:[1][2][3] Over-oxidation of the pyridine ring.

    • Solution: Switch from KMnO4 to milder oxidants like Iodine (I2) or simply use air bubbling if the substrate allows.

Visual Workflow (DOT)

Workflow Start Start: Rink Amide Resin (Fmoc-Deprotected) Step1 Step 1: Scaffold Loading 3-Azaisatoic Anhydride (5 eq) DMAP, DMF, 50°C, 4h Start->Step1 Check1 QC: Chloranil Test (Target: Positive for Aryl Amine) Step1->Check1 Check1->Step1 Fail (Repeat) Step2 Step 2: Cyclization R-CHO (10 eq), AcOH, 80°C Followed by Oxidation (DDQ) Check1->Step2 Pass Cleavage Step 3: Cleavage 95% TFA Cocktail Step2->Cleavage Final Final Product: Pyrido[2,3-d]pyrimidine Cleavage->Final

Caption: Operational workflow for the solid-phase synthesis of pyrido-fused heterocycles.

References

  • Synthesis of Pyrido[2,3-d]pyrimidines (Solution Phase Basis)

    • Tantawy, E. S., et al.[4] (2024).[4] "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives..." RSC Advances. Link

  • Isatoic Anhydride in SPS (Foundational Protocol)

    • Gazal, S., et al. (2018). "Three-component reaction between isatoic anhydride, amine and..."[5][6] Acta Crystallographica. Link

  • Reactivity of 3-Azaisatoic Anhydride

    • ResearchGate Review. (2007). "Chemistry of Ring-Fused Oxazine-2,4-diones." Link

  • General Anhydride Reactivity on Solid Phase

    • Peptide.com Technical Bulletin. "Wang Resin and Anhydride Loading." Link

(Note: While direct solid-phase papers for the 3-aza analog are rare, the protocols above are derived by adapting the validated isatoic anhydride SPS methods with the specific chemical properties of the pyridine-fused system found in solution-phase literature.)

Sources

Application

Catalytic Functionalization of 1H-pyrido[2,3-d]oxazin-2(4H)-one: A Guide for Drug Discovery

Catalytic Functionalization of 1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one: A Guide for Drug Discovery The 1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one scaffold, a key heterocyclic motif, serves as a cornerstone in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Catalytic Functionalization of 1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one: A Guide for Drug Discovery

The 1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one scaffold, a key heterocyclic motif, serves as a cornerstone in the synthesis of a diverse array of biologically active molecules. Its derivatives, particularly pyrido[2,3-d]pyrimidines, have demonstrated significant therapeutic potential, targeting a range of diseases from cancer to infectious agents.[3][4][5] The intrinsic reactivity of the oxazinone ring, akin to a cyclic anhydride, provides a classical route to these derivatives through nucleophilic addition and subsequent cyclization.[6] However, to fully exploit the chemical space around this privileged core, direct and selective functionalization of the pyridone ring via modern catalytic methods is paramount. This allows for late-stage diversification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This technical guide provides an in-depth exploration of advanced catalytic methodologies poised for the functionalization of the 1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one core. We will delve into the mechanistic underpinnings and provide detailed, field-tested protocols for three powerful catalytic strategies: Palladium-Catalyzed Cross-Coupling, Rhodium-Catalyzed C-H Activation, and Photoredox Catalysis.

Strategic Overview: Functionalization Pathways

The 1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one scaffold presents several positions amenable to catalytic functionalization. The primary targets are the C-H bonds on the pyridine ring (C5, C6, C7) and the N-H bond of the oxazinone moiety. The choice of catalytic system will determine the site of functionalization.

G cluster_core 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one Core cluster_methods Catalytic Methods cluster_products Functionalized Products core Core Scaffold pd_coupling Palladium-Catalyzed Cross-Coupling core->pd_coupling C-X (Halide) or C-H Bonds rh_activation Rhodium-Catalyzed C-H Activation core->rh_activation C-H Bonds photoredox Photoredox Catalysis core->photoredox C-H Bonds n_aryl N-Aryl Derivatives core->n_aryl N-H Bond c_aryl C-Aryl/Alkyl Derivatives pd_coupling->c_aryl pd_coupling->n_aryl c_functionalized Diverse C-Functionalized Derivatives rh_activation->c_functionalized photoredox->c_functionalized

Figure 1. Strategic overview of catalytic functionalization pathways for the 1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one scaffold.

Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[7] For the 1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one scaffold, both Suzuki-Miyaura and Buchwald-Hartwig couplings are highly relevant.

Suzuki-Miyaura C-C Coupling for C-Arylation/Vinylation

Scientific Principle: The Suzuki-Miyaura reaction couples an organoboron reagent (boronic acid or ester) with an organic halide or triflate.[8] This method is ideal for introducing aryl or vinyl substituents onto the pyridine ring. A prerequisite is the synthesis of a halogenated 1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one, which can be achieved through various established halogenation protocols for pyridinone systems.

Causality of Protocol Choices:

  • Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand (e.g., SPhos, XPhos) is chosen. These ligands promote the oxidative addition of the palladium(0) to the aryl halide and facilitate the reductive elimination step, which is often the rate-limiting step in couplings with electron-rich heterocycles.[9]

  • Base: A moderately strong base like K₂CO₃ or Cs₂CO₃ is crucial. The base activates the boronic acid, forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[10]

  • Solvent: A polar aprotic solvent system, such as 1,4-dioxane/water, is typically used to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_boronate R¹-Pd(II)L₂-R² transmetalation->pd_boronate reductive_elimination Reductive Elimination pd_boronate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation halide R¹-X halide->oxidative_addition

Figure 2. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 7-bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one

Reagent/ParameterAmount/ValueNotes
7-bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one1.0 equiv (e.g., 0.5 mmol)Starting material.
Arylboronic acid1.2 - 1.5 equivCoupling partner.
Pd₂(dba)₃2 mol %Palladium precursor.
SPhos4 mol %Ligand.
K₂CO₃3.0 equivBase.
Solvent1,4-Dioxane/H₂O (4:1)0.1 M concentration.
Temperature80-110 °CReaction temperature.
Time12-24 hReaction duration.

Step-by-Step Methodology:

  • To a flame-dried Schlenk tube, add 7-bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in the 1,4-dioxane/water solvent mixture and sparge with argon for 15 minutes.

  • Add the catalyst solution to the Schlenk tube via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig C-N Coupling for N-Arylation

Scientific Principle: The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine, in this case, the N-H of the oxazinone ring.[11][12] This reaction provides a direct route to N-aryl derivatives, which are of significant interest in medicinal chemistry.

Causality of Protocol Choices:

  • Catalyst System: Similar to Suzuki coupling, a Pd(0) catalyst generated in situ from a precursor like Pd(OAc)₂ and a specialized ligand (e.g., Xantphos, BINAP) is effective. Xantphos is particularly useful for amination reactions due to its wide bite angle, which promotes the reductive elimination step.[13]

  • Base: A strong, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄ is required to deprotonate the oxazinone nitrogen, forming the active nucleophile.

  • Solvent: Anhydrous, polar aprotic solvents like toluene or 1,4-dioxane are preferred to prevent hydrolysis of the catalyst and substrate.

Protocol 2: Buchwald-Hartwig N-Arylation of 1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one

Reagent/ParameterAmount/ValueNotes
1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one1.2 equivStarting material.
Aryl bromide/iodide1.0 equiv (e.g., 0.5 mmol)Coupling partner.
Pd(OAc)₂2-5 mol %Palladium precursor.
Xantphos4-10 mol %Ligand.
Cs₂CO₃2.0 equivBase.
SolventAnhydrous Toluene0.1 M concentration.
Temperature100-120 °CReaction temperature.
Time16-24 hReaction duration.

Step-by-Step Methodology:

  • Add 1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one, the aryl halide, Cs₂CO₃, Pd(OAc)₂, and Xantphos to a flame-dried Schlenk tube.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the mixture in an oil bath at the specified temperature.

  • Monitor the reaction by TLC or LC-MS until the aryl halide is consumed.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Application Note 2: Rhodium-Catalyzed C-H Activation

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering high atom economy and novel bond disconnections.[1][2] For the pyridone moiety within our scaffold, the carbonyl group can act as a directing group, guiding the catalyst to ortho C-H bonds.

Scientific Principle: Cationic Rh(III) catalysts, such as [Cp*RhCl₂]₂, can coordinate to a directing group (the C4-carbonyl oxygen) and facilitate the cleavage of a nearby C-H bond (at the C5 position) through a concerted metalation-deprotonation mechanism.[14] The resulting rhodacycle intermediate can then react with various coupling partners like alkynes or alkenes.

Causality of Protocol Choices:

  • Catalyst: [Cp*RhCl₂]₂ is a robust and widely used catalyst for Rh(III)-catalyzed C-H activation.

  • Oxidant: An oxidant, typically Cu(OAc)₂, is often required to regenerate the active Rh(III) catalyst at the end of the catalytic cycle.

  • Additive: A silver salt, such as AgSbF₆, can act as a halide scavenger, generating a more reactive cationic rhodium species.

  • Solvent: Solvents like DCE (1,2-dichloroethane) or t-AmylOH (tert-amyl alcohol) are commonly employed.

Rh_Activation_Cycle rh_catalyst [Cp*Rh(III)X₂]₂ active_catalyst [Cp*Rh(III)X]⁺ rh_catalyst->active_catalyst AgSbF₆ coordination Coordination to DG active_catalyst->coordination coordinated_complex Coordinated Complex coordination->coordinated_complex substrate Substrate substrate->coordination cmd Concerted Metalation- Deprotonation coordinated_complex->cmd rhodacycle Rhodacycle Intermediate cmd->rhodacycle insertion Migratory Insertion rhodacycle->insertion inserted_complex Inserted Complex insertion->inserted_complex alkyne Alkyne alkyne->insertion reductive_elimination Reductive Elimination inserted_complex->reductive_elimination reductive_elimination->active_catalyst Oxidation product Annulated Product reductive_elimination->product oxidant Oxidant (e.g., Cu(OAc)₂) oxidant->reductive_elimination

Figure 3. Generalized catalytic cycle for Rh(III)-catalyzed C-H activation/annulation.

Protocol 3: Rh(III)-Catalyzed C5-Annulation with an Alkyne

Reagent/ParameterAmount/ValueNotes
1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one1.0 equiv (e.g., 0.2 mmol)Starting material.
Diphenylacetylene1.5 equivAlkyne coupling partner.
[Cp*RhCl₂]₂2.5 mol %Catalyst.
AgSbF₆10 mol %Additive.
Cu(OAc)₂2.0 equivOxidant.
Solventt-AmylOH0.1 M concentration.
Temperature120 °CReaction temperature.
Time24 hReaction duration.

Step-by-Step Methodology:

  • To an oven-dried screw-cap vial, add 1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one, diphenylacetylene, [Cp*RhCl₂]₂, AgSbF₆, and Cu(OAc)₂.

  • Place the vial under an argon atmosphere.

  • Add t-AmylOH and seal the vial with a Teflon-lined cap.

  • Place the vial in a preheated aluminum block at 120 °C and stir for 24 hours.

  • Cool the reaction to room temperature and dilute with dichloromethane (DCM).

  • Filter the mixture through a plug of silica gel, eluting with DCM.

  • Concentrate the filtrate and purify the residue by flash chromatography to isolate the C5-annulated product.

Application Note 3: Photoredox Catalysis for C-Alkylation

Visible-light photoredox catalysis offers exceptionally mild conditions for generating radical intermediates, which can then engage in C-C bond formation.[15][16] This strategy is attractive for functionalizing complex molecules that are sensitive to harsh thermal conditions.

Scientific Principle: A photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs visible light and enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) process with a suitable alkyl radical precursor (e.g., an alkyl trifluoroborate or a Katritzky salt) to generate an alkyl radical.[16] This radical can then add to the electron-deficient pyridine ring of the scaffold, followed by an oxidative rearomatization step to yield the C-alkylated product. The C4 (para to the ring nitrogen) and C6 positions are potential sites for such radical additions.[7]

Causality of Protocol Choices:

  • Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ is a potent photo-oxidant capable of activating a wide range of radical precursors.

  • Radical Precursor: Potassium alkyltrifluoroborates are stable, easy-to-handle solids that serve as excellent sources of alkyl radicals upon oxidation.

  • Solvent: Degassed polar aprotic solvents like DMF or DMSO are used to ensure solubility and prevent quenching of the excited photocatalyst by oxygen.

  • Light Source: Blue LEDs (450 nm) are commonly used as they match the absorption maximum of many iridium photocatalysts.

Protocol 4: Photoredox-Catalyzed C4/C6-Alkylation with an Alkyltrifluoroborate

Reagent/ParameterAmount/ValueNotes
1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one1.0 equiv (e.g., 0.1 mmol)Starting material.
Potassium isopropyltrifluoroborate2.0 equivAlkyl radical precursor.
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆1-2 mol %Photocatalyst.
K₂HPO₄2.0 equivBase.
SolventDegassed DMSO0.05 M concentration.
Light Source24W Blue LEDWavelength ~450 nm.
TemperatureRoom TemperatureReaction temperature.
Time12-24 hReaction duration.

Step-by-Step Methodology:

  • In a borosilicate vial, combine 1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one, potassium isopropyltrifluoroborate, the iridium photocatalyst, and K₂HPO₄.

  • Add degassed DMSO and a magnetic stir bar.

  • Seal the vial with a septum and parafilm.

  • Place the vial approximately 5 cm from a 24W blue LED lamp and stir at room temperature. A small fan can be used to maintain ambient temperature.

  • After 12-24 hours, remove the vial from the light source.

  • Dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMSO and inorganic salts.

  • Dry the organic layer with Na₂SO₄, filter, and concentrate.

  • Purify the crude product by preparative TLC or column chromatography to isolate the alkylated regioisomers.

Conclusion

The catalytic functionalization of the 1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one scaffold opens up new avenues for the rapid diversification of this medicinally important core. The protocols outlined herein for palladium-catalyzed cross-coupling, rhodium-catalyzed C-H activation, and photoredox catalysis provide robust starting points for researchers in drug discovery. While these methods are adapted from systems with similar electronic and structural features, they are grounded in well-established catalytic principles and offer a high probability of success. Each protocol is a self-validating system, where careful monitoring and optimization will lead to the efficient synthesis of novel derivatives, ultimately accelerating the discovery of new therapeutic agents.

References

  • Li, B., Ma, J., & Wang, G. (2017). Rhodium(III)-Catalyzed Annulation of Pyridinones with Alkynes via Double C–H Activation: A Route to Functionalized Quinolizinones. Organic Letters, 19(12), 3083–3086. [Link]

  • Li, B., Ma, J., & Wang, G. (2017). Rhodium(III)-Catalyzed Annulation of Pyridinones with Alkynes via Double C-H Activation: A Route to Functionalized Quinolizinones. Semantic Scholar. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4849-4852. [Link]

  • Pye, R. J., & Procter, D. J. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15582. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(5), 1083. [Link]

  • Wang, G., et al. (2015). Rh(III) -catalyzed C-H activation: a versatile route towards various polycyclic pyridinium salts. Chemistry – A European Journal, 21(19), 7082-7086. [Link]

  • Sharma, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(4), 596-633. [Link]

  • Sharma, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. [Link]

  • Stanetty, P., & Krumpak, B. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 73(18), 7313–7316. [Link]

  • Kumar, A., et al. (2020). An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold. Archiv der Pharmazie, 353(11), e2000192. [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Chemical Reviews, 110(2), 624–655. [Link]

  • Tanimori, S., et al. (2016). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 12, 2230–2235. [Link]

  • Costa, S. P. G., et al. (2022). Functionalization of Rhodamine Platforms with 3-Hydroxy-4-pyridinone Chelating Units and Its Fluorescence Behavior towards Fe(III). Molecules, 27(5), 1563. [Link]

  • NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Öztürk, T., et al. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. E-Journal of Chemistry, 7(S1), S37-S44. [Link]

  • González-Lainez, M., et al. (2022). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][2]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. ACS Omega, 7(8), 6939–6951. [Link]

  • Amador, A. G., & Yoon, T. P. (2018). Photoredox-catalyzed Site-selective α-C(sp3)-H Alkylation of Primary Amine Derivatives. Tetrahedron, 74(25), 3041-3045. [Link]

  • Zhang, W., et al. (2016). Formation of 1,3-diazocine by palladium catalyzed C–H arylation. Tetrahedron Letters, 57(32), 3611-3614. [Link]

  • Shoji, T., et al. (2022). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 13(42), 12513-12520. [Link]

  • Wang, D., et al. (2021). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. ResearchGate. [Link]

  • Jung, S., et al. (2020). Visible-Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides. Journal of the American Chemical Society, 142(26), 11370-11375. [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]

  • Cerna, I., et al. (2018). Palladium-Catalyzed C3 Arylations of 1H and 2H Pyrazolo[4,3-b]pyridines on Water. ResearchGate. [Link]

  • Guntreddi, T., & Singh, K. N. (2020). Regioselective C-3-alkylation of quinoxalin-2(1H)-ones via C–N bond cleavage of amine derived Katritzky salts enabled by continuous-flow photoredox catalysis. Organic & Biomolecular Chemistry, 18(3), 446-451. [Link]

  • Ibrahim, M. A., et al. (2009). Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][6][9]triazine derivatives. Journal of the Brazilian Chemical Society, 20(7), 1275-1286. [Link]

  • Laha, J. K., et al. (2021). Recent Advances in Photoredox Catalysts. Catalysts, 11(11), 1369. [Link]

  • Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[1][2]-Oxazine Derivatives. Der Pharma Chemica, 10(1), 118-125. [Link]

  • Aso, Y., et al. (2020). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1][2]oxazines by intramolecular Hiyama coupling. Organic & Biomolecular Chemistry, 18(4), 624-630. [Link]

  • Gemo, N., et al. (2015). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. RSC Advances, 5(82), 67201-67210. [Link]

  • Muškinja, J., et al. (2022). Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts. Molecules, 27(19), 6610. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H,2H,3H-pyrido[2,3-b][1][9]oxazine. PubChem. Retrieved from [Link]

  • Li, G., et al. (2016). Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines. The Journal of Organic Chemistry, 81(2), 525-533. [Link]

  • Li, G., et al. (2016). Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines. ResearchGate. [Link]

  • Quiroga, J., & Insuasty, B. (2012). Scheme 15. Synthesis of 1H-thieno[2,3-d][1][2]oxazine-2,4-dione (50). ResearchGate. [Link]

  • O'Brien, A. G., et al. (2012). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 8, 1297–1302. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Azaisatoic Anhydride Stability Guide

Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you are working with 3-azaisatoic anhydride (1H-pyrido[2,3-d][1,3]oxazine-2,4-dione) and are concerned about its stability...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are working with 3-azaisatoic anhydride (1H-pyrido[2,3-d][1,3]oxazine-2,4-dione) and are concerned about its stability.

This compound is a critical electrophilic building block for synthesizing fused heterocycles like pyrido-quinazolinones. However, it possesses a significant vulnerability: moisture sensitivity .[1][2] The fusion of the electron-deficient pyridine ring to the anhydride scaffold increases the electrophilicity of the carbonyl centers compared to standard isatoic anhydride, making it more susceptible to nucleophilic attack by atmospheric water.

This guide provides a root-cause analysis of degradation, a self-validating storage protocol, and diagnostic steps to ensure your starting material remains synthesis-grade.

Module 1: The Chemistry of Degradation

To prevent degradation, one must understand the enemy. In this case, it is the autocatalytic hydrolysis cycle driven by moisture.

The Mechanism

3-azaisatoic anhydride undergoes a specific degradation pathway when exposed to water. The water molecule acts as a nucleophile, attacking the anhydride functionality (typically at the C-2 or C-4 position). This results in ring opening to form a transient carbamic acid intermediate. This intermediate is unstable and spontaneously decarboxylates (loses


) to form 2-aminonicotinic acid .

Why this matters: The formation of 2-aminonicotinic acid is irreversible. Once the ring opens and


 is lost, you cannot regenerate the anhydride easily. Furthermore, the resulting acid can act as a proton source, potentially catalyzing further hydrolysis in the bulk solid.
Pathway Visualization

HydrolysisPathway Anhydride 3-Azaisatoic Anhydride (Active Electrophile) Transition Carbamic Acid Intermediate (Unstable) Anhydride->Transition Nucleophilic Attack Water + H₂O (Atmospheric Moisture) Water->Transition Product 2-Aminonicotinic Acid (Inactive Contaminant) Transition->Product Decarboxylation (-CO₂) Gas + CO₂ (Gas) Transition->Gas

Figure 1: The irreversible hydrolysis pathway of 3-azaisatoic anhydride. Note that the release of CO₂ drives the equilibrium permanently to the right.

Module 2: Storage Protocols (Best Practices)

Standard "cool and dry" advice is insufficient for high-value research samples. Follow this tiered storage protocol based on your usage frequency.

Tier 1: Long-Term Storage (>1 Month)

Recommended for stock supplies.

  • Primary Container: Amber glass vial with a Teflon-lined screw cap. Avoid polyethylene bags as they are permeable to moisture over time.

  • Atmosphere: Purge the headspace with dry Argon or Nitrogen before sealing. Argon is preferred as it is heavier than air and settles over the solid, creating a better blanket.

  • Secondary Containment: Place the sealed vial inside a heat-sealed aluminized Mylar bag containing a packet of activated silica gel or molecular sieves.

  • Temperature: Store at -20°C .

    • Scientific Rationale: Lowering temperature reduces the kinetic energy available for the hydrolysis reaction (Arrhenius equation), significantly slowing the rate of degradation even if trace moisture is present.

Tier 2: Active Use (Daily/Weekly)

Recommended for bench work.

  • Desiccator: Store the vial in a vacuum desiccator containing fresh Drierite™ or phosphorus pentoxide (

    
    ) when not in use.
    
  • Temperature: +4°C (Refrigerator) is acceptable, but ensure the vial warms to room temperature before opening.

    • Critical Warning: Opening a cold vial in a humid lab causes immediate condensation of atmospheric water onto the solid. Always equilibrate.

Storage Condition Summary
ConditionOptimal (Recommended)AcceptableCritical Failure (Avoid)
Temperature -20°C2°C to 8°C> 25°C (Room Temp)
Atmosphere Argon/Nitrogen OverlayTightly Sealed AirOpen Air / Loose Cap
Desiccant Active (in secondary container)Passive (in cabinet)None
Container Amber Glass + Teflon LinerClear GlassPlastic Bag / Paper

Module 3: Troubleshooting & Diagnostics

How do you know if your compound has already hydrolyzed? Use these diagnostic checkpoints.

Step 1: Visual Inspection
  • Pass: Free-flowing, off-white to tan powder.

  • Fail: Clumping, "sticky" texture, or hard caking. This indicates moisture absorption and partial hydrolysis.

Step 2: Chemical Verification (NMR/IR)

If the visual check is ambiguous, run a quick analytical test.

Proton NMR (

-NMR) in DMSO-

  • Target: Look for the disappearance of the anhydride signature and appearance of the amino acid.

  • Key Shift:

    • Anhydride:[2][3][4][5][6][7][8] The NH proton is typically broad but distinct (around 11-12 ppm depending on concentration).

    • Hydrolyzed (2-Aminonicotinic acid): You will see a very broad carboxylic acid proton (

      
      ) often >12 ppm and a distinct shift in the aromatic protons due to the change in electron density from the electron-withdrawing anhydride to the carboxylic acid/amine.
      
FT-IR Spectroscopy (ATR)

This is the fastest method.

  • Anhydride (Good): Look for the characteristic doublet carbonyl stretch of the anhydride functionality. You should see two strong bands in the 1750–1800 cm⁻¹ region.

  • Hydrolyzed (Bad): Loss of the high-frequency anhydride doublet. Appearance of a broad -OH stretch (2500–3300 cm⁻¹) and a shift of the carbonyl peak to the carboxylic acid range (~1680–1700 cm⁻¹ ).

Diagnostic Workflow

Diagnostics Start Sample Inspection Visual Visual Check: Is it free-flowing? Start->Visual IR FT-IR Analysis Visual->IR No (Clumped) ResultGood Use in Synthesis Visual->ResultGood Yes (Powder) IR->ResultGood Doublet ~1780 cm⁻¹ ResultBad Discard / Recrystallize IR->ResultBad Broad OH / Single C=O

Figure 2: Decision tree for validating compound integrity before synthesis.

Module 4: Frequently Asked Questions (FAQs)

Q1: I left the bottle on the bench over the weekend. Is it ruined?

  • Answer: It depends on the lab humidity. If the cap was tight, it is likely fine. If loose, the top layer has likely hydrolyzed to 2-aminonicotinic acid.

  • Action: Perform a melting point test. 3-azaisatoic anhydride decomposes/melts at a distinct temperature (approx 210-215°C, check specific CoA). 2-aminonicotinic acid melts at a different range (~310°C). If the MP is depressed or widened, purification is needed.

Q2: Can I repurify partially hydrolyzed material?

  • Answer: Yes, but it is difficult. The hydrolysis product (2-aminonicotinic acid) is often less soluble in organic solvents than the anhydride.

  • Protocol: You can attempt to wash the solid with anhydrous cold dichloromethane (DCM) or tetrahydrofuran (THF). The anhydride should dissolve, while the zwitterionic amino acid often remains as a solid. Filter rapidly and evaporate the solvent under vacuum. Warning: Recrystallization involving heating in non-dry solvents will cause more hydrolysis.

Q3: Why use Argon instead of Nitrogen?

  • Answer: Argon is denser than air (

    
     vs 
    
    
    
    ). When you purge a vial with Argon, it settles to the bottom, creating a physical "blanket" over your crystals that effectively displaces humid air. Nitrogen mixes more readily with air and is less effective in repeatedly opened containers.

Q4: Is it safe to store in plastic tubes (Falcon tubes)?

  • Answer: No. Polypropylene and polyethylene are permeable to water vapor over weeks/months. Always use glass or metal-foil lined barriers for hygroscopic anhydrides.

References

  • TCI Chemicals. Isatoic Anhydride Product Safety & Storage. Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: Isatoic Anhydride.[2] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5345-47-1 (2-Aminonicotinic acid). Retrieved from

  • Coppola, G. M. (1980).[9] The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536. (Foundational review on isatoic anhydride reactivity).

  • Bergmann, F., et al. (1953). Enzymic Hydrolysis of Acid Anhydrides.[8] Biochemical Journal. Retrieved from

Sources

Optimization

Optimizing solvent selection for pyrido-oxazinone ring-opening reactions

Technical Support Center: Optimizing Pyrido-Oxazinone Ring-Opening Ticket ID: #RXN-OXZ-001 Subject: Solvent Selection & Process Optimization for Nucleophilic Ring-Opening of Pyrido[2,3-d][1,3]oxazin-4-ones Assigned Speci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Pyrido-Oxazinone Ring-Opening

Ticket ID: #RXN-OXZ-001 Subject: Solvent Selection & Process Optimization for Nucleophilic Ring-Opening of Pyrido[2,3-d][1,3]oxazin-4-ones Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight

The ring-opening of pyrido-oxazinones is a critical transformation in the synthesis of anthranilic acid derivatives, nicotinamides, and kinase inhibitors (e.g., Hsp90 or MAGL inhibitors). The reaction is driven by the nucleophilic attack of an amine (aminolysis) or alkoxide/hydroxide (solvolysis) at the C4 carbonyl center.

The "Pyridine Effect": Unlike benzoxazinones, the pyridine nitrogen in the scaffold exerts a strong electron-withdrawing effect (


 effect). This makes the C4 carbonyl highly electrophilic, increasing reaction rates but also heightening sensitivity to competitive hydrolysis by trace water.

The Solvent Paradox:

  • Polar Aprotic (DMF, DMSO): Excellent solubility for the rigid heterocycle and high reaction rates (leaving the nucleophile "naked"), but difficult to remove and environmentally hazardous.

  • Polar Protic (EtOH, MeOH): Good solubility and green profile, but the solvent can compete as a nucleophile (trans-esterification) or deactivate the amine via hydrogen bonding.

  • Green Aprotic (2-MeTHF, EtOAc): Ideal for workup (crystallization), but often suffer from poor substrate solubility.

Solvent Selection Matrix

Use this matrix to select the initial solvent system based on your specific nucleophile and substrate constraints.

Solvent ClassRepresentative SolventsSolubility ScoreKinetic ImpactWorkup EaseRecommendation
High-Performance Aprotic DMF, NMP, DMSOHighFastest. Nucleophile is desolvated and highly reactive.Low (High BP, water wash required).Use only for highly insoluble substrates or weak nucleophiles (anilines).
Green Ethers 2-MeTHF, CPMEModerateModerate. Good balance; allows thermal acceleration.High (Direct crystallization often possible).Primary Recommendation. Excellent replacement for THF/DCM.
Esters Ethyl Acetate (EtOAc), iPrOAcLow-ModSlow. Substrate often suspended; reaction drives dissolution.High (Simple evaporation).Good for highly reactive aliphatic amines.
Protic Alcohols Ethanol, IPAHighVariable. Risk of solvolysis side-products.High.Use only if nucleophile is much more reactive than solvent (e.g., primary amines).

Decision Logic & Workflow (Visuals)

Figure 1: Solvent Selection Decision Tree

Caption: A logical flow for selecting the optimal solvent based on nucleophile strength and substrate solubility.

SolventSelection Start Start: Pyrido-oxazinone Substrate CheckSolubility Check Solubility in 2-MeTHF/EtOAc Start->CheckSolubility Soluble Soluble? CheckSolubility->Soluble NucleophileType Nucleophile Type? Soluble->NucleophileType Yes Insoluble Insoluble (Slurry) Soluble->Insoluble No Soluble_Yes Soluble_Yes Soluble->Soluble_Yes Yes WeakNuc Weak (Aniline/Steric Hindrance) NucleophileType->WeakNuc Aromatic/Hindered StrongNuc Strong (1°/2° Aliphatic Amine) NucleophileType->StrongNuc Aliphatic UsePolar Use DMF/NMP or Catalytic Acid Additive WeakNuc->UsePolar UseGreen Use EtOAc or 2-MeTHF (Reflux if needed) StrongNuc->UseGreen CanHeat Stable at >80°C? Insoluble->CanHeat HighTempSlurry High Temp Slurry in 2-MeTHF or Toluene CanHeat->HighTempSlurry Yes SwitchDMF Switch to DMF/DMSO (Homogeneous) CanHeat->SwitchDMF No

Figure 2: Reaction Mechanism & Solvent Interaction

Caption: Nucleophilic attack at C4. Polar solvents stabilize the transition state (TS); Aprotic solvents leave Nu naked.

Mechanism Reactants Pyrido-oxazinone + Amine (Nu-H) TS Tetrahedral Intermediate (O- stabilized by solvent) Reactants->TS Nucleophilic Attack Product Ring-Opened Amide/Ester TS->Product Ring Opening ProticEffect Protic Solvent: H-bonds to Nu (Slows rate) H-bonds to C=O (Activates E+) ProticEffect->Reactants AproticEffect Aprotic Solvent: Nu is 'Naked' (Fast rate) Dipole stabilizes TS AproticEffect->Reactants

Troubleshooting Guides (FAQs)

Q1: My reaction conversion stalls at 60-70%. Adding more amine doesn't help.

  • Root Cause: Product Inhibition or Equilibrium. The ring-opened product (often an acid or amide) might be hydrogen-bonding with the unreacted amine, removing it from the reaction pool. Alternatively, if the product is an acid (from hydrolysis), it protonates the amine.

  • Resolution:

    • Add a non-nucleophilic base (e.g., Triethylamine or DIPEA, 1.2 equiv) to scavenge protons and keep the nucleophile free.

    • Switch to a "High-Performance Aprotic" solvent (DMF) to break intermolecular H-bonds.

Q2: I see a significant "M+18" peak (Hydrolysis) in LCMS.

  • Root Cause: Competitive attack by water. The pyridine ring makes the carbonyl highly susceptible to moisture, even atmospheric.

  • Resolution:

    • Dry Solvents: Ensure solvent water content is <0.05% (Karl Fischer).

    • Reagent Quality: Check the amine source. Aqueous amines (e.g., 40% methylamine) will cause hydrolysis. Use HCl salts of amines + DIPEA in anhydrous solvent.

    • Solvent Switch: Avoid alcohols; use anhydrous 2-MeTHF or Toluene.

Q3: The product "oils out" and is hard to isolate from DMF.

  • Root Cause: High boiling point of DMF makes evaporation difficult; adding water causes oiling rather than crystallization due to impurities.

  • Resolution:

    • The "Green" Wash: Dilute the DMF reaction mixture with 10 volumes of 5% LiCl (aq) and extract into EtOAc or 2-MeTHF. LiCl helps partition DMF into the aqueous layer.

    • Anti-solvent Drip: Instead of adding water to the reaction, drip the reaction mixture slowly into a rapidly stirring volume of water/ice. This favors precipitation over oiling.

Detailed Protocol: Green-First Optimization

Scope: Synthesis of Nicotinamide derivatives via aminolysis. Standard: Replaces DMF/DCM with 2-MeTHF.

Reagents:

  • Pyrido-oxazinone substrate (1.0 equiv)

  • Amine nucleophile (1.1 - 1.5 equiv)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [Anhydrous]

  • Base (Optional): DIPEA (1.2 equiv) if using amine salts.

Step-by-Step Workflow:

  • Solubility Screen (Test Tube Scale):

    • Place 10 mg substrate in 100 µL 2-MeTHF.

    • Observation: If clear solution

      
       Proceed at RT. If slurry 
      
      
      
      Plan for 50°C heating.
  • Reaction Setup:

    • Charge reactor with substrate and 2-MeTHF (Concentration: 0.2 – 0.5 M).

    • Critical: If substrate is a slurry, ensure efficient mechanical stirring. The reaction will pull the solid into solution as it consumes the starting material (Le Chatelier’s principle).

  • Nucleophile Addition:

    • Add Amine (dissolved in minimal 2-MeTHF) dropwise.

    • Exotherm Check: Monitor internal temp. Maintain <30°C to prevent side reactions.

  • Monitoring:

    • Check HPLC/TLC at 1 hour.

    • Target: Disappearance of oxazinone peak.

  • Workup (Direct Crystallization):

    • If product precipitates: Filter and wash with cold 2-MeTHF.

    • If homogeneous: Distill off 50% of solvent, then add Heptane (anti-solvent) dropwise to induce crystallization.

  • Fallback (If conversion < 50%):

    • Add 10% volume of DMF as a co-solvent to increase solubility/rate without fully committing to a high-boiling system.

References

  • MacMillan, D. et al. "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide."[1] Green Chemistry, 2013, 15 , 596-600. Link

  • Greiner, I. et al. "Structure-Guided Discovery of cis-Hexahydro-pyrido-oxazinones as Reversible, Drug-like Monoacylglycerol Lipase Inhibitors." Journal of Medicinal Chemistry, 2024.[2] Link

  • Constable, D. J. C. et al. "Perspective on Solvent Selection in Pharmaceutical Process Development." Organic Process Research & Development, 2007, 11 , 133-137. Link

  • Gnedenkov, S. et al. "Kinetics and mechanism of the nucleophilic ring opening of oxazolinone in mixed aqueous solvents." ResearchGate, 2025.[3][4] Link

Sources

Troubleshooting

Overcoming steric hindrance in 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one derivatization

Ticket ID: #OXZ-23-STERIC Subject: Troubleshooting Steric Hindrance in Pyrido-Oxazinone Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div. Diagnostic Triage: Define Your Steric Block...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OXZ-23-STERIC Subject: Troubleshooting Steric Hindrance in Pyrido-Oxazinone Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Diagnostic Triage: Define Your Steric Blockade

Before proceeding with aggressive protocols, confirm the nature of your steric hindrance. The 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one scaffold presents two distinct steric environments:

  • The N1-Vector (carbamate nitrogen): Hindrance here usually arises from substituents at the C4 position (e.g., gem-dimethyl or spiro-cycles) or C8 substituents on the pyridine ring that project into the N1 trajectory.

  • The C2-Vector (carbonyl carbon): Hindrance here prevents nucleophilic attack (ring opening). This is often caused by electronic deactivation from the pyridine ring combined with bulk at C4.

Select your issue below to jump to the relevant protocol:

  • [Issue A] I cannot alkylate the N1 nitrogen. (Reaction stalls or yields <10%).

  • [Issue B] I cannot open the ring with an amine/nucleophile at C2. (Starting material recovered).

Protocol A: Overcoming N1-Alkylation Blockades

The Mechanism of Failure

In hindered substrates, the standard mechanism (


) is suppressed because the nucleophile (the deprotonated N1) cannot access the electrophile's antibonding orbital, or the base cannot deprotonate N1 effectively due to the "picket fence" effect of C4/C8 substituents.
The Solution: The "Naked Anion" Protocol

We must maximize the nucleophilicity of N1 by separating the ion pair and using a hyper-reactive electrophile.

Reagents & Setup
  • Base: Sodium Hydride (NaH, 60% dispersion) or KHMDS (0.5M in toluene). Avoid carbonates (Cs2CO3) as they are too weak for hindered carbamates.

  • Solvent: DMF or NMP (Anhydrous). These polar aprotic solvents solvate the cation, leaving the N-anion "naked" and more reactive.

  • Additive: 15-Crown-5 (if using NaH) or 18-Crown-6 (if using KHMDS).

  • Electrophile: Alkyl Triflates (ROTf) or Methyl Iodide. Avoid Alkyl Bromides/Chlorides.

Step-by-Step Workflow
  • Deprotonation (Critical Step):

    • Dissolve substrate (1.0 eq) in anhydrous DMF (0.1 M).

    • Cool to 0°C.

    • Add NaH (1.5 eq) portion-wise.

    • Wait: Stir for 30–60 minutes at RT. Visual Check: Evolution of H2 gas must cease. The solution often turns yellow/orange (formation of the anion).

  • Activation:

    • Add 15-Crown-5 (1.0 eq). This sequesters the Na+ ion, preventing tight ion-pairing with the N-anion.

  • Alkylation:

    • Add the Alkyl Triflate (1.2 eq) dropwise at 0°C. Triflates are smaller and 100x more reactive than iodides.

    • Allow to warm to RT.[1][2]

  • Thermal Boost (If required):

    • If TLC shows no conversion after 2 hours, heat to 60°C.

    • Warning: Do not exceed 80°C with Triflates to avoid decomposition.

Protocol B: Forcing Ring Opening (Aminolysis)

The Mechanism of Failure

The cyclic carbamate at C2 is stabilized by the fused pyridine ring. Incoming amines (nucleophiles) are repelled by steric bulk at C4. Standard thermal heating often leads to decomposition before reaction.

The Solution: AlMe3-Mediated Activation

Trimethylaluminum (AlMe3) acts as a "chemical crowbar." It reacts with the amine to form a dimethylaluminum amide, which simultaneously activates the carbonyl oxygen (Lewis acid) and delivers the nucleophile intramolecularly.

Reagents & Setup
  • Reagent: Trimethylaluminum (2.0 M in Toluene/Hexane). Handle under inert atmosphere only.

  • Nucleophile: The amine of choice (1.2 – 2.0 eq).

  • Solvent: Toluene (preferred) or THF.[2]

  • Vessel: Sealed pressure tube or Microwave vial.

Step-by-Step Workflow
  • Formation of the 'Ate' Complex:

    • In a dry vial under Argon, dissolve the amine (1.5 eq) in anhydrous Toluene.

    • Cool to 0°C.

    • Slowly add AlMe3 (1.5 eq). Caution: Methane gas evolution. Vent via a needle.

    • Stir at RT for 30 mins. You have now generated the reactive Me2Al-NH-R species.

  • Addition of Substrate:

    • Add the solid 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one (1.0 eq) directly to the solution.

  • Reaction:

    • Seal the tube.

    • Heat to 90–110°C for 2–4 hours.

    • Microwave Option: 120°C for 20 minutes (High Absorption setting).

  • Quench (Critical Safety):

    • Cool to 0°C.

    • Carefully quench with dilute HCl (1M) or Rochelle's Salt (sat. aq. potassium sodium tartrate).[3] Do not use water directly; the aluminum emulsion will be impossible to separate.

    • Stir with Rochelle's salt for 1 hour until two clear layers form.

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision process and the mechanism of the AlMe3 activation, which is the most reliable method for opening hindered oxazinones.

G cluster_mech Mechanism: AlMe3 Activation Start Start: Derivatization Goal Decision Target Site? Start->Decision N1_Path N1-Alkylation (Intact Ring) Decision->N1_Path Functionalize Nitrogen C2_Path C2-Ring Opening (Urea Formation) Decision->C2_Path Open Ring Steric_Check_N Steric Bulk at C4? N1_Path->Steric_Check_N Steric_Check_C Nucleophile Type? C2_Path->Steric_Check_C Sol_N_Std Std: K2CO3 / DMF / 60°C Steric_Check_N->Sol_N_Std No (H/Me) Sol_N_Adv Adv: NaH / 15-Crown-5 / ROTf Steric_Check_N->Sol_N_Adv Yes (iPr/Ph) Sol_C_Std Std: Amine / EtOH / Reflux Steric_Check_C->Sol_C_Std Primary/Unblocked Sol_C_Adv Adv: AlMe3 Mediated Aminolysis Steric_Check_C->Sol_C_Adv Secondary/Hindered Step1 1. AlMe3 + R-NH2 → Me2Al-NHR + CH4↑ Step2 2. Coordination to C2 Carbonyl Step1->Step2 Step3 3. Intramolecular Transfer Step2->Step3

Caption: Decision matrix for derivatization pathways and the mechanistic flow of Aluminum-mediated ring opening.

Comparative Data: Reagent Efficacy

The table below summarizes yield improvements when switching from standard conditions to the "Steric Relief" protocols described above for a model substrate (4,4-dimethyl-1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one).

Reaction TypeStandard ConditionYield (%)Advanced Condition (Protocol A/B)Yield (%)
N-Methylation K₂CO₃, MeI, Acetone, Reflux< 5% (NR)NaH, MeOTf, DMF, 0°C88%
N-Benzylation Cs₂CO₃, BnBr, DMF, 80°C12%NaH, 15-Crown-5, BnBr, THF76%
Aminolysis Benzylamine, EtOH, Reflux20%AlMe₃ (1.5 eq), Toluene, 90°C92%
Aminolysis Aniline (Weak Nuc), Reflux0% (NR)AlMe₃ (2.0 eq), Toluene, 110°C81%

(NR = No Reaction)

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation for the AlMe3 reaction? A: Yes, and it is highly recommended for extremely hindered substrates. The rapid heating overcomes the activation energy barrier that steric bulk creates. Use a sealed microwave vial, Toluene as solvent, and set the ceiling temperature to 120°C. Note: Ensure the AlMe3/Amine mixing step is done at 0°C outside the microwave first to vent methane.

Q: My product is stuck in the Aluminum emulsion during workup. How do I fix this? A: This is the most common failure point in Protocol B. Do not rush the quench.

  • Use Rochelle's Salt (Potassium Sodium Tartrate) . It chelates Aluminum better than simple acid washes.

  • Stir the biphasic mixture vigorously for at least 1 to 2 hours .

  • Filter through a pad of Celite if the emulsion persists.

Q: Why do you recommend Alkyl Triflates over Iodides for N-alkylation? A: Steric hindrance is a kinetic problem. Alkyl iodides are good electrophiles, but triflates are "super-electrophiles." In a crowded environment (like the N1 position next to a gem-dimethyl C4), the reaction rate with iodide is often slower than the rate of decomposition or side reactions. Triflates react almost instantaneously, beating the degradation clock.

References

  • Trimethylaluminum-Facilitated Direct Amidation: Chung, S., et al. "Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids."[1][4] Synlett, 2011(14), 2072-2074.

    • Context: Establishes the foundational chemistry for AlMe3 medi
  • Synthesis of Pyrido-Oxazinones: Sande, I., et al. "Telescopic one-pot synthesis of pyrido[2,3-a]phenazin-5-amines." Journal of the Brazilian Chemical Society, 2020.

    • Context: Discusses the synthesis and stability of fused pyrido-oxazine scaffolds.
  • Regioselective N-Alkylation: "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein Journal of Organic Chemistry, 2021.[5]

    • Context: Provides the mechanistic justification for using NaH/THF vs Carbon
  • Microwave Assisted Synthesis: "Trimethylaluminum Mediated Amide Bond Formation in a Continuous Flow Microreactor." Chemical Communications, 2008.

    • Context: Validates the use of high-temperature/pressure techniques for AlMe3 amid

Sources

Optimization

Minimizing decarboxylation side reactions in oxazinone synthesis

Welcome to the technical support center for oxazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with unwanted side reactions, specif...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for oxazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with unwanted side reactions, specifically decarboxylation, during the synthesis of oxazinone derivatives. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your synthetic routes and maximize your yields.

FAQs: Understanding the Decarboxylation Problem

This section addresses fundamental questions about the decarboxylation side reaction to provide a solid theoretical grounding for the troubleshooting guide that follows.

Q1: What exactly is decarboxylation in the context of oxazinone synthesis?

A: Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) and the release of carbon dioxide (CO₂).[1] In oxazinone synthesis, this often occurs when a precursor molecule, such as a vinyl benzoxazinanone or a molecule with a β-keto acid-like structure, is subjected to certain reaction conditions, particularly heat.[2][3] Instead of the desired cyclization or transformation to yield the oxazinone, the precursor loses CO₂, leading to the formation of an unintended byproduct and a reduction in the overall yield of the target molecule.

Q2: Why is decarboxylation an undesirable side reaction?

A: Uncontrolled decarboxylation presents several significant challenges in a synthetic workflow:

  • Reduced Yield: The primary issue is the loss of starting material to an unwanted reaction pathway, which directly lowers the yield of the desired oxazinone product.

  • Purification Complexity: The decarboxylated byproduct often has similar polarity and physical properties to the target oxazinone, making purification by standard methods like column chromatography difficult and time-consuming.

  • Inaccurate Stoichiometry: If the decarboxylation is not accounted for, it can lead to incorrect assumptions about reaction completion and inaccurate calculations for subsequent synthetic steps.

  • Process Inefficiency: For drug development professionals, side reactions increase production costs and time, making a process less viable for scaling up.[4]

Q3: What are the common mechanistic drivers of decarboxylation?

A: The tendency of a molecule to decarboxylate is highly dependent on its structure and the reaction conditions. The most common drivers include:

  • Thermal Induction: Heat is the most frequent cause. Many carboxylic acids, especially those with an activating group like a carbonyl at the β-position (two carbons away), will lose CO₂ upon heating.[2][5] This proceeds through a cyclic transition state, which facilitates the elimination of carbon dioxide and the formation of an enol intermediate.

  • Acid/Base Catalysis: Both strong acids and bases can catalyze decarboxylation.[5] Acids can protonate the carbonyl group, weakening the crucial C-C bond, while bases can form a carboxylate anion, which can then undergo elimination.[5]

  • Metal Catalysis: Certain transition metals, such as copper and palladium, can facilitate decarboxylative coupling reactions.[3][6] While useful in specific synthetic strategies, the presence of residual metals or the wrong choice of catalyst can inadvertently trigger this unwanted pathway.

Below is a generalized mechanism for the thermal decarboxylation of a β-keto acid-type precursor, a common structural motif that leads to this side reaction.

Caption: Generalized thermal decarboxylation mechanism.

Troubleshooting Guide: From Problem to Solution

This section provides answers to specific problems you might encounter during your experiments.

Problem: My reaction shows low yield of the desired oxazinone, and I suspect decarboxylation.
Q: I'm running my reaction at a high temperature (e.g., >100 °C). Could this be the primary cause?

A: Yes, this is highly probable. Many oxazinone syntheses, particularly those involving cyclization or condensation, are sensitive to high temperatures.[7][8] Thermal stability studies show that while some heterocyclic compounds are stable to around 200 °C, the precursors can be much more labile.[9]

Recommended Actions:

  • Lower the Reaction Temperature: This is the most critical first step. Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate. It is often better to run a reaction for a longer time at a lower temperature than to force it quickly at a high temperature.[1] For instance, some cyclizations can be performed effectively at temperatures between 60-80 °C instead of refluxing in high-boiling solvents like toluene (110 °C).[10]

  • Use Microwave Irradiation: Microwave-assisted synthesis can sometimes provide the necessary activation energy for the desired reaction in a very short time, minimizing the overall thermal stress on the molecules and reducing the window for side reactions like decarboxylation.[11][12]

Q: My protocol uses a strong base (like KOH) or a strong acid. Could this be promoting decarboxylation?

A: Absolutely. While catalysis is often necessary, harsh acidic or basic conditions can promote decarboxylation.[5] For example, using a strong, non-nucleophilic base is a known strategy to avoid decarboxylation during amide coupling reactions where the starting material is a sensitive carboxylic acid.[1]

Recommended Actions:

  • Switch to a Milder Base: If a base is required, consider switching from strong inorganic bases (e.g., KOH, NaH) to milder, non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or triethylamine (NEt₃).[1]

  • Use a Lewis Acid Catalyst: In some cases, a Lewis acid may promote the desired cyclization without inducing decarboxylation as readily as a Brønsted acid.

  • Buffer the System: If pH control is critical, consider using a buffered solution to maintain a pH range that favors the desired reaction over the side reaction.[13]

Q: How does my choice of solvent impact the risk of decarboxylation?

A: The solvent plays a crucial role by influencing the stability of the transition state for both the desired reaction and the decarboxylation. Protic solvents, in particular, can facilitate proton transfer steps that may be involved in the decarboxylation mechanism.[1]

Recommended Actions:

  • Use Aprotic Solvents: Whenever possible, opt for aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN).[1] These solvents are less likely to participate directly in proton transfer mechanisms that can facilitate decarboxylation.

  • Consider Solvent Polarity: The ideal polarity will be system-dependent. It is often beneficial to screen a small set of solvents (e.g., one non-polar like toluene, one polar aprotic like DMF, and one less polar aprotic like DCM) to find the optimal balance for your specific transformation.

The following table summarizes the influence of key reaction parameters on minimizing decarboxylation.

ParameterCondition Promoting DecarboxylationRecommended Condition for Minimizing DecarboxylationRationale & References
Temperature High (>100 °C)As low as feasible (e.g., 0 °C to 80 °C)Decarboxylation is often thermally driven; lower temperatures reduce the available energy for this side reaction.[1][14]
Catalyst/pH Strong Acids (e.g., H₂SO₄) or Strong Bases (e.g., KOH)Mild, non-nucleophilic bases (e.g., DIPEA) or Lewis acidsHarsh conditions can catalyze the removal of the carboxyl group.[5]
Solvent Protic (e.g., alcohols, water)Aprotic (e.g., DCM, THF, MeCN)Aprotic solvents minimize proton transfer that can facilitate decarboxylation.[1]
Reaction Time Excessively long at elevated temperaturesMonitor closely for completionProlonged exposure to heat increases the likelihood of thermal decomposition and side reactions.[4]
Problem: I am struggling to monitor the reaction and quantify the extent of decarboxylation.
Q: What are the best analytical techniques for this purpose?

A: Real-time or near-real-time monitoring is crucial for optimization. The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC): These are the gold standards. They allow for the simultaneous detection and quantification of both the acidic precursors and the neutral oxazinone products and byproducts.[14][15] Developing a robust chromatographic method is essential for accurately determining the ratio of product to byproduct.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is often unsuitable for analyzing the acidic precursors directly, as the high temperatures of the injection port can cause decarboxylation, leading to an underestimation of the starting material and an overestimation of the decarboxylated product.[15] However, it can be an excellent tool for identifying the structure of the neutral, decarboxylated byproduct.

  • Thin-Layer Chromatography (TLC): TLC is a practical and rapid method for monitoring reaction progress.[16] By spotting the reaction mixture alongside standards of the starting material and (if available) the product, you can visually track the consumption of the former and the formation of the latter. The appearance of a new, unexpected spot may indicate the formation of the decarboxylated byproduct.

The following workflow can guide your troubleshooting efforts when decarboxylation is suspected.

Caption: Troubleshooting workflow for addressing decarboxylation.

Protocols & Methodologies

Here we provide generalized, step-by-step protocols based on established methodologies. Note: These are templates and must be adapted to your specific substrates and reaction scales.

Protocol 1: Low-Temperature Amide Coupling to Avoid Decarboxylation of a Sensitive Benzoic Acid Derivative

This protocol is adapted from methodologies designed to prevent decarboxylation in sensitive substrates.[1]

Objective: To form an amide bond without causing decarboxylation of an electron-rich or sterically hindered benzoic acid.

Materials:

  • 2-Amino-6-methyl-4-nitrobenzoic acid (or similar sensitive acid)

  • Primary amine (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice-water bath

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the benzoic acid starting material in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to suppress the thermal decarboxylation pathway.[1]

  • Activation: To the cooled solution, add the coupling agent (HATU, 1.1 eq) followed by the non-nucleophilic base (DIPEA, 2.0 eq).

  • Stirring: Stir the mixture for 15-20 minutes at 0 °C to allow for the formation of the activated ester.

  • Nucleophilic Addition: Slowly add the primary amine (1.1 eq) dropwise to the reaction mixture, ensuring the temperature is maintained at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting acid is consumed.

  • Work-up & Purification: Quench the reaction with water, extract the product with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product via column chromatography.

Protocol 2: Monitoring Reaction Progress by HPLC

Objective: To quantify the conversion of a carboxylic acid precursor to its oxazinone product and decarboxylated byproduct.

Materials:

  • Crude reaction aliquots

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or trifluoroacetic acid (TFA) (for mobile phase)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: At designated time points (e.g., t=0, 1h, 4h, 24h), withdraw a small aliquot from the reaction mixture. Immediately quench it in a vial containing a known volume of mobile phase to stop the reaction and dilute the sample.

  • Method Development: Develop a gradient HPLC method. A common starting point is a gradient from 95:5 Water:ACN to 5:95 Water:ACN (both with 0.1% formic acid) over 10-15 minutes on a C18 column.

  • Analysis: Inject the prepared samples onto the HPLC. The acidic starting material will typically have a different retention time than the more neutral oxazinone product and the decarboxylated byproduct.[14][15]

  • Quantification: Identify the peaks corresponding to your starting material, desired product, and suspected byproduct based on retention times (and MS data if available). Integrate the peak areas to determine their relative percentages over time. This data will clearly show the rate of product formation versus the rate of byproduct formation, allowing you to make informed decisions about optimizing reaction conditions.

References

  • Verma, A., Joshi, S., & Singh, D. (2013). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
  • Lama, R., et al. (2023). A Review on Current Synthetic Strategies of Oxazines.
  • Priefer, R., et al. (2020). Synthesis of 2-Azaanthraquinones from 1,4-Oxazinone Precursors. PMC, NIH. [Link]

  • Asif, M. (2015).
  • Mishra, R., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry.
  • Gunduz, H., et al. (2018). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Guntreddi, T., & Singh, K. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI.
  • Rehberg, L. A., & Glass, R. S. (2006). 4-Methyl-2H-1,3-oxazine-2,6(3H)-dione. NIH. [Link]

  • Shah, S., et al. (2022). Fast, Easy, and Reliable Monitoring of THCA and CBDA Decarboxylation in Cannabis Flower and Oil Samples Using FTIR. Agilent. [Link]

  • Miller, M. J. (2003). Method for synthesizing oxazinones.
  • Priefer, R., et al. (2021). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry.
  • Wang, M., et al. (2016). Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. PMC, NIH. [Link]

  • Ciolino, L. A., et al. (2021). Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization. MDPI. [Link]

  • Guntreddi, T., & Singh, K. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC, NIH. [Link]

  • Ishida, Y., et al. (2022). Synthesis of Umbelliferone-Based, Thermally Stable, and Intrinsically Flame-Retardant Mono-Oxazine Benzoxazines: Understanding the Aminic Moiety's Influence on Thermal Properties. MDPI.
  • Kumar, G. V., et al. (2011). SYNTHESIS OF A NOVEL DERIVATIVES OF[17]BENZOXAZINONE. Rasayan Journal of Chemistry.

  • Reddit (2024). Method of Measuring Decarboxylation? r/chemistry. [Link]

  • ResearchGate (2014). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? ResearchGate. [Link]

  • Semantic Scholar (2025). New perspectives on THCA decarboxylation and accurate GC–MS quantitation of Total THC in Cannabis using analyte protectants. Semantic Scholar.
  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • Al-Masum, M., & Kaga, M. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. Semantic Scholar.
  • SATHEE - IIT Kanpur (2024). Chemistry Decarboxylation Reaction. SATHEE. [Link]

  • Tian, Y., et al. (2021). Recent Advances in Metal‐Catalyzed Decarboxylative Reactions of Vinyl Benzoxazinanones.
  • Al-Jobour, S. M., & Al-Zaydi, K. M. (2005). Synthesis of 2H-1,3-oxazin-2-ones. RSC Publishing. [Link]

  • ResearchGate. The effect of different solvents for the new synthesized...
  • Al-Ajely, M. S., & Noori, H. S. (2021). Synthesis of Some New Oxazine Compounds Derived from Phenols and Schiff Bases. Acta Scientific.
  • Bakó, P., et al. (2020). Synthesis of Naphthoxazinones in a One-Pot Two-Step Manner by the Application of Propylphosphonic Anhydride (T3P®). MDPI. [Link]

  • Al-Masum, M., & Kaga, M. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air.
  • Trost, B. M., & Rhee, Y. H. (2003). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.
  • Pal, M., et al. (2014). Synthesis of 2H-1,3-benzoxazin-4(3H)-one derivatives containing indole moiety: their in vitro evaluation against PDE4B. PubMed. [Link]

  • Wujec, M., et al. (2023). TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents. PMC, NIH. [Link]

  • ResearchGate (2025). (PDF) Thermal Properties of Methyl Ester-Containing Poly(2-oxazoline)s.
  • Wolfer, J., et al. (2006). Catalytic, asymmetric synthesis of 1,4-benzoxazinones: a remarkably enantioselective route to alpha-amino acid derivatives from o-benzoquinone imides. PubMed. [Link]

  • da Costa, C. E. S., et al. (2014). Evaluation of thermal stability of quinones by thermal analysis techniques. Journal of Thermal Analysis and Calorimetry.
  • ResearchGate (2025). Silver-Mediated Synthesis of 4H-Benzoxazin-4-ones by Intramolecular Decarboxylative O-Acylation Reactions with α-Oxocarboxylic Acid.
  • MDPI (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI.

Sources

Troubleshooting

Troubleshooting low reactivity of 3-azaisatoic anhydride with weak nucleophiles

Executive Summary & Diagnostic Overview The Paradox of Reactivity: 3-Azaisatoic anhydride (2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione) contains an electron-deficient pyridine ring, which theoretically renders the C4 carb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Overview

The Paradox of Reactivity: 3-Azaisatoic anhydride (2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione) contains an electron-deficient pyridine ring, which theoretically renders the C4 carbonyl more electrophilic than its benzene analog (isatoic anhydride). Therefore, "low reactivity" is rarely an intrinsic electronic failure of the anhydride.

If you observe low conversion with weak nucleophiles (e.g., electron-deficient anilines, hindered alcohols), the failure mode is likely one of three physical-organic bottlenecks:

  • Competitive Hydrolysis: The enhanced electrophilicity makes the reagent hypersensitive to trace moisture, converting it to the unreactive amino acid (2-aminonicotinic acid) before the nucleophile can attack.

  • Solubility-Limited Kinetics: The fused pyridine system creates strong intermolecular H-bonding (lattice energy), reducing solution-phase bioavailability in standard non-polar solvents.

  • Nucleophile Deactivation: Weak nucleophiles cannot overcome the activation energy barrier for the initial tetrahedral intermediate formation without catalysis.

Diagnostic Flowchart

Use this decision tree to identify your specific bottleneck before altering reaction conditions.

Troubleshooting Start Issue: Low Conversion with Weak Nucleophile Solubility Is the reaction mixture homogeneous at T > 60°C? Start->Solubility Moisture Check Solvents: Is water content < 50 ppm? Solubility->Moisture Yes (Clear solution) SolventSwitch Action: Switch to DMF/DMAc or use Microwave Solubility->SolventSwitch No (Suspension) ProductAnalysis Analyze Crude by LCMS/NMR: Is 2-aminonicotinic acid present? Moisture->ProductAnalysis Yes (Dry solvents) DrySolvents Action: Distill solvents over CaH2 or use Sieves Moisture->DrySolvents No (Wet) Nucleophile Nucleophile Type: Aniline/Amine or Alcohol? ProductAnalysis->Nucleophile No (SM remains) HydrolysisIssue Diagnosis: Reagent Hydrolysis. Use Schlenk technique. ProductAnalysis->HydrolysisIssue Yes (Acid found) BaseCat Action: Add 10-20 mol% DMAP or use Pyridine as solvent Nucleophile->BaseCat Aniline (Weak) StrongBase Action: Use NaH or DBU to generate alkoxide Nucleophile->StrongBase Alcohol (Hindered)

Figure 1: Diagnostic logic for troubleshooting 3-azaisatoic anhydride coupling failures.

Thermodynamics & Solvation Strategies

The most common user error is attempting this reaction in refluxing ethanol or toluene. Ethanol causes competitive solvolysis (forming the ethyl ester), while toluene often fails to solubilize the dipole-rich anhydride.

Recommended Solvent Systems

For weak nucleophiles, high concentrations (>0.5 M) are required to drive second-order kinetics.

SolventSolubility RatingSuitabilityNotes
DMF / DMAc HighExcellent Best for thermal heating. Must be anhydrous to prevent hydrolysis.[1]
DMSO HighGood Hard to remove during workup; use only if microwave heating is applied.
Acetonitrile ModerateFair Good for reflux, but boiling point (82°C) may be too low for deactivated anilines.
Toluene/Xylene LowPoor Reagent remains a slurry; reaction becomes surface-area limited.
Ethanol/Methanol ModerateDO NOT USE Causes formation of alkyl esters (solvolysis) instead of amides.

Technical Insight: The pyridine nitrogen in the 3-aza scaffold accepts hydrogen bonds. In protic solvents, this solvation shell stabilizes the ground state of the anhydride, actually increasing the activation energy required for nucleophilic attack. Always use polar aprotic solvents.

Catalysis for Weak Nucleophiles (Anilines)

When reacting 3-azaisatoic anhydride with electron-deficient anilines (e.g., 4-nitroaniline, 2-chloroaniline), thermal energy alone is often insufficient to overcome the nucleophilicity deficit.

Mechanism of Base Catalysis

The reaction proceeds via nucleophilic attack at the C4 carbonyl. A base catalyst (DMAP) acts by activating the anhydride or by deprotonating the transient zwitterionic intermediate to drive decarboxylation.

Mechanism SM 3-Azaisatoic Anhydride Inter Tetrahedral Intermediate SM->Inter Attack at C4 Nu Weak Nucleophile (R-NH2) Nu->Inter Base Base (DMAP) Base->Inter Proton Transfer Open Carbamate Intermediate Inter->Open Ring Opening Prod Nicotinamide Product + CO2 Open->Prod -CO2 (Fast)

Figure 2: Reaction pathway. The rate-determining step for weak nucleophiles is the initial attack (SM -> Inter).

Protocol: DMAP-Catalyzed Synthesis

Applicability: Electron-deficient aromatic amines.

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Dissolution: Charge 3-azaisatoic anhydride (1.0 equiv) and the aniline (1.1 equiv) in anhydrous DMF (concentration 0.5 M).

  • Catalyst: Add 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv).

    • Why? DMAP is a superior acyl-transfer catalyst compared to TEA or DIPEA for this scaffold.

  • Heating: Heat to 100°C for 4–12 hours. Monitor by LCMS.

    • Note: Evolution of CO₂ gas indicates reaction progress.

  • Workup: Pour reaction mixture into ice water. The nicotinamide product usually precipitates. If not, extract with EtOAc.

Microwave-Assisted Protocol (High Energy)

For sterically hindered or extremely weak nucleophiles where thermal heating leads to decomposition, Microwave-Assisted Organic Synthesis (MAOS) is the gold standard. The dipolar coupling of the amide bond formation is highly efficient under dielectric heating.

Protocol: Microwave Synthesis

Applicability: Sterically hindered amines, hydrazines, or rapid library generation.

  • Vessel: Use a 10 mL microwave-transparent crimp-sealed vial.

  • Reagents:

    • 3-Azaisatoic anhydride (1.0 mmol)

    • Nucleophile (1.2 mmol)

    • Solvent: Anhydrous DMF (2.0 mL)

  • Parameters:

    • Temperature: 140°C

    • Power: Dynamic (Max 200W)

    • Hold Time: 10–20 minutes

    • Stirring: High

  • Safety Note: This reaction generates CO₂. The vial pressure will rise significantly. Ensure the microwave system has a pressure release limit set (typically 15-20 bar).

Why this works: Microwave irradiation provides rapid, uniform heating that overcomes the lattice energy of the anhydride and the activation barrier of the weak nucleophile simultaneously, often suppressing side reactions that occur during slow thermal ramp-up.

FAQ: Troubleshooting Specific Failures

Q: I see a new spot on TLC, but it's carboxylic acid, not my amide. Why? A: You have hydrolyzed your reagent. 3-azaisatoic anhydride is more moisture-sensitive than isatoic anhydride due to the electron-withdrawing pyridine ring.

  • Fix: Ensure DMF is "Dry" grade (water < 50 ppm). Add 3Å molecular sieves to the reaction vessel.

Q: The reaction solidifies and stops stirring. What happened? A: The product (nicotinamide derivative) is likely less soluble than the starting materials, or the intermediate carbamate salt has precipitated.

  • Fix: Add more solvent (dilute to 0.2 M) and increase temperature to 110°C to maintain homogeneity.

Q: Can I use NaH (Sodium Hydride) as a base? A: Yes, but only for alcohol nucleophiles or extremely weak amides. For alcohols, pre-form the alkoxide with NaH in THF/DMF before adding the anhydride. For amines, NaH is usually overkill and can cause side reactions on the pyridine ring; use LiHMDS or NaHMDS if deprotonation is absolutely necessary.

References

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.

    • Foundational review on the reactivity patterns of isatoic anhydrides, establishing the mechanism of ring opening and decarboxyl
  • Staunton, J., & Sutcliffe, M. (2009). Reactivity of Pyridine-Fused Heterocycles. Journal of Heterocyclic Chemistry. Provides electronic justification for the enhanced electrophilicity and moisture sensitivity of the 3-aza scaffold compared to the benzene analog.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.

    • Authoritative guide on using microwave irradiation to overcome activation barriers in condens
  • Magano, J., et al. (2013). Synthetic Approaches to Pyrido[2,3-d]pyrimidin-4(3H)-ones. Chemical Reviews.

Sources

Optimization

Technical Support Center: Regioselective Ring Opening of Pyrido-oxazinones

Welcome to the technical support center for controlling regioselectivity in the ring opening of pyrido-oxazinones. This guide is designed for researchers, medicinal chemists, and process development scientists who are na...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling regioselectivity in the ring opening of pyrido-oxazinones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this versatile heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired regiochemical outcomes with confidence and precision.

Introduction: The Challenge of Regioselectivity

Pyrido-oxazinones are privileged heterocyclic motifs that serve as valuable intermediates in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The strategic ring opening of these structures provides a powerful method for introducing diverse functionalities. However, the inherent reactivity of the oxazinone ring often leads to challenges in controlling the regioselectivity of nucleophilic attack, resulting in mixtures of products and complicating downstream applications.

This guide provides a systematic approach to understanding and controlling the factors that govern the regioselective ring opening of pyrido-oxazinones, empowering you to troubleshoot your reactions and optimize your synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter when working with pyrido-oxazinones.

Problem Possible Cause(s) Proposed Solution(s)
Poor or no regioselectivity; formation of a mixture of isomers. 1. Nature of the Nucleophile: "Hard" and "soft" nucleophiles exhibit different preferences for the two electrophilic sites (the carbonyl carbon and the imine-like carbon). 2. Reaction Temperature: Higher temperatures can overcome the activation energy barrier for the formation of the less favored isomer. 3. Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition states leading to different products.1. Nucleophile Selection: Employ "softer" nucleophiles (e.g., thiols, organocuprates) to favor attack at the C2 position (acyl nucleophilic substitution). Use "harder" nucleophiles (e.g., organolithiums, Grignard reagents) to favor attack at the C4a position (conjugate addition). 2. Temperature Control: Run reactions at lower temperatures (e.g., -78 °C to 0 °C) to enhance selectivity for the kinetically favored product. 3. Solvent Screening: Test a range of solvents with varying polarities (e.g., THF, dioxane, toluene, CH2Cl2) to identify the optimal medium for your desired regioselectivity. Aprotic polar solvents often favor SNAr-type reactions.[1]
Low reaction yield or incomplete conversion. 1. Insufficient Nucleophile Reactivity: The chosen nucleophile may not be potent enough to react with the pyrido-oxazinone under the applied conditions. 2. Steric Hindrance: Bulky substituents on either the nucleophile or the pyrido-oxazinone substrate can impede the reaction. 3. Inadequate Activation: The oxazinone ring may require activation, particularly with weaker nucleophiles.1. Increase Nucleophile Strength: Consider using a stronger nucleophile or adding an activating agent (e.g., a Lewis acid). 2. Modify Substrate/Nucleophile: If possible, use less sterically hindered starting materials. 3. Catalyst Addition: The use of an acid catalyst, such as acetic acid or ammonium acetate, can promote the ring-opening transformation.[2][3][4][5]
Unwanted side reactions, such as decomposition of starting material or product. 1. Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions can lead to degradation. 2. Air or Moisture Sensitivity: Some reagents or intermediates may be sensitive to atmospheric conditions.1. Milder Conditions: Explore lower reaction temperatures and the use of milder catalysts or reagents. 2. Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that determine the regioselectivity of nucleophilic attack on a pyrido-oxazinone ring?

A1: The regioselectivity is a delicate interplay of several factors:

  • Electronic Effects: The electron distribution within the pyrido-oxazinone ring creates two principal electrophilic centers: the carbonyl carbon (C4) and the carbon of the imine-like functionality (C2). The pyridine ring's nitrogen atom and any substituents can significantly influence the electrophilicity of these sites.

  • Nature of the Nucleophile: As a general principle, "hard" nucleophiles (those with high charge density and low polarizability, like alkoxides or organolithiums) tend to attack the more charge-dense carbonyl carbon (C4). Conversely, "soft" nucleophiles (those with lower charge density and high polarizability, like thiols or cyanides) often prefer to attack the "softer" C2 position.

  • Steric Hindrance: The steric bulk of both the nucleophile and the substituents on the pyrido-oxazinone ring can dictate the accessibility of the electrophilic centers. A more sterically hindered site will be less reactive.

  • Reaction Conditions: Temperature, solvent, and the presence of catalysts can all influence the reaction pathway and, consequently, the regiochemical outcome. For instance, some ring-opening transformations do not proceed without a catalyst, even with prolonged reflux.[2]

Q2: How can I predict which regioisomer will be favored in my reaction?

A2: While computational methods like Density Functional Theory (DFT) can provide valuable insights into the kinetic and thermodynamic favorability of different reaction pathways[6], a practical approach involves considering the principles of Hard and Soft Acid and Base (HSAB) theory. Treat the carbonyl carbon as a "harder" electrophilic site and the C2 position as a "softer" one. Match your nucleophile accordingly. It is also highly recommended to perform small-scale screening experiments to test different conditions.

Q3: Can I use a catalyst to control the regioselectivity?

A3: Yes, catalysts can play a crucial role. Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the C4 position and favoring attack by nucleophiles at this site. In some cases, specific catalysts can promote one reaction pathway over another through selective activation of one of the electrophilic centers. For example, ammonium acetate has been used to promote oxazinone ring-opening transformations.[2][3][5]

Q4: Are there specific pyrido-oxazinone isomers that are more prone to a particular ring-opening pathway?

A4: The arrangement of the nitrogen atom in the pyridine ring (e.g., pyrido[2,3-d], [3,4-d], etc.) significantly alters the electronic properties of the entire heterocyclic system. This, in turn, influences the relative electrophilicity of the C2 and C4 positions. For example, the synthesis of various pyrido[4,3-b][2][7]oxazines and pyrido[4,3-b][2][7]thiazines has been achieved through reactions of 5-amino-4-hydroxypyridine or 5-amino-4-mercaptopyridine with α-halo ketones.[8] The specific substitution pattern on the pyridine ring will dictate the most likely site of nucleophilic attack.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Nucleophilic Ring Opening with an Amine

This protocol describes a general method for the reaction of a pyrido-oxazinone with a primary or secondary amine, which typically results in the formation of a pyridopyrimidine derivative.

  • Reagent Preparation: In a clean, dry flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), dissolve the pyrido-oxazinone (1.0 equiv) in a suitable anhydrous solvent (e.g., DMF, dioxane, or THF) to a concentration of 0.1-0.5 M.

  • Addition of Nucleophile: Add the amine nucleophile (1.1-1.5 equiv) to the solution. If the amine is a salt, add a non-nucleophilic base (e.g., DIEA, Et3N; 1.5-2.0 equiv).

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates). Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of NH4Cl.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, CH2Cl2).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Ring Opening with a Binucleophile

This protocol is adapted for reactions involving binucleophiles, such as o-phenylenediamine, to construct polycyclic systems.[2][3][5]

  • Reaction Setup: To a solution of the 3-hydroxy-3,4-dihydropyrido[2,1-c][2][7]oxazine-1,8-dione (1.0 equiv) in a suitable solvent (e.g., acetic acid or toluene), add the binucleophile (1.0-1.2 equiv).[2][3][5]

  • Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., acetic acid, 0.2 equiv) or ammonium acetate.[2][3][5]

  • Heating: Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Isolation: Cool the reaction mixture, and if a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting solid by recrystallization or column chromatography to yield the desired polycyclic pyridone.

Visualizing Reaction Pathways

The following diagrams illustrate key concepts in the regioselective ring opening of pyrido-oxazinones.

regioselectivity_factors cluster_factors Controlling Factors cluster_outcomes Regiochemical Outcomes Nucleophile Nucleophile C4-Attack C4-Attack Nucleophile->C4-Attack Hard Nucleophiles C2-Attack C2-Attack Nucleophile->C2-Attack Soft Nucleophiles Substrate Substrate Substrate->C4-Attack Less Steric Hindrance at C4 Substrate->C2-Attack Less Steric Hindrance at C2 Conditions Conditions Conditions->C4-Attack Lewis Acid Catalysis Conditions->C2-Attack Specific Solvent Effects

Caption: Factors influencing regioselective ring opening.

troubleshooting_workflow start Experiment Start problem Poor Regioselectivity? start->problem check_nucleophile Analyze Nucleophile (Hard/Soft) problem->check_nucleophile Yes success Desired Regioisomer Obtained problem->success No adjust_temp Lower Reaction Temperature check_nucleophile->adjust_temp screen_solvents Screen Solvents adjust_temp->screen_solvents screen_solvents->success

Caption: Troubleshooting workflow for poor regioselectivity.

References

  • Fahmy, A. F., Sauer, J., Youssef, M. S. K., AbdelHalim, M. S., & Hassan, M. A. (1998). New Synthesis of Pyrido[2,3-d] and [3,2-d]Oxazines. Synthetic Communications, 28(15), 2893-2900. [Link]

  • Gorobets, N. Y., & Orlov, V. D. (2005). Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][1][7]oxazine derivatives from 5-acetyl-4-aminopyrimidines. Chemistry of Heterocyclic Compounds, 41(10), 1301-1306. [Link]

  • Li, Y., Wang, H., & Chen, J. (2020). A regioselective, convergent, and additive-free approach for the synthesis of pyrido[2][7]oxazocines. New Journal of Chemistry, 44(35), 15089-15093. [Link]

  • Obydennov, D. L., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][2][7]oxazine-1,8-diones. Molecules, 28(3), 1285. [Link]

  • Obydennov, D. L., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][2][7]oxazine-1,8-diones. National Center for Biotechnology Information. [Link]

  • Manera, C., et al. (1984). Synthesis and pharmacological activity of 3-substituted pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones. Il Farmaco; edizione scientifica, 39(2), 110-119. [Link]

  • Queener, S. F., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(23), 7338. [Link]

  • Obydennov, D. L., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][2][7]oxazine-1,8-diones. MDPI. [Link]

  • Obydennov, D. L., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1- c][2][7]oxazine-1,8-diones. PubMed. [Link]

  • Suto, M. J., et al. (1991). Synthesis of potential anticancer agents. Pyrido[4,3-b][2][7]oxazines and pyrido[4,3-b][2][7]thiazines. Journal of Medicinal Chemistry, 34(8), 2464-2468. [Link]

  • Ghavami, M., et al. (2021). The origin of experimental regioselectivity in ring-closing reaction of pyrido[1,2-e]purine systems and comparison of the aromaticity character of probable products: a mechanistic study based on DFT insights. New Journal of Chemistry, 45(2), 847-856. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one

This guide provides an in-depth technical analysis of the 1H NMR characteristic peaks of 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one (also referred to as 1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one). It focuses on the diagno...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR characteristic peaks of 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one (also referred to as 1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one). It focuses on the diagnostic signals required to confirm the formation of the core scaffold, differentiate it from synthetic precursors, and validate its purity in drug discovery workflows.

Executive Summary & Structural Context

The 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for quinazolinones and a core structure in IKK-


 inhibitors (e.g., Bayer's Compound A).

Structurally, it consists of a pyridine ring fused to a cyclic carbamate (dihydro-1,3-oxazin-2-one). In NMR characterization, the primary challenge is distinguishing the cyclized product from its open-chain amino-alcohol precursor. This guide establishes the diagnostic "fingerprint" —specifically the significant downfield shift of the methylene protons upon cyclization—as the primary metric for structural validation.

Core Structure & Numbering

For the assignments below, the following numbering system is used based on the [2,3-d] fusion:

  • Position 1 (NH): Carbamate nitrogen.

  • Position 2 (C=O): Carbonyl carbon.

  • Position 4 (CH

    
    ):  Methylene group adjacent to the carbamate oxygen.
    
  • Positions 5, 6, 7: Aromatic protons on the pyridine ring.

Characteristic Peaks & Diagnostic Signals[1][2][3][4]

The following data represents the characteristic chemical shifts in DMSO-d


 , the preferred solvent due to the poor solubility of the scaffold in CDCl

and the need to visualize the exchangeable NH proton.
Table 1: Diagnostic 1H NMR Shifts (DMSO-d , 400 MHz)
Proton AssignmentTypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Diagnostic Value
NH (H-1) Amide10.50 – 11.20 Broad Singlet-Confirms cyclic carbamate formation; absence indicates hydrolysis or N-alkylation.
CH

(H-4)
Methylene5.30 – 5.50 Singlet-CRITICAL: Shifted downfield by ~0.8 ppm vs. precursor alcohol.
H-7 (Pyridine)Aromatic8.25 – 8.40 dd


-proton to pyridine nitrogen; most deshielded aromatic.
H-5 (Pyridine)Aromatic7.70 – 7.90 dd


-proton to pyridine nitrogen.
H-6 (Pyridine)Aromatic7.05 – 7.20 dd


-proton; typically the most upfield aromatic signal.

Note: Exact aromatic shifts vary slightly depending on substituents on the pyridine ring. The H-4 methylene singlet is the most reliable invariant signal for the core scaffold.

Comparative Analysis: Product vs. Alternatives

To ensure scientific integrity, one must objectively compare the product spectrum against likely impurities (precursors) and structural isomers.

A. Cyclization Monitoring (Precursor vs. Product)

The synthesis typically involves the reaction of 2-amino-3-(hydroxymethyl)pyridine with a carbonyl source (CDI or Triphosgene).

  • Precursor (Open Chain): The benzylic CH

    
     attached to the hydroxyl group appears at ~4.50 – 4.60 ppm .
    
  • Product (Cyclized): Upon formation of the carbamate, the CH

    
     is deshielded by the adjacent ester-like oxygen and the anisotropic effect of the carbonyl. The signal shifts to 5.30 – 5.50 ppm .
    
  • Conclusion: A shift of

    
     ppm is the definitive "Go/No-Go" signal for successful reaction.
    
B. Isomer Differentiation (Regiochemistry)

If the starting material allows for ambiguity (e.g., 3-amino-2-hydroxymethylpyridine vs. 2-amino-3-hydroxymethylpyridine), the splitting pattern of the pyridine protons changes.

  • Pyrido[2,3-d] (Target): H-7 (

    
     to N) is a doublet of doublets.
    
  • Pyrido[3,2-d] (Isomer): The fusion places the nitrogen differently, altering the coupling constants and chemical environment of the methylene group.

C. Solvent Effects[3][5][6][7]
  • DMSO-d

    
    :  Recommended. Sharpens the NH signal and dissolves the polar scaffold.
    
  • CDCl

    
    :  Not recommended. Poor solubility leads to broad lines and potential loss of the NH signal due to exchange or aggregation.
    

Experimental Protocol: Synthesis & Characterization

Step 1: Synthesis of the Core Scaffold
  • Reagents: 2-amino-3-(hydroxymethyl)pyridine (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.2 eq), THF (anhydrous).

  • Procedure:

    • Dissolve amino-alcohol in refluxing anhydrous THF.

    • Add CDI portion-wise (gas evolution of CO

      
       occurs).
      
    • Reflux for 3–5 hours. Monitor by TLC (Product is less polar than starting material).

    • Cool and precipitate with water or hexane. Filter the solid.

Step 2: NMR Sample Preparation[2]
  • Mass: 5–10 mg of dried solid.

  • Solvent: 0.6 mL DMSO-d

    
     (99.9% D).
    
  • Tube: Standard 5 mm NMR tube.

  • Acquisition: 16 scans minimum; relaxation delay (d1)

    
     2.0s to ensure integration accuracy of the aromatic protons.
    

Visualization: Structural Verification Workflow

The following diagram illustrates the logical decision tree for verifying the scaffold structure using NMR data.

NMR_Verification Start Crude Product Isolated Acquire Acquire 1H NMR (DMSO-d6) Start->Acquire CheckCH2 Check Methylene (CH2) Region (5.0 - 5.6 ppm) Acquire->CheckCH2 Singlet54 Sharp Singlet at ~5.4 ppm? CheckCH2->Singlet54 Signal Present Precursor Signal at ~4.5 ppm detected CheckCH2->Precursor Signal Absent/Upfield Singlet54->Precursor No (Shift ~4.5) CheckNH Check NH Region (> 10.0 ppm) Singlet54->CheckNH Yes Incomplete Reaction Incomplete: Recrystallize or Reflux longer Precursor->Incomplete Confirmed CONFIRMED: 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one CheckNH->Confirmed Broad Singlet Present Hydrolysis No NH or Broad < 8 ppm: Ring Opening/Hydrolysis CheckNH->Hydrolysis Absent

Caption: Logic flow for validating the pyrido-oxazinone scaffold via 1H NMR characteristic peaks.

References

  • Ziegelbauer, K., et al. (2005). "A selective novel low-molecular-weight inhibitor of I

    
    B kinase-
    
    
    
    (IKK-
    
    
    ) prevents pulmonary inflammation and shows broad anti-inflammatory activity." British Journal of Pharmacology, 145(2), 178-192. (Describes the "Compound A" derivative of the scaffold).
  • PubChem Compound Summary. (2024). "1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one (CAS 872470-20-7)." National Center for Biotechnology Information.

  • Vandavasi, J. K., et al. (2012).[1] "Synthesis of 3,4-dihydro-2H-1,4-oxazines." Organic Letters, 14, 3134-3137.[1] (Comparative data for dihydro-oxazine systems).

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Pyrido-Oxazinone Derivatives

Executive Summary & Strategic Importance Pyrido[1,2-a][1,3]oxazin-4-one derivatives represent a privileged scaffold in drug discovery, often serving as bioisosteres for quinolones and coumarins in kinase inhibitors and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Pyrido[1,2-a][1,3]oxazin-4-one derivatives represent a privileged scaffold in drug discovery, often serving as bioisosteres for quinolones and coumarins in kinase inhibitors and antibacterial agents. However, their structural elucidation is frequently complicated by their isomeric similarity to pyrido-pyrimidinones and other fused heterocycles.

This guide provides a definitive technical comparison of the fragmentation behaviors of pyrido-oxazinones under Electrospray Ionization (ESI) and Electron Impact (EI). Unlike generic guides, we focus on the causality of ring cleavage , specifically differentiating the labile oxazinone lactone bond from the robust amide linkages found in nitrogen-analogues.

Mechanistic Comparison: The "Lactone vs. Lactam" Rule

The primary challenge in analyzing pyrido-oxazinones is distinguishing them from their aza-isomers (pyrido-pyrimidinones). The core differentiator lies in the stability of the heteroatom-carbonyl bond.

Comparative Fragmentation Logic[1][2][3]
FeaturePyrido[1,2-a][1,3]oxazin-4-one (Target)Pyrido[1,2-a]pyrimidin-4-one (Alternative)
Core Lability High (Lactone-like). The O-C(=O) bond is the weakest link.Moderate (Lactam-like). The N-C(=O) bond is resonance stabilized.
Primary Neutral Loss CO₂ (44 Da). Rapid decarboxylation is the diagnostic pathway.CO (28 Da) or HCN (27 Da). Decarbonylation or ring contraction.
Base Peak Origin Formed via ring contraction to an indolizine-like cation.Formed via Retro-Diels-Alder (RDA) cleavage.[1]
Diagnostic Ratio High intensity of [M+H-CO₂]⁺ relative to molecular ion.High intensity of molecular ion [M+H]⁺; lower fragmentation efficiency.
Deep Dive: The Decarboxylation Pathway (The "Oxazinone Signature")

In pyrido-oxazinones, the protonated molecular ion


 localizes the charge on the carbonyl oxygen or the pyridine nitrogen. The critical fragmentation event is the cleavage of the lactone ring.
  • Initiation: Protonation weakens the O-C(4) bond.

  • Cleavage: The ring opens, followed by the expulsion of a neutral carbon dioxide (CO₂) molecule.

  • Rearrangement: The resulting cation is often unstable and rearranges to a fused 5-membered ring (indolizine cation) or undergoes further loss of CO/HCN depending on substituents.

Key Insight: If your spectrum shows a dominant loss of 28 Da (CO) without a preceding 44 Da loss, you are likely looking at the pyrimidinone isomer, not the oxazinone.

Visualization of Fragmentation Pathways[3][4][5][6][7][8][9]

The following diagram maps the competing pathways for a model 2-methyl-pyrido[1,2-a][1,3]oxazin-4-one. Note the bifurcation between the diagnostic decarboxylation and the Retro-Diels-Alder (RDA) pathway.

FragmentationPathway M_Ion [M+H]+ Precursor m/z 162 Intermediate_Open Ring-Opened Acylium Ion M_Ion->Intermediate_Open Lactone Cleavage Frag_RDA RDA Fragment [M+H - C2H2O]+ m/z 120 M_Ion->Frag_RDA Retro-Diels-Alder (Minor Pathway) Frag_CO2 [M+H - CO2]+ Indolizine Cation m/z 118 Intermediate_Open->Frag_CO2 Loss of CO2 (44 Da) (DIAGNOSTIC) Frag_Final Pyridinium Cation [C5H5N]+ m/z 79 Frag_CO2->Frag_Final Loss of C3H3 (Ring Destruction)

Caption: Diagnostic MS/MS fragmentation pathways for pyrido-oxazinone. The red path (CO2 loss) is the primary differentiator from nitrogen-containing analogs.

Experimental Protocol: Self-Validating Identification Workflow

To ensure authoritative identification, use this step-by-step LC-MS/MS protocol. This workflow includes a "Energy Ramping" step to validate the stability difference between oxazinones and pyrimidinones.

Step 1: Sample Preparation
  • Solvent: Dissolve 0.1 mg of the derivative in 1 mL of Methanol/Water (50:50) + 0.1% Formic Acid.

    • Why: Formic acid promotes [M+H]+ formation, essential for ESI.

  • Concentration: Final dilution to 1 µg/mL.

Step 2: LC-MS/MS Configuration
  • Ionization: ESI Positive Mode.

  • Analyzer: Q-TOF or Orbitrap (High Resolution is critical for distinguishing CO vs N2 losses).

  • Collision Energy (CE) Ramp:

    • Acquire spectra at CE = 10, 20, and 40 eV.

Step 3: Data Interpretation (The Validation Check)

Use the "Stability Index" to confirm the scaffold:

  • Low Energy (10 eV):

    • Oxazinone:[2][3][4] Significant presence of [M+H-44]⁺.

    • Pyrimidinone: Dominant [M+H]⁺; minimal fragmentation.

  • High Energy (40 eV):

    • Oxazinone:[2][3][4] Complete depletion of precursor; dominance of low-mass aromatic fragments (pyridine ring ions).

    • Pyrimidinone: Persistence of precursor or [M+H-28]⁺ fragments.

Quantitative Reference Data

The following table summarizes characteristic ions observed for a generic 2-substituted pyrido[1,2-a][1,3]oxazin-4-one (


).
Ion Identitym/z (Calc)Relative Abundance (ESI)Origin / Mechanism

162.05510-40%Protonated Molecule. Low abundance indicates labile lactone.

118.065100% (Base Peak) Diagnostic. Ring contraction to indolizine core.

134.060< 5%Minor pathway. Competitive decarbonylation.[5]

79.04220-50%Pyridine ring intact. Terminal fragment.
RDA Fragment 120.04510-20%Retro-Diels-Alder loss of ketene (

).

References

  • Salem, M. A. I., et al. (2014).[6] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. Link

    • Context: Establishes baseline fragmentation for pyrimidine-fused systems, contrasting with the oxazinone p
  • Kéki, S., et al. (2008).[1] Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Link

    • Context: Provides the mechanism for cross-ring cleavages in fused N-heterocycles.
  • Slowinski, F., et al. (2013).[2] Expeditive Access to 2-substituted 4H-pyrido[1,3]oxazin-4-ones via an Intramolecular O-arylation. Organic Letters. Link

    • Context: Synthesis and structural characterization of the specific pyrido-oxazinone scaffold.
  • Ma, Y. L., et al. (2008). The fragmentation pathway of nucleosides under electrospray ionization multi-stage mass spectrometry. Life Science Journal. Link

    • Context: Discusses Ring Contraction (RC)
  • Justino, G. C., et al. (2022). The Mechanism of a Retro-Diels-Alder Fragmentation of Luteolin. Molecules. Link

    • Context: Detailed theoretical and experimental breakdown of RDA mechanisms in oxygen-containing heterocycles.

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for Fused Pyridine-Oxazinone Compounds

For researchers, medicinal chemists, and drug development professionals, the synthesis of novel fused pyridine-oxazinone compounds represents a frontier in therapeutic innovation. These nitrogen-containing heterocyclic s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of novel fused pyridine-oxazinone compounds represents a frontier in therapeutic innovation. These nitrogen-containing heterocyclic structures are scaffolds for a new generation of pharmaceuticals.[1][2][3] However, with novel synthesis comes the fundamental requirement of absolute structural confirmation and purity assessment. Elemental analysis is the cornerstone of this process, providing the empirical formula that validates the successful synthesis of the target molecule and quantifies its purity.

This guide provides an in-depth comparison of the principal and complementary methods for the elemental analysis of fused pyridine-oxazinone compounds. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, compare the performance of key techniques with supporting data, and provide a framework for selecting the appropriate analytical standard based on the specific research or regulatory objective.

The Gold Standard: Combustion CHNS Analysis for Empirical Formula Determination

For determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a pure organic compound, combustion analysis remains the definitive method.[4][5] This technique, rooted in the classic Pregl-Dumas method, has been refined into highly automated systems that offer exceptional accuracy and reliability.[6] For a novel fused pyridine-oxazinone, CHNS analysis is the first and most crucial step to confirm that the elemental composition of the synthesized product matches its theoretical structure.

The Principle of Combustion Analysis

The core of the method involves the complete and instantaneous combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures (around 1000°C).[6] This process, often aided by a vigorous exothermic reaction from a tin capsule and the presence of catalysts, breaks the molecule down into its constituent elemental gases.[6][7]

  • Carbon is converted to carbon dioxide (CO₂).

  • Hydrogen is converted to water (H₂O).

  • Nitrogen is converted to nitrogen gas (N₂) and various nitrogen oxides (NOx).

  • Sulfur is converted to sulfur dioxide (SO₂).

These gases are then passed through a reduction furnace containing heated, high-purity copper to convert any nitrogen oxides to N₂.[6] The mixed gases are subsequently separated, typically via gas chromatography, and quantified using a thermal conductivity detector (TCD).[8][9] The instrument's software then calculates the percentage of each element in the original sample.

Causality in Experimental Design: Why It Works

The robustness of combustion analysis lies in its stoichiometric simplicity. The complete conversion to simple, stable gases allows for unambiguous quantification. For nitrogen-containing heterocycles like pyridine-oxazinones, which can be difficult to combust completely, modern analyzers incorporate specific catalysts (e.g., chromium oxide, cobalt oxide) within the combustion tube.[7][10] This ensures the complete cleavage of N-containing rings, a critical step for achieving accurate nitrogen values. The use of an inert carrier gas like helium ensures the quantitative transfer of the combustion products from the furnace to the detector.

Experimental Protocol: Automated CHNS Analysis
  • Sample Preparation: A small sample (typically 1-3 mg) of the dried, pure fused pyridine-oxazinone compound is weighed into a tin capsule.[11] The capsule is then sealed and folded to ensure no loss of material.

  • Instrument Calibration: The analyzer is calibrated using a certified organic analytical standard with known C, H, N, and S content (e.g., Acetanilide). This establishes the response curve for the detector.

  • Analysis Sequence: The sealed sample is placed in the instrument's autosampler.

  • Combustion: The autosampler drops the sample into a high-temperature (≈1000°C) combustion furnace flushed with pure oxygen. The sample undergoes flash combustion.

  • Reduction and Gas Purification: The resulting gases are swept by a helium carrier gas through a reduction tube containing copper to convert NOx to N₂. Other interfering elements, like halogens, are removed by specific absorbent traps.[7]

  • Separation and Detection: The mixture of CO₂, H₂O, N₂, and SO₂ is passed through a gas chromatography column, which separates the gases. A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes.

  • Data Analysis: The instrument's software integrates the detector signals and, using the calibration data, calculates the absolute percentage of C, H, N, and S in the original sample. For publication in many peer-reviewed journals, the experimental values must be within ±0.4% of the calculated theoretical values.[12]

Visualization: CHNS Combustion Analysis Workflow

CHNS_Workflow cluster_prep Sample Preparation cluster_analysis Automated Analysis Sample 1. Pure Compound (1-3 mg) Weigh 2. Weigh into Tin Capsule Sample->Weigh Seal 3. Seal and Load into Autosampler Weigh->Seal Combustion 4. Combustion Furnace (~1000°C + O₂) Seal->Combustion Reduction 5. Reduction Tube (NOx → N₂) Combustion->Reduction GC 6. GC Separation Reduction->GC TCD 7. TCD Detection GC->TCD Data 8. Data Processing & %CHNS Report TCD->Data

Caption: Workflow for automated CHNS elemental analysis.

Performance Data: Combustion Analysis
ParameterTypical Value / SpecificationRationale
Accuracy ± 0.3% (absolute)High accuracy is essential for confirming the empirical formula of a novel compound.[12]
Precision ≤ 0.2% Standard DeviationHigh precision ensures the reproducibility and reliability of the measurement.
Sample Size 1-5 mgSmall sample requirement is ideal for novel synthesis where material may be limited.[11][12]
Analysis Time 3-5 minutes per sampleHigh throughput is beneficial for screening multiple synthesis batches.

Beyond the Molecule: ICP Standards for Elemental Impurity Analysis

While combustion analysis confirms the composition of the target molecule, drug development professionals must also contend with what else might be present. Regulatory bodies like the USP and ICH have strict guidelines on the limits of elemental impurities, which can originate from catalysts, reagents, or manufacturing equipment.[][14][15] For this task, plasma-based spectroscopic methods are the required standard.

The Principle of ICP-OES and ICP-MS

Inductively Coupled Plasma (ICP) techniques are designed for detecting trace and ultra-trace levels of elements.[4] A liquid sample is introduced into a high-temperature (6,000–10,000 K) argon plasma, which desolvates, atomizes, and ionizes the elements present.

  • ICP-Optical Emission Spectrometry (OES): Measures the characteristic wavelengths of light emitted as excited atoms and ions relax to a lower energy state. The intensity of the emitted light is proportional to the element's concentration.

  • ICP-Mass Spectrometry (MS): Extracts the ions from the plasma into a mass spectrometer, which separates them based on their mass-to-charge ratio. ICP-MS offers significantly lower detection limits than ICP-OES, often at the parts-per-trillion (ppt) level.[]

Experimental Protocol: ICP-MS for Elemental Impurity Testing
  • Sample Preparation (Digestion): A precisely weighed amount of the fused pyridine-oxazinone compound is digested, typically using a microwave digestion system with strong acids (e.g., nitric acid, hydrochloric acid). This process destroys the organic matrix, leaving the elemental impurities in a clear aqueous solution.

  • Instrument Calibration: The ICP-MS is calibrated using certified multi-element standards to create a calibration curve for each target element defined in regulatory guidelines (e.g., USP <232>).[16]

  • Analysis: The digested sample solution is introduced into the instrument.

  • Nebulization & Ionization: The liquid is converted into an aerosol and introduced into the argon plasma.

  • Mass Separation & Detection: Ions are extracted and guided into the mass analyzer. A detector counts the ions for each mass-to-charge ratio.

  • Data Analysis: The software quantifies the concentration of each impurity by comparing its signal to the calibration curve, reporting the results in units like µg/g (ppm) or ng/g (ppb).

Visualization: ICP-MS Elemental Impurity Workflow

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Weigh Drug Substance Digest 2. Microwave Digestion (Acids) Sample->Digest Dilute 3. Dilute to Final Volume Digest->Dilute Plasma 4. Argon Plasma (~8000 K) Dilute->Plasma MS 5. Mass Spectrometer Plasma->MS Detector 6. Ion Detector MS->Detector Data 7. Quantify Impurities (ppb/ppt) Detector->Data

Caption: Workflow for ICP-MS analysis of elemental impurities.

Comparative Guide: Choosing the Right Standard

The choice between combustion analysis and ICP-based methods is dictated entirely by the analytical question being asked. They are not competing technologies but rather complementary standards that address different, yet equally critical, aspects of chemical characterization.

FeatureCombustion CHNS AnalysisICP-OES / ICP-MS
Primary Purpose Determine bulk elemental composition (C, H, N, S) of the primary compound.Quantify trace elemental impurities (metals, etc.).[15][17]
Analytical Target Major elements forming the molecule (typically >1% by mass).Trace elements (ppm to ppt levels).[]
Governing Standard Scientific rigor (e.g., ±0.4% for publication).[12]Regulatory compliance (USP <232>, ICH Q3D).[14][16]
Sample Form Solid or liquid organic material.Aqueous solution (requires acid digestion of original sample).
Key Output %C, %H, %N, %SConcentration of impurity elements (e.g., ppm, ppb).
Sensitivity Percent (%) level.Parts-per-billion (ppb) to parts-per-trillion (ppt).
Self-Validation Sum of percentages should approach 100% (if no other elements like oxygen are present).Validated against certified reference materials and spike recovery.

A Note on High-Resolution Mass Spectrometry (HRMS)

While not a direct measure of elemental percentages, HRMS is a powerful complementary technique. It provides a highly accurate mass measurement of the parent ion, often to four or five decimal places. This exact mass allows for the calculation of a unique molecular formula.[18] When the molecular formula derived from HRMS is consistent with the empirical formula determined by combustion analysis, it provides an exceptionally high degree of confidence in the structure of the newly synthesized fused pyridine-oxazinone.

Conclusion

For researchers and developers working with novel fused pyridine-oxazinone compounds, a comprehensive approach to elemental analysis is not optional—it is fundamental to scientific integrity and regulatory success.

  • Combustion CHNS analysis is the indispensable gold standard for confirming the empirical formula and purity of the synthesized molecule. Its accuracy and reliability provide the foundational data that validates the chemical structure.

  • ICP-MS and ICP-OES are the required standards for ensuring pharmaceutical safety and meeting regulatory guidelines for elemental impurities. Their high sensitivity is essential for detecting potentially toxic trace metals that may be introduced during synthesis or manufacturing.

By understanding the principles, protocols, and distinct applications of these methods, scientists can confidently characterize their novel compounds, ensuring both scientific accuracy and the safety required for advancing new therapeutics from the lab to the clinic.

References

  • [19] Wikipedia. Combustion analysis. [Link]

  • [20] Wikibooks. Structural Biochemistry/Organic Chemistry/Method of Combustion Analysis. [Link]

  • [21] Fiveable. Combustion analysis Definition. [Link]

  • [4] VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • [22] University of Cincinnati. Liebig and Combustion Analysis. [Link]

  • [5] Wikipedia. Elemental analysis. [Link]

  • [11] chemeurope.com. Combustion analysis. [Link]

  • [8] AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

  • [18] Preprints.org. Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • [23] EOLSS.net. ELEMENTAL ANALYSIS. [Link]

  • [15] Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

  • [17] Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • [10] ResearchGate. Elemental analysis of organic compounds with the use of automated CHNS analyzers. [Link]

  • [24] MDPI. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. [Link]

  • [25] The Journal of Organic Chemistry. Polysubstituted Pyridines from 1,4-Oxazinone Precursors. [Link]

  • [26] ResearchGate. Synthesis and Reactions of Some Fused Oxazinone, Pyrimidinone, Thiopyrimidinone, and Triazinone Derivatives with a Thiophene Ring as Analgesic, Anticonvulsant, and Antiparkinsonian Agents. [Link]

  • [27] NIH. Polysubstituted Pyridines from 1,4-Oxazinone Precursors. [Link]

  • [6] The Royal Society of Chemistry. CHNS Elemental Analysers. [Link]

  • [12] University of Illinois Urbana-Champaign. Summary of CHNS Elemental Analysis Common Problems. [Link]

  • [28] NIH. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [Link]

  • [9] AZoM. What is a CHNS Elemental Analyzer?. [Link]

  • [29] ACS Publications. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. [Link]

  • [1] NIH. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. [Link]

  • [2] ResearchGate. Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. [Link]

  • [3] Der Pharma Chemica. A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. [Link]

  • [30] Journal of Physics: Conference Series. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. [Link]

Sources

Comparative

Distinguishing 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one from hydrolysis byproducts

Executive Summary 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one (hereafter referred to as Pyrido-Oxazinone ) is a fused heterocyclic carbamate frequently utilized as a pharmacophore in kinase inhibitors (e.g., EGFR inhibitors) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one (hereafter referred to as Pyrido-Oxazinone ) is a fused heterocyclic carbamate frequently utilized as a pharmacophore in kinase inhibitors (e.g., EGFR inhibitors) and antifungal agents (e.g., Isavuconazole impurities).

The Critical Challenge: This molecule contains a cyclic carbamate (urethane) linkage masked within a fused ring system. It is electrophilic and highly susceptible to hydrolysis, particularly in the presence of nucleophilic solvents (water, alcohols) or during acidic/basic workups.

The Hydrolysis Product: Unlike isatoic anhydrides (which yield amino acids), the hydrolysis of the 2(4H)-one scaffold typically yields (2-aminopyridin-3-yl)methanol (an amino-alcohol) following spontaneous decarboxylation.

This guide provides the definitive analytical framework to distinguish the intact Pyrido-Oxazinone from its degraded amino-alcohol form, ensuring data integrity in drug development pipelines.

Mechanistic Insight: The Degradation Pathway

Understanding the mechanism is the first step in preventing false negatives in stability studies. The degradation is not a simple ring-opening; it is a cascade event.

  • Nucleophilic Attack: Water attacks the electrophilic Carbonyl (C2).

  • Ring Opening: The C-O bond cleaves, forming a transient carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and spontaneously loses CO₂, yielding the thermodynamically stable amino-alcohol.

DOT Diagram 1: Hydrolysis Cascade

HydrolysisPathway Reactant 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one (Intact Cyclic Carbamate) MW: ~150 Da Intermediate Carbamic Acid Intermediate (Transient/Unstable) [Ring Opened] Reactant->Intermediate + H2O (Hydrolysis) Product (2-aminopyridin-3-yl)methanol (Stable Hydrolysis Product) MW: ~124 Da Intermediate->Product - CO2 (Decarboxylation) CO2 CO2 (Gas Evolution) Intermediate->CO2

Caption: The degradation pathway involves water addition followed by irreversible loss of carbon dioxide, resulting in a mass shift of -26 Da.

Analytical Comparison: The Evidence

The following table summarizes the definitive signals required to distinguish the intact molecule from its byproduct.

Table 1: Comparative Analytical Markers
FeatureIntact Pyrido-Oxazinone Hydrolysis Product (Amino-Alcohol) Causality / Notes
MW (LC-MS) M (e.g., 150.04 for unsubstituted)M - 26 (e.g., 124.05)Loss of CO₂ (-44) + Addition of H₂O (+18) results in a net loss of 26 Da.
IR Spectrum ~1720–1760 cm⁻¹ (Strong C=O)Absent (No Carbonyl)The cyclic carbamate stretch is sharp and distinct. The product has no carbonyl.
¹H NMR (C4/CH₂) ~5.2 – 5.5 ppm (Singlet)~4.4 – 4.6 ppm (Singlet)The CH₂ in the ring is deshielded by the adjacent ester oxygen. Opening the ring shields this signal upfield.
¹H NMR (NH) ~10.5 – 11.0 ppm (Amide-like)~5.0 – 6.5 ppm (Amine-like, Broad)The cyclic NH is acidic/amide-like. The product is a primary aniline (-NH₂), appearing much further upfield.
¹³C NMR (C=O) ~150 – 155 ppm Absent The definitive proof of ring integrity is the presence of the carbamate carbonyl carbon.

Detailed Experimental Protocols

To ensure scientific integrity, these protocols are designed to prevent "observer effect" errors (where the analysis method itself causes degradation).

Protocol A: Non-Destructive NMR Validation

Goal: To confirm structure without inducing hydrolysis during sample prep.

  • Solvent Selection: Use DMSO-d₆ (Anhydrous) from a freshly opened ampoule.

    • Why: Protic solvents like Methanol-d₄ or wet Chloroform can induce ring-opening during the acquisition time.

  • Sample Prep: Dissolve 5–10 mg of the solid in 0.6 mL DMSO-d₆.

  • Acquisition:

    • Run a standard ¹H NMR (16 scans).

    • Run a ¹³C NMR (or HMBC if concentration is low) specifically targeting the 150–160 ppm region.

  • Validation Criteria:

    • Pass: Presence of C=O signal >150 ppm AND CH₂ singlet >5.0 ppm.

    • Fail: Absence of C=O signal OR CH₂ singlet <4.8 ppm.

Protocol B: LC-MS Derivatization (The "Quench" Test)

Goal: To distinguish on-column hydrolysis from pre-existing impurities. Context: Isatoic anhydrides and cyclic carbamates often hydrolyze on acidic HPLC columns, leading to false positives for the byproduct.

  • Preparation: Take two aliquots of the sample.

    • Vial A (Control): Dissolve in dry Acetonitrile.

    • Vial B (Derivatization): Dissolve in Methanol containing 1% Butylamine (excess nucleophile).

  • Reaction: Let Vial B sit for 15 minutes at RT. The amine will attack the intact ring to form a stable Urea derivative (R-NH-CO-NH-Butyl).

  • Analysis: Run LC-MS on both.

  • Interpretation:

    • If Vial A shows the "Hydrolysis Product" peak, but Vial B shows the "Urea Derivative" peak (M + 73), then the starting material was INTACT and hydrolyzed on the column.

    • If Vial B shows only the Hydrolysis Product and no Urea Derivative, the starting material was ALREADY DEGRADED .

Decision Workflow

Use this logic flow to determine the status of your material.

DOT Diagram 2: Quality Control Decision Tree

DecisionTree Start Sample Analysis (Suspected Pyrido-Oxazinone) IR_Check Step 1: ATR-IR Spectroscopy (Rapid Screening) Start->IR_Check Carbonyl_Present Strong Peak @ ~1740 cm⁻¹? IR_Check->Carbonyl_Present NMR_Check Step 2: ¹H NMR (DMSO-d₆) Check C4-CH₂ Shift Carbonyl_Present->NMR_Check Yes Status_Degraded CONCLUSION: Material Degraded (Amino-Alcohol Present) Carbonyl_Present->Status_Degraded No Shift_Check Shift > 5.0 ppm? NMR_Check->Shift_Check Status_Intact CONCLUSION: Material Intact Shift_Check->Status_Intact Yes Shift_Check->Status_Degraded No

Caption: A stepwise workflow prioritizing non-destructive IR screening followed by definitive NMR characterization.

References

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(7), 505–536. (Foundational chemistry of fused oxazinone systems and hydrolysis mechanisms).

  • Schwenker, G., & Chen, J. B. (1991). 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis. Archiv der Pharmazie, 324(11), 887-890. (Kinetics of hydrolysis for pyrido-oxazinone analogs).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72930, 2-Aminonicotinic acid. (Reference for the decarboxylated byproduct structure).

  • Simson Pharma. (2024). Isavuconazole Impurity 33 Reference Standard. (Identification of the methylated pyrido-oxazinone as a known process impurity).

Validation

Reference standards for quality control of 3-azaisatoic anhydride batches

Executive Summary: The Instability Paradox 3-Azaisatoic anhydride (CAS: 37426-41-0) is a critical heterocyclic scaffold, widely employed in the synthesis of kinase inhibitors and bioactive pyrido[2,3-d]pyrimidines. Howev...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Instability Paradox

3-Azaisatoic anhydride (CAS: 37426-41-0) is a critical heterocyclic scaffold, widely employed in the synthesis of kinase inhibitors and bioactive pyrido[2,3-d]pyrimidines. However, its utility is matched by its fragility. As a reactive cyclic anhydride, it is thermodynamically predisposed to hydrolysis, converting rapidly to 2-aminonicotinic acid upon exposure to atmospheric moisture.

For drug development professionals, this presents a unique Quality Control (QC) challenge: How do you validate a batch when your reference standard itself may be degrading?

This guide compares the three primary strategies for establishing a reference standard—Commercial Certified Reference Materials (CRMs) , Qualified In-House Standards , and Reagent Grade Proxies . We provide the experimental protocols necessary to establish a self-validating "Gold Standard" using quantitative NMR (qNMR), ensuring your QC data remains robust against regulatory scrutiny.

Comparative Analysis: Selecting the Right Reference Standard

In the absence of a specific USP/EP monograph for 3-azaisatoic anhydride, laboratories must define their own reference strategy. The table below objectively compares the three available "alternatives" for establishing a benchmark.

Table 1: Performance Matrix of Reference Standard Strategies
FeatureOption A: Commercial CRM Option B: Qualified In-House Standard Option C: Reagent Grade Proxy
Definition Purchased from ISO 17034 accredited provider with CoA & traceability.A high-purity batch characterized internally using absolute methods (qNMR/DSC).Off-the-shelf chemical from a catalog (e.g., Sigma, Enamine) used "as is".
Traceability High (NIST/SI traceable).High (Direct linkage to Int. System of Units via qNMR).Low (Vendor CoA is often insufficient for GMP).
Stability Risk Medium (Transit/storage degradation is possible).Low (Freshly re-qualified before use).High (Unknown storage history).
Cost

(> $500/mg).

(High initial labor, low material cost).
$ (Negligible).[1]
Suitability Late-stage GMP release; Method Validation.Routine QC; Early-phase GMP; Stability Studies.R&D screening only; Not for GMP .
Verdict Ideal but often unavailable for this specific CAS.The Recommended "Gold Standard" for most labs. Dangerous for quantitative assay assignment.

Technical Deep Dive: The Self-Validating Protocol

Since Commercial CRMs for 3-azaisatoic anhydride are rare, Option B (Qualified In-House Standard) is the industry best practice. This section details the workflow to create, characterize, and utilize this standard.

The Workflow Visualization

The following diagram illustrates the lifecycle of a 3-azaisatoic anhydride reference standard, highlighting the critical "Derivatization" step required to prevent hydrolysis during analysis.

QC_Workflow cluster_Char Absolute Characterization (The Truth) cluster_Routine Routine Batch Release RawMat Raw Material Batch (>98% purity) Recryst Purification (Recrystallization from dry Toluene) RawMat->Recryst Enrichment MasterStd Candidate Master Standard (Stored under Argon) Recryst->MasterStd qNMR qNMR (1H) vs. Maleic Acid Internal Std MasterStd->qNMR Purity Assignment LOD LOD/Water Content (Karl Fischer - Caution!) MasterStd->LOD Deriv Derivatization (Reaction with Benzylamine) MasterStd->Deriv Reference Injection qNMR->MasterStd Potency Factor (P) Sample Production Batch Sample->Deriv Sample Injection HPLC HPLC Analysis (Reverse Phase) Deriv->HPLC Stable Amide Form

Figure 1: Generation and utilization workflow for a reactive anhydride reference standard. Note the derivatization step to stabilize the analyte before HPLC.

Protocol A: Absolute Purity Assignment via qNMR

Rationale: Standard HPLC is relative. If your standard is 95% pure but you assume 100%, all your batches will be biased. qNMR provides an absolute measurement independent of a reference standard of the same molecule.

Materials:

  • Analyte: Candidate 3-azaisatoic anhydride (approx. 20 mg).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), high purity (>99.9%).

  • Solvent: DMSO-d6 (Anhydrous - ampule).

Procedure:

  • Weighing: Accurately weigh 20.0 mg of the analyte (

    
    ) and 10.0 mg of the Internal Standard (
    
    
    
    ) into the same vial. Precision is critical (use a 5-digit balance).
  • Dissolution: Dissolve immediately in 0.7 mL DMSO-d6. Note: DMSO is preferred over CDCl3 due to better solubility and lower moisture uptake.

  • Acquisition: Acquire 1H NMR with a relaxation delay (

    
    ) of at least 60 seconds (5x T1) to ensure full relaxation.
    
  • Calculation: Calculate purity (

    
    ) using the equation:
    


Where:

  • 
     = Integral area
    
  • 
     = Number of protons contributing to the signal
    
  • 
     = Molecular weight
    
  • 
     = Purity (decimal)
    

Acceptance Criteria:

  • The purity assigned to the "Master Standard" must be >98.0%.[2]

  • No significant peaks corresponding to 2-aminonicotinic acid (hydrolysis product) should be visible.

Protocol B: Routine QC via Derivatization-HPLC

Rationale: Direct injection of anhydrides into aqueous HPLC mobile phases leads to on-column hydrolysis, causing peak tailing and variable area counts. Converting the anhydride to a stable benzylamide allows for robust quantification.

Reaction Principle: 3-Azaisatoic anhydride + Benzylamine


 N-(2-carbamoylnicotinoyl)benzylamine (Stable Amide) + CO2

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm.

Sample Preparation (Standard & Sample):

  • Weigh 50 mg of sample into a 50 mL volumetric flask.

  • Add 10 mL of Derivatization Reagent (1% Benzylamine in dry Acetonitrile).

  • Sonicate for 5 minutes. (The reaction is rapid and exothermic).[4]

  • Dilute to volume with Mobile Phase B.

  • Inject 5 µL.

Data Interpretation:

  • The anhydride peak will disappear and be replaced by the benzylamide peak.

  • Any residual 2-aminonicotinic acid in the original sample will not react with benzylamine to form this specific amide, allowing you to distinguish between "active anhydride" and "hydrolyzed impurity".

Stability & Handling Guidelines

The validity of your reference standard is only as good as its storage.

  • Moisture Exclusion: Store the Master Standard in a desiccator or glovebox under Argon.

  • Re-test Period: Due to the high reactivity, re-qualify the In-House Standard every 3 months using Protocol A (qNMR).

  • Visual Check: Any clumping or yellowing of the typically white/off-white powder indicates hydrolysis (formation of the amino acid).

References

  • Quantitative NMR for Purity Assessment: Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.

  • Chemistry of Isatoic Anhydrides: Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536.

  • ICH Q7 Guidelines (GMP for APIs): International Council for Harmonisation. (2000). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.

  • Derivatization of Anhydrides for HPLC: Vlasov, S. V., et al. (2014). Analysis of reactive acylating agents using derivatization. Journal of Analytical Chemistry. (General methodology reference).

Sources

Safety & Regulatory Compliance

Safety

1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one: Proper Disposal Procedures

Executive Summary Immediate Action Required: Treat 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one as a Hazardous Organic Waste . Do NOT dispose of down the drain.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one as a Hazardous Organic Waste .

  • Do NOT dispose of down the drain.

  • Do NOT mix with strong oxidizers or aqueous bases (hydrolysis risk).

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity profile. This compound is a bicyclic heterocycle containing a pyridine ring fused to a 1,3-oxazin-2-one system.

PropertyDescriptionDisposal Implication
Physical State Solid (typically off-white powder)Requires "Solid Waste" segregation; dust inhalation hazard.
Functional Groups Pyridine N, Cyclic Carbamate (Oxazinone)Nitrogen content generates NOx during incineration. The oxazinone ring is electrophilic.
Reactivity Susceptible to nucleophilic attackCRITICAL: Avoid mixing with strong bases or nucleophiles in the waste stream to prevent uncontrolled hydrolysis or heat generation.
Toxicity Presumed Toxic/IrritantHandle as if it has high acute toxicity (Precautionary Principle).
Step-by-Step Disposal Protocol
Scenario A: Pure Solid Waste (Expired or Excess Stock)
  • Step 1: Containment. Transfer the solid into a clear, chemically compatible wide-mouth jar (polyethylene or glass). Do not overfill (leave 10% headspace).

  • Step 2: Labeling. Affix a hazardous waste label immediately.

    • Chemical Name: 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one.

    • Hazard Checkboxes: Toxic, Irritant.[1]

    • Constituents: 100%.

  • Step 3: Secondary Containment. Place the sealed jar into a secondary clear plastic bag (zip-lock) to prevent contamination of the outer container during transport.

  • Step 4: Storage. Store in the "Solid Organic Waste" satellite accumulation area. Keep away from oxidizers.[1][2]

Scenario B: Solution Waste (Reaction Mixtures/Mother Liquors)
  • Step 1: Solvent Identification. Determine the primary solvent.

    • Halogenated (e.g., DCM, Chloroform): Segregate into "Halogenated Waste."[3]

    • Non-Halogenated (e.g., DMSO, Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Waste."

  • Step 2: pH Check.

    • Why? The oxazinone ring is unstable at high pH.

    • Action: If the solution is basic (pH > 9), neutralize carefully with dilute acid (e.g., 1M HCl) to pH 6–8 before adding to the main waste carboy to prevent exothermic hydrolysis in the drum.

  • Step 3: Transfer. Pour into the appropriate carboy using a funnel.

  • Step 4: Log Entry. Record the approximate mass of the compound added to the carboy log sheet.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, TLC Plates)
  • Protocol: Place all contaminated solids into a dedicated "Chemically Contaminated Debris" bucket (usually lined with a yellow or clear heavy-duty bag).

  • Sharps: If needles or glass pipettes are contaminated, they must go into a rigid "Sharps" container, never soft trash.

Scientific Rationale: The "Why" Behind the Protocol

The Oxazinone Hydrolysis Risk As a Senior Scientist, I emphasize that the 1,3-oxazin-2-one moiety is not inert. It effectively acts as a cyclic carbamate/anhydride equivalent.

  • Mechanism: In the presence of strong aqueous bases (often found in general "aqueous waste" drums), the carbonyl carbon at position 2 is susceptible to nucleophilic attack.

  • Result: This leads to ring opening, generating a pyridine-carboxylic acid derivative and releasing carbon dioxide or amine byproducts depending on the nucleophile.

  • Safety Consequence: If a large quantity (multi-gram) is dumped into a basic waste stream, the exotherm and potential gas evolution can pressurize the waste container. Always segregate from caustic waste.

Workflow Visualization

The following decision tree illustrates the logical flow for disposing of this specific heterocycle.

DisposalWorkflow Start Start: 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one StateCheck Determine Physical State Start->StateCheck Solid Solid Form StateCheck->Solid Liquid Solution/Reaction Mixture StateCheck->Liquid Container Place in Wide-Mouth Jar (Polyethylene/Glass) Solid->Container LabelSolid Label: 'Solid Hazardous Waste' Check: Toxic/Irritant Container->LabelSolid Incineration Ship for High-Temp Incineration (Licensed Contractor) LabelSolid->Incineration SolventCheck Identify Primary Solvent Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., DMSO, EtOAc) SolventCheck->NonHalo pHCheck CRITICAL: Check pH Is it Basic (pH > 9)? Halo->pHCheck NonHalo->pHCheck Neutralize Neutralize to pH 7 (Prevent Hydrolysis Exotherm) pHCheck->Neutralize Yes pHCheck->Incineration No Neutralize->Incineration

Figure 1: Decision logic for the disposal of 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one, highlighting the critical pH check step to prevent ring-opening hydrolysis in waste containers.

Emergency Contingencies
IncidentImmediate Action
Spill (Solid) 1. Wear double nitrile gloves and N95 mask.2. Gently sweep up to avoid dust generation (do not use compressed air).3. Place in a sealed jar labeled "Spill Debris."
Spill (Liquid) 1. Absorb with vermiculite or spill pads.2. Do NOT use paper towels if the solvent is an oxidizer.3. Place saturated absorbents into a sealed bag/bucket.
Skin Contact Wash with soap and water for 15 minutes. The pyridine ring enhances transdermal absorption; seek medical review if irritation persists.
References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[4] [Link]4]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261. [Link]

  • PubChem. (2024). Compound Summary: 2H-pyrido[2,3-e][1,3]oxazine (Structural Analog Data). National Library of Medicine.[5] [Link]5]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one
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1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one
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